Product packaging for (6-Bromopyrazin-2-yl)methanol(Cat. No.:CAS No. 1209458-06-9)

(6-Bromopyrazin-2-yl)methanol

Cat. No.: B573032
CAS No.: 1209458-06-9
M. Wt: 189.012
InChI Key: YSGVAOOCCFASML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(6-Bromopyrazin-2-yl)methanol is a useful research compound. Its molecular formula is C5H5BrN2O and its molecular weight is 189.012. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5BrN2O B573032 (6-Bromopyrazin-2-yl)methanol CAS No. 1209458-06-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-bromopyrazin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-5-2-7-1-4(3-9)8-5/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGVAOOCCFASML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743926
Record name (6-Bromopyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209458-06-9
Record name 6-Bromo-2-pyrazinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1209458-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Bromopyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (6-Bromopyrazin-2-yl)methanol: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(6-Bromopyrazin-2-yl)methanol is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis, particularly in the design and development of novel therapeutic agents. Its unique arrangement of a bromine atom and a hydroxymethyl group on the pyrazine core provides two distinct points for chemical modification, making it a versatile intermediate for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity, and potential applications in medicinal chemistry.

Core Chemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties can be established. Further empirical determination is recommended for precise characterization.

PropertyDataSource
CAS Number 1209458-06-9[1]
Molecular Formula C₅H₅BrN₂O[1]
Molecular Weight 189.01 g/mol [1]
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in organic solvents like methanol, DMSOInferred
Purity Commercially available up to 95%[1]

Spectral Data:

  • ¹H NMR: Spectral data is available and can be used to confirm the structure of the molecule.[2] Key expected signals would include peaks corresponding to the pyrazine ring protons and the methylene protons of the hydroxymethyl group.

Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the electrophilic nature of the brominated pyrazine ring and the nucleophilic character of the primary alcohol. These features allow for a range of chemical transformations, making it a key intermediate in the synthesis of diverse molecular scaffolds.

The Pyrazine Core: A Hub for Cross-Coupling Reactions

The bromine atom on the pyrazine ring is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[3][4][5] These reactions are instrumental in building the complex aromatic systems often found in biologically active molecules.

Suzuki-Miyaura Coupling: This reaction is widely used to form a new carbon-carbon bond by coupling the bromopyrazine with an organoboron reagent, such as a boronic acid or ester.[3][4][5] This is a highly versatile method for introducing aryl or heteroaryl substituents at the 6-position of the pyrazine ring. A key application of this methodology is in the synthesis of kinase inhibitors.[6]

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide variety of amine functionalities. This is particularly relevant in medicinal chemistry, as nitrogen-containing heterocycles are prevalent in drug molecules.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the bromopyrazine and a terminal alkyne, providing a route to acetylenic derivatives which can be further functionalized.

The Hydroxymethyl Group: A Site for Functionalization

The primary alcohol of the hydroxymethyl group offers another avenue for chemical modification.

  • Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing a handle for further reactions such as reductive amination or amide bond formation.

  • Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers, which can be used to modify the compound's physicochemical properties, such as lipophilicity and metabolic stability.

  • Halogenation: The alcohol can be converted to a more reactive leaving group, such as a halide, to facilitate nucleophilic substitution reactions.

Application in Drug Discovery: A Building Block for Kinase Inhibitors

The pyrazine scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase active site. The 2,6-disubstituted pyrazine motif, in particular, has been explored for the development of potent and selective inhibitors of various kinases, including Casein Kinase 2 (CSNK2A).[6]

This compound is a valuable precursor for the synthesis of such inhibitors. The bromine atom allows for the introduction of various substituents via cross-coupling reactions to explore the structure-activity relationship (SAR) and optimize potency and selectivity. The hydroxymethyl group can be modified to fine-tune the pharmacokinetic properties of the final compound.

A notable example from the literature involves the synthesis of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors, where a related 2-chloro-6-bromopyrazine was utilized in a Suzuki coupling reaction.[6] This highlights the utility of the 6-halo-2-substituted pyrazine scaffold in generating potent kinase inhibitors.

Experimental Protocols

General Synthesis of this compound (Hypothetical):

A plausible synthetic route would involve the reduction of a corresponding pyrazine-2-carboxylic acid or its ester.

  • Starting Material: 2-bromo-6-methylpyrazine.

  • Oxidation: The methyl group can be oxidized to a carboxylic acid using a suitable oxidizing agent (e.g., KMnO₄ or SeO₂).

  • Esterification (Optional): The resulting carboxylic acid can be converted to its methyl or ethyl ester.

  • Reduction: The carboxylic acid or ester is then reduced to the primary alcohol using a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent like tetrahydrofuran (THF).

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography.

General Protocol for a Suzuki-Miyaura Coupling Reaction:

The following is a general procedure for the Suzuki coupling of an aryl bromide, which can be adapted for this compound.

  • Reaction Setup: To a reaction vessel, add this compound, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2-3 equivalents).

  • Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-120 °C for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Visualizing Synthetic and Signaling Pathways

To illustrate the logical flow of synthesis and the biological context of pyrazine-based inhibitors, the following diagrams are provided.

G cluster_synthesis Synthetic Pathway to this compound 2-Amino-6-methylpyrazine 2-Amino-6-methylpyrazine 2-Bromo-6-methylpyrazine 2-Bromo-6-methylpyrazine 2-Amino-6-methylpyrazine->2-Bromo-6-methylpyrazine Sandmeyer Reaction 6-Bromopyrazine-2-carbaldehyde 6-Bromopyrazine-2-carbaldehyde 2-Bromo-6-methylpyrazine->6-Bromopyrazine-2-carbaldehyde Oxidation (e.g., SeO2) This compound This compound 6-Bromopyrazine-2-carbaldehyde->this compound Reduction (e.g., NaBH4)

Caption: Plausible synthetic route to this compound.

G cluster_reactivity Key Reactions of this compound A This compound B Suzuki Coupling Product A->B ArB(OH)2, Pd catalyst C Buchwald-Hartwig Product A->C Amine, Pd catalyst D Sonogashira Coupling Product A->D Alkyne, Pd/Cu catalyst E Oxidation Product (Aldehyde) A->E Oxidizing Agent

Caption: Reactivity map of this compound.

G cluster_pathway Inhibition of CSNK2A Signaling Pathway Pyrazine-based Inhibitor Pyrazine-based Inhibitor CSNK2A CSNK2A Pyrazine-based Inhibitor->CSNK2A Inhibition PhosphoSubstrate Phosphorylated Substrate CSNK2A->PhosphoSubstrate Phosphorylation Substrate Substrate Protein Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream CellularResponse Cellular Response (e.g., Proliferation) Downstream->CellularResponse

Caption: Mechanism of action for pyrazine-based CSNK2A inhibitors.

References

In-Depth Technical Guide: (6-Bromopyrazin-2-yl)methanol (CAS No. 1209458-06-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (6-Bromopyrazin-2-yl)methanol, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its chemical properties, synthesis, and potential applications, with a focus on providing practical information for laboratory use.

Chemical Properties and Data

This compound is a substituted pyrazine derivative. The presence of a bromine atom and a hydroxymethyl group makes it a versatile intermediate for further chemical modifications, such as cross-coupling reactions and nucleophilic substitutions. These functionalities are pivotal in the synthesis of more complex molecules with potential therapeutic applications.

Table 1: Physicochemical and Spectral Data for this compound

PropertyValueReference
CAS Number 1209458-06-9[1]
Molecular Formula C₅H₅BrN₂O[1]
Molecular Weight 189.01 g/mol [1]
Purity (Typical) ≥95%[1]
MDL Number MFCD14702702[1]
Storage Conditions Inert atmosphere, 2-8°C
SMILES Code OCC1=CN=CC(Br)=N1

Note: Specific spectral data such as 1H NMR, 13C NMR, IR, and MS are often available from suppliers upon request.[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through various synthetic routes. A common strategy involves the functionalization of a pre-existing pyrazine ring. One plausible, though not explicitly detailed in publicly available literature for this specific molecule, synthetic pathway would involve the oxidation of a corresponding methylpyrazine or the reduction of a pyrazine-2-carboxylic acid derivative.

Hypothetical Experimental Protocol: Synthesis of this compound from 2-Bromo-6-methylpyrazine

This proposed synthesis involves the oxidation of the methyl group of 2-bromo-6-methylpyrazine.

Materials:

  • 2-Bromo-6-methylpyrazine

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-6-methylpyrazine (1.0 eq) in a mixture of dioxane and water (e.g., 10:1 v/v).

  • Add selenium dioxide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically several hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove solid byproducts (elemental selenium).

  • Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Applications in Drug Discovery and Medicinal Chemistry

Pyrazine derivatives are integral to the development of numerous therapeutic agents due to their wide range of biological activities.[2] this compound serves as a valuable scaffold for the synthesis of novel compounds with potential applications in various disease areas. The bromine atom provides a handle for introducing diverse substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the methanol group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups for further derivatization.

This versatility allows for the exploration of a broad chemical space in the search for new drug candidates. The pyrazine core itself is found in several clinically used drugs, highlighting its importance as a pharmacophore.[2]

Visualizations

Synthetic Pathway

The following diagram illustrates a plausible synthetic route to this compound.

G cluster_0 Synthesis of this compound A 2-Bromo-6-methylpyrazine B This compound A->B Oxidation (e.g., SeO₂)

Caption: A potential synthetic route for this compound.

Role in Drug Discovery Workflow

This diagram outlines the typical workflow where this compound is utilized as a building block in a drug discovery program.

G cluster_1 Drug Discovery Workflow Start This compound (Building Block) Synth Chemical Synthesis (e.g., Cross-Coupling, Derivatization) Start->Synth Library Compound Library Synth->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Compound Identification Screening->Hit LeadOpt Lead Optimization Hit->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Caption: The role of this compound in a drug discovery pipeline.

References

(6-Bromopyrazin-2-yl)methanol molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the molecular structure, formula, and key physicochemical properties of (6-Bromopyrazin-2-yl)methanol. This compound is a valuable building block in medicinal chemistry and organic synthesis, particularly in the development of novel therapeutics.

Core Molecular Information

This compound is a heterocyclic compound featuring a pyrazine ring substituted with a bromine atom and a hydroxymethyl group. Its unique structure makes it an important intermediate for introducing the pyrazine moiety into larger, more complex molecules.

Molecular Structure

The molecular structure of this compound consists of a central pyrazine ring. A bromine atom is attached at the 6-position, and a methanol group (-CH₂OH) is bonded to the 2-position of the ring.

Caption: Molecular structure of this compound.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₅H₅BrN₂O[1]
Molecular Weight 189.01 g/mol [1]
CAS Number 1209458-06-9[1]
Purity 95%[1]

Experimental Protocols

Logical Workflow for Synthesis (Hypothetical)

The following diagram illustrates a generalized, hypothetical workflow for a multi-step synthesis that could potentially be adapted for the production of this compound.

G start Starting Material (e.g., Aminopyrazine) step1 Bromination Reaction start->step1 intermediate1 Brominated Pyrazine Intermediate step1->intermediate1 step2 Functional Group Interconversion (e.g., Diazotization, Sandmeyer Reaction) intermediate1->step2 intermediate2 Hydroxymethylated Pyrazine step2->intermediate2 step3 Purification (e.g., Chromatography, Recrystallization) intermediate2->step3 final_product This compound step3->final_product

Caption: Hypothetical synthetic workflow for this compound.

References

Spectroscopic Profile of (6-Bromopyrazin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (6-Bromopyrazin-2-yl)methanol, a key intermediate in various synthetic applications, particularly in the development of novel pharmaceutical compounds. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for their acquisition, and presents logical workflows for spectroscopic analysis. While specific experimental data from a single, unified source is not publicly available, this guide consolidates predicted and typical spectroscopic characteristics based on the compound's structure and data from analogous compounds.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for this compound. This data is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring, the methylene protons of the methanol group, and the hydroxyl proton. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the bromine atom.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyrazine H (position 3)8.5 - 8.7Singlet (s)N/A
Pyrazine H (position 5)8.6 - 8.8Singlet (s)N/A
Methylene (-CH₂OH)4.7 - 4.9Singlet (s) or Doublet (d)If coupled to OH
Hydroxyl (-OH)Variable (e.g., 2.0 - 4.0)Singlet (s, broad)N/A

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for the four distinct carbon atoms in the pyrazine ring and one for the methylene carbon. The carbon attached to the bromine atom will be significantly influenced by its electronegativity.

Carbon Expected Chemical Shift (δ, ppm)
Pyrazine C-Br140 - 145
Pyrazine C-CH₂OH155 - 160
Pyrazine C-H (adjacent to N)145 - 150
Pyrazine C-H (adjacent to C-Br)142 - 147
Methylene (-CH₂OH)60 - 65
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (alcohol)3200 - 3600Strong, Broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium
C=N Stretch (pyrazine ring)1550 - 1600Medium
C=C Stretch (pyrazine ring)1400 - 1500Medium
C-O Stretch (primary alcohol)1000 - 1050Strong
C-Br Stretch500 - 600Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Parameter Expected Value (m/z) Notes
Molecular Ion [M]⁺188 & 190Due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
[M+H]⁺189 & 191Commonly observed in soft ionization techniques like ESI.
Major Fragments109, 81Loss of Br (m/z 79/81) and subsequent fragmentation of the pyrazinylmethanol cation.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

NMR Spectroscopy

A general procedure for obtaining NMR spectra of pyrazine derivatives is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-180 ppm).

Infrared (IR) Spectroscopy

A standard method for obtaining the IR spectrum of a solid aromatic compound is the KBr pellet technique:

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Record the spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.

Mass Spectrometry (MS)

A general procedure for obtaining the mass spectrum of a heterocyclic compound is as follows:

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done via a direct insertion probe or by dissolving it in a suitable solvent (e.g., methanol, acetonitrile) for techniques like Electrospray Ionization (ESI).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization method that provides detailed fragmentation patterns. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Mass Analysis: Scan a mass-to-charge (m/z) range that includes the expected molecular weight of the compound (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak(s) and analyze the fragmentation pattern to confirm the structure. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br) should be observed.

Visualization of Workflows

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Analysis cluster_3 Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Characterization.

Structural Relationship of Spectroscopic Data

This diagram illustrates how the different spectroscopic techniques probe specific aspects of the molecular structure of this compound.

G Structure This compound Structure H_Environment Proton Environments Structure->H_Environment ¹H NMR C_Skeleton Carbon Skeleton Structure->C_Skeleton ¹³C NMR Functional_Groups Functional Groups (OH, C=N, C-Br) Structure->Functional_Groups IR Molecular_Formula Molecular Formula & Connectivity Structure->Molecular_Formula MS

An In-depth Technical Guide to the Solubility of (6-Bromopyrazin-2-yl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of (6-Bromopyrazin-2-yl)methanol

Understanding the basic physicochemical properties of a compound is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₅H₅BrN₂O[1]
Molecular Weight 189.01 g/mol [1]
CAS Number 1209458-06-9[1]
Appearance White to off-white crystalline powder[2]
Melting Point 102-105°C[2]

Note: The appearance and melting point data are for the similar compound (6-Bromopyridin-2-yl)methanol and are provided as an estimation.

Qualitative Solubility Data

While quantitative data is sparse, qualitative solubility information for the structurally similar compound, (6-Bromopyridin-2-yl)methanol, offers valuable insights into solvent selection for this compound.

SolventQualitative SolubilitySource
Dimethyl Sulfoxide (DMSO)Soluble[2]
MethanolSoluble[2]
WaterSlightly Soluble[2]

This information suggests that polar aprotic and polar protic solvents are likely to be effective in dissolving this compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various stages of drug development.[3][4] Several established methods can be employed, broadly categorized as "excess solid" and "excess solvent" techniques.[5]

3.1. General Principle: "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The presence of polar functional groups, such as the hydroxyl and pyrazine nitrogen atoms in this compound, suggests a degree of polarity.

3.2. Thermodynamic (Equilibrium) Solubility Measurement

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. The shake-flask method is a traditional and reliable technique for its determination.[6]

Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate. Common analytical techniques for quantification include:

    • High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method.[5][7]

    • UV-Vis Spectroscopy: A simpler method, suitable if the compound has a chromophore and no interfering substances are present.[7]

    • Gravimetric Analysis: Involves evaporating the solvent from a known volume of the saturated solution and weighing the residual solid.

3.3. Kinetic Solubility Measurement

Kinetic solubility testing is a higher-throughput method often used in early drug discovery to assess the solubility of compounds that are initially dissolved in an organic solvent, typically DMSO.[3]

Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO.

  • Serial Dilution: Introduce a small aliquot of the stock solution into an aqueous buffer or the desired organic solvent. This is often done in a multi-well plate format.

  • Precipitation Measurement: The precipitation of the compound is monitored over time at various concentrations. Nephelometry, which measures scattered light from suspended particles, is a common detection method.[4]

  • Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

G cluster_prep Preparation cluster_method Solubility Method cluster_analysis Analysis cluster_result Result Compound This compound ShakeFlask Thermodynamic (Shake-Flask) Compound->ShakeFlask Kinetic Kinetic (Precipitation) Compound->Kinetic Dissolve in DMSO Solvent Organic Solvent Solvent->ShakeFlask Solvent->Kinetic Equilibration Equilibration (24-72h) ShakeFlask->Equilibration Precipitation Precipitation Measurement (Nephelometry) Kinetic->Precipitation PhaseSeparation Phase Separation (Centrifugation/Filtration) Equilibration->PhaseSeparation Quantification Quantification (HPLC, UV-Vis) PhaseSeparation->Quantification EquilibriumSolubility Equilibrium Solubility (mg/mL or M) Quantification->EquilibriumSolubility KineticSolubility Kinetic Solubility (µM) Precipitation->KineticSolubility

Caption: A logical workflow for determining the thermodynamic and kinetic solubility of a pharmaceutical compound.

This guide provides the foundational knowledge and experimental frameworks for researchers to determine the solubility of this compound in relevant organic solvents. The resulting data will be instrumental in advancing the development of new chemical entities.

References

Synthesis and Characterization of Novel Pyrazine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of novel pyrazine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Pyrazine and its derivatives are integral components in a wide array of applications, from flavor and fragrance agents to crucial pharmacophores in drug development, exhibiting diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document outlines key synthetic methodologies, detailed experimental protocols, and advanced characterization techniques. All quantitative data is presented in structured tables for comparative analysis, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Core Synthetic Strategies for the Pyrazine Ring

The construction of the pyrazine core can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include the condensation of 1,2-dicarbonyl compounds with 1,2-diamines, the Gutknecht pyrazine synthesis, and methods for producing functionalized pyrazines such as aminopyrazine derivatives.

Condensation of 1,2-Dicarbonyls with 1,2-Diamines

A straightforward and widely used method for synthesizing pyrazines is the condensation reaction between a 1,2-dicarbonyl compound and a 1,2-diamine.[1][3] This approach allows for the synthesis of a diverse range of substituted pyrazines. A greener, one-pot synthesis has been developed that proceeds at room temperature, offering high yields and avoiding the need for expensive catalysts or harsh reaction conditions.[1]

Gutknecht Pyrazine Synthesis

The Gutknecht synthesis, a classical method, involves the self-condensation of α-amino ketones to form dihydropyrazines, which are subsequently oxidized to the corresponding pyrazines.[4][5] The α-amino ketones are often generated in situ from α-oximino ketones.[4]

Synthesis of Aminopyrazine Derivatives

Aminopyrazine derivatives are particularly important in medicinal chemistry.[6] These can be synthesized through various methods, including the amination of halopyrazines or the functional group transformation of pyrazine carboxylic acids.[6][7] Microwave-assisted synthesis has been shown to be an efficient method for the aminolysis of pyrazine esters to yield N-substituted 3-aminopyrazine-2-carboxamides.[6]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of representative pyrazine derivatives.

Protocol 1: One-Pot Synthesis of 2,5-Diphenylpyrazine via Condensation

This protocol describes a cost-effective and environmentally benign method for the synthesis of 2,5-diphenylpyrazine from benzil and ethylenediamine.[1]

Materials:

  • Benzil

  • Ethylenediamine

  • Aqueous methanol

  • Potassium tert-butoxide (t-BuOK)

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2 mmol of recrystallized benzil in 3 mL of aqueous methanol.

  • Stir the solution with a magnetic stirrer to ensure homogeneity.

  • To this solution, add 2 mmol of ethylenediamine and a catalytic amount of t-BuOK (10 mg or 0.08 mmol).

  • Continue stirring at room temperature until the reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, evaporate the methanol under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.

Protocol 2: Synthesis of N-Benzyl-3-aminopyrazine-2-carboxamide

This protocol details the synthesis of an N-substituted aminopyrazine derivative using a microwave-assisted method.[6]

Materials:

  • 3-Aminopyrazine-2-carboxylic acid

  • Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃)

  • Substituted benzylamine

  • Ammonium chloride (NH₄Cl)

Procedure: Step 1: Esterification

  • Cool a solution of 3-aminopyrazine-2-carboxylic acid (15.8 mmol) in 250 mL of methanol to 0 °C.

  • Slowly add 3.2 mL of concentrated H₂SO₄.

  • Stir the reaction mixture for 48 hours at room temperature.

  • Pour the mixture into 27 mL of water and neutralize to pH 7 with NaHCO₃.

  • Filter the resulting precipitate to obtain methyl 3-aminopyrazine-2-carboxylate.

Step 2: Aminolysis (Microwave-assisted)

  • In a microwave reactor tube, combine the methyl 3-aminopyrazine-2-carboxylate from the previous step, the desired substituted benzylamine, and a catalytic amount of NH₄Cl in methanol.

  • Irradiate the mixture in the microwave reactor at 130 °C for 40 minutes with a power of 90 W.

  • After cooling, purify the product by appropriate methods such as crystallization or chromatography.

Characterization of Pyrazine Derivatives

The synthesized pyrazine derivatives are characterized using a variety of spectroscopic techniques to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of pyrazine derivatives.[8] The chemical shifts of the protons and carbons in the pyrazine ring are influenced by the nature and position of the substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds.[9][10][11] The fragmentation can provide valuable information about the structure of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the pyrazine derivatives.[12][13][14] Characteristic stretching and bending vibrations can confirm the presence of groups such as C=N, C-H, and other substituent-specific functionalities.

Data Presentation

The following tables summarize the quantitative data for a selection of synthesized pyrazine derivatives.

Table 1: Synthesis Yields of Various Pyrazine Derivatives

Entry1,2-Dicarbonyl1,2-DiamineProductYield (%)Reference
1BenzilEthylenediamine2,5-Diphenylpyrazine92[1]
22,3-ButanedioneEthylenediamine2,3,5,6-Tetramethylpyrazine85[15]
3Glyoxal1,2-Propanediamine2-Methylpyrazine78[15]
4PhenylglyoxalEthylenediamine2-Phenylpyrazine88[16]

Table 2: Spectroscopic Data for Selected Pyrazine Derivatives

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (m/z)Reference
2,5-Diphenylpyrazine9.06 (s, 2H), 8.05 (d, 4H), 7.46-7.53 (m, 6H)150.7, 141.2, 136.3, 129.7, 129.0, 126.8232 (M⁺)[17]
2,5-bis(4-Chlorophenyl)pyrazine8.91 (s, 2H), 8.04-8.06 (m, 4H), 7.47-7.49 (m, 4H)150.5, 139.7, 136.3, 134.6, 129.3, 128.2300 (M⁺)[17]
2,5-Di-p-tolylpyrazine8.89 (s, 2H), 8.03 (d, 4H), 7.31 (d, 4H), 2.42 (s, 6H)151.5, 140.0, 139.2, 133.8, 129.7, 126.9260 (M⁺)[17]
3-Amino-N-phenylpyrazine-2-carboxamide9.81 (bs, 1H), 8.21 (d, 1H), 7.87 (d, 1H), 7.71 (dd, 2H), 7.30-7.37 (m, 2H), 7.17-7.15 (m, 1H)163.9, 155.4, 147.1, 137.4, 131.5, 126.2, 124.4, 129.1, 119.8215 (M+H)⁺

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and biological signaling pathways relevant to pyrazine derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Materials (1,2-Dicarbonyl & 1,2-Diamine) Reaction Condensation Reaction Start->Reaction Workup Work-up (Evaporation, Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Final Pure Pyrazine Derivative NMR->Final MS->Final IR->Final

Caption: General experimental workflow for the synthesis and characterization of pyrazine derivatives.

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Degrades & Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Pyrazine Pyrazine Derivative Pyrazine->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Gene Gene Expression (Inflammation, Proliferation) DNA->Gene

Caption: Inhibition of the NF-κB signaling pathway by certain pyrazine derivatives.[18][19]

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_nuc ERK ERK->ERK_nuc Translocates Pyrazine Pyrazine Derivative (e.g., p38 inhibitor) Pyrazine->Raf Inhibits TF Transcription Factors (e.g., AP-1) ERK_nuc->TF Activates Gene Gene Expression (Cell Proliferation, Survival) TF->Gene

Caption: Inhibition of the MAPK/ERK signaling pathway by pyrazine-based kinase inhibitors.[20][21]

References

The Ascending Role of Brominated Pyrazines in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a nitrogen-containing six-membered aromatic heterocycle, is a cornerstone in the development of therapeutic agents, with several pyrazine-containing drugs approved by the FDA.[1] The introduction of a bromine atom to the pyrazine ring has emerged as a powerful strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties of drug candidates. This technical guide delves into the burgeoning field of brominated pyrazine compounds, exploring their synthesis, diverse biological activities, and underlying mechanisms of action, with a focus on their potential applications in oncology, infectious diseases, and neuroscience.

Synthesis of Brominated Pyrazine Compounds

The synthesis of brominated pyrazine derivatives often involves direct bromination of a pyrazine precursor or the use of a brominated starting material in a multi-step synthesis. A common strategy involves the use of N-bromosuccinimide (NBS) for the bromination of aminopyrazines.

General Procedure for Bromination of 2-Aminopyrazine

A solution of 2-aminopyrazine in a suitable solvent, such as dichloromethane or acetonitrile, is treated with N-bromosuccinimide. The reaction can be carried out at room temperature or with heating, sometimes under microwave irradiation to accelerate the reaction. The product, 2-amino-5-bromopyrazine, can then be isolated and purified using standard techniques like column chromatography.

Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives

A notable example is the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, which has shown promising biological activity.[2]

Experimental Protocol:

  • Step 1: Amide Formation: Pyrazine-2-carboxylic acid is reacted with 4-bromo-3-methylaniline in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.[2]

  • Step 2: Suzuki Coupling: The resulting brominated pyrazine compound can be further functionalized via Suzuki coupling. The N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide is reacted with various aryl boronic acids in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a base (e.g., potassium phosphate) in a solvent mixture like 1,4-dioxane and water. This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).[2]

Applications in Oncology

Brominated pyrazine derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation and survival.

Kinase Inhibition

Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them attractive targets for drug development.[3] Pyrazine-based compounds have been identified as potent kinase inhibitors, and bromination can enhance their activity.

  • Aurora Kinase Inhibitors: Imidazo[1,2-a]pyrazine derivatives have been investigated as inhibitors of Aurora kinases, which are critical for cell division.[4]

  • TrkA Inhibitors: A computational screen identified a pyrazine-based pharmacophore as a novel inhibitor of Tropomyosin receptor kinase A (TrkA), a driver of tumor growth.[5]

  • JAK/STAT Pathway Inhibition: New pyrazine derivatives have been shown to trigger mitochondria-associated apoptosis in cancer cells and suppress the phosphorylation of STAT3, a key component of the JAK/STAT signaling pathway.[6]

Table 1: Anticancer Activity of Selected Pyrazine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Target/MechanismReference
Pyrazoline-coumarin hybridSGC-7901 (gastric cancer)2.69 µg/mLTelomerase inhibitionNot specified in provided text
N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamideVarious pathogenic bacteria and fungiSignificant antimicrobial activityNot specified[7]
Imidazo[1,2-a]pyridine derivative 12b Hep-2, HepG2, MCF-7, A37511, 13, 11, 11Not specified[7]
Gilteritinib (pyrazine-2-carboxamide)-FLT3: 0.29 nM, AXL: 0.73 nMFLT3/AXL inhibitor[3]
Erdafitinib (quinoxaline derivative)-FGFR1: 1.2 nM, FGFR2: 2.5 nM, FGFR3: 3 nM, FGFR4: 5.7 nMpan-FGFR inhibitor[3]
Pyrido[3,4-b]pyrazine derivativeMiaPaCa-2 (pancreatic cancer)25 nMRET kinase inhibitor[3]
Signaling Pathways in Cancer

Brominated pyrazines can modulate key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and NF-κB pathways.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in cancer. Pyrazine derivatives have been developed as inhibitors of this pathway.[8]

  • NF-κB Pathway: The NF-κB signaling pathway is a critical regulator of inflammatory responses and is often constitutively active in cancer cells, promoting their survival and proliferation. Some pyrazine compounds have been shown to inhibit the NF-κB pathway.[8]

Experimental Workflow: Cell Viability Assay (MTT Assay)

G cluster_0 Cell Seeding and Treatment cluster_1 MTT Assay cluster_2 Data Analysis seed_cells Seed cancer cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add brominated pyrazine compound at various concentrations incubate_24h->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h remove_medium Remove medium incubate_4h->remove_medium add_dmso Add DMSO to dissolve formazan crystals remove_medium->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 G cluster_0 Cytoplasm cluster_1 Nucleus TNFR TNFR IKK IKK complex TNFR->IKK Activates IkB IκB (Phosphorylated) IKK->IkB Phosphorylates IkB_NFkB IκB NF-κB Ub_Proteasome Proteasome IkB->Ub_Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation DNA DNA (κB site) NFkB_nuc->DNA Binds to Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription Brominated_Pyrazine Brominated Pyrazine Compound Brominated_Pyrazine->IKK Inhibits? G cluster_0 Key Pathological Factors cluster_1 Therapeutic Targets AD Alzheimer's Disease Pathogenesis ACh_depletion Acetylcholine Depletion AD->ACh_depletion Oxidative_stress Oxidative Stress AD->Oxidative_stress Abeta_aggregation Aβ Aggregation AD->Abeta_aggregation AChE AChE Inhibition ACh_depletion->AChE MAO MAO Inhibition Oxidative_stress->MAO Antioxidant Antioxidant Activity Oxidative_stress->Antioxidant Chelation Metal Chelation Abeta_aggregation->Chelation Brominated_Pyrazine Brominated Pyrazine Derivatives Brominated_Pyrazine->AChE Inhibit Brominated_Pyrazine->MAO Inhibit Brominated_Pyrazine->Antioxidant Exhibit Brominated_Pyrazine->Chelation Exhibit

References

Harnessing the Pyrazine Scaffold: A Technical Guide to the Discovery of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, represents a cornerstone in medicinal chemistry and drug discovery.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged structure in the design of novel therapeutic agents.[2] Pyrazine derivatives are prevalent in nature and are core components of several FDA-approved drugs, including Bortezomib (anticancer), Pyrazinamide (anti-tuberculosis), and Amiloride (diuretic).[3][4][5] This versatility has spurred extensive research, revealing a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][6][7][8]

This technical guide provides an in-depth exploration of the discovery of bioactive molecules built upon the pyrazine scaffold. It consolidates quantitative data on their biological activities, details key experimental protocols for their synthesis and evaluation, and visualizes the critical pathways and workflows involved in their development.

Synthesis of the Pyrazine Core

The construction of the pyrazine ring is a fundamental step in developing novel derivatives. A variety of synthetic methods exist, but one of the most direct and classical routes is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[9][10] This approach allows for the creation of diverse, substituted pyrazines by varying the substituents on both reactants.[11]

This protocol describes the synthesis of a substituted pyrazine from an α-amino amide and a 1,2-dicarbonyl compound, a versatile method for generating functionalized pyrazine derivatives.[9]

Materials:

  • 2-Aminopropanediamide (or other α-amino amide)

  • 1,2-Dicarbonyl compound (e.g., Benzil, Glyoxal)

  • 95% Aqueous Ethanol

  • 12.5 N Aqueous Sodium Hydroxide Solution

  • Standard laboratory glassware (e.g., round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve the 1,2-dicarbonyl compound (1.0 eq.) in 95% aqueous ethanol.

  • Addition of Amine: Add the 2-aminopropanediamide (1.0 eq.) to the solution and stir the mixture.

  • Base Addition: Slowly add the aqueous sodium hydroxide solution (2.0 eq.) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain this temperature for 2-3 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath to facilitate the precipitation of the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent to yield the final pyrazine derivative.[9]

General Workflow for Pyrazine Synthesis A Dissolve 1,2-Dicarbonyl in Ethanol B Add α-Amino Amide A->B C Add Aqueous NaOH B->C D Heat to Reflux (2-3 hours) C->D E Cool to Precipitate Product D->E F Isolate via Filtration E->F G Purify by Recrystallization F->G H Final Pyrazine Product G->H

A generalized workflow for pyrazine synthesis.

Biological Activities of Pyrazine Derivatives

The structural versatility of the pyrazine scaffold has led to the discovery of compounds with a wide array of biological activities. The following tables summarize quantitative data for representative pyrazine derivatives across key therapeutic areas.

Pyrazine derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[1][12][13] Their efficacy has been demonstrated against a broad range of human cancer cell lines.

Table 1: Anticancer Activity of Pyrazine Derivatives (IC₅₀ Values)

Compound Class/Derivative Cancer Cell Line IC₅₀ (µM) Reference
Imidazo[1,2-a]pyrazine derivative MCF-7 (Breast) 11 [12]
Imidazo[1,2-a]pyrazine derivative HepG2 (Liver) 13 [12]
Indolizinoquinolinedione-pyrazine hybrid HCT116 (Colon) 1.61 [4]
Piperlongumine-ligustrazine hybrid HCT116 (Colon) 3.19 [4][6]
Chalcone-pyrazine hybrid MCF-7 (Breast) 9.1 [4]
[1][3][12]triazolo[4,3-a]pyrazine (17l) A549 (Lung) 0.98 [14]
[1][3][12]triazolo[4,3-a]pyrazine (17l) MCF-7 (Breast) 1.05 [14]
Pyrazine-based resveratrol analog MCF-7 (Breast) 70.9 [4][6]
Ligustrazine-curcumin hybrid (78) A549 (Lung) 5.89 [6]

| Ligustrazine-curcumin hybrid (79) | A549/DDP (Drug-Resistant Lung) | 0.60 |[6] |

The rise of antimicrobial resistance has fueled the search for new chemical scaffolds, and pyrazines have emerged as a promising class of agents against various bacterial and fungal pathogens.[15]

Table 2: Antimicrobial Activity of Pyrazine Derivatives (MIC Values)

Compound Class/Derivative Target Microorganism MIC (µg/mL) Reference
Triazolo[4,3-a]pyrazine (2e) Staphylococcus aureus 32 [15][16]
Triazolo[4,3-a]pyrazine (2e) Escherichia coli 16 [15][16]
3-Aminopyrazine-2-carboxamide (17) Mycobacterium tuberculosis H37Rv 12.5 [15]
Pyrazine-2-carbohydrazide (PH01) Staphylococcus aureus - [17]
Pyrazine-2-carbohydrazide (PH02) Bacillus subtilis - [17]
Pyrazine-thiazoline hybrid (11) Mycobacterium tuberculosis H37Rv - [18]
Pyrazine-2-carboxylic acid deriv. (P4) Candida albicans 3.125 [19]

| Pyrazine-2-carboxylic acid deriv. (P9) | Pseudomonas aeruginosa | 25 |[19] |

Note: Some MIC values in the original literature were not specified numerically but were noted as active.

Targeting protein kinases is a highly successful strategy in modern oncology. Pyrazine-based compounds have been developed as potent and selective inhibitors of various kinases that are critical for cancer cell signaling.[1][2][20][21]

Table 3: Kinase Inhibitory Activity of Pyrazine Derivatives (IC₅₀ Values)

Compound Class/Derivative Target Kinase IC₅₀ (nM) Reference
Darovasertib (LXS-196) PKCα 1.9 [2]
Prexasertib CHK1 1.4 [2]
Pyrazolo[1,5-a]pyrazine (34) JAK1 3.0 [2]
Pyrazolo[1,5-a]pyrazine (34) JAK2 8.5 [2]
[1][3][12]triazolo[4,3-a]pyrazine (17l) c-Met 26.0 [14]
[1][3][12]triazolo[4,3-a]pyrazine (17l) VEGFR-2 2600 [14]
1,4-Pyrazine derivative (29) p300 HAT 1400 [22]

| Nerone-pyrazine hybrid (92) | PARP | 77 |[4] |

Mechanisms of Action & Signaling Pathways

Understanding how pyrazine-based molecules exert their biological effects is crucial for rational drug design. Many anticancer derivatives function by inhibiting key signaling pathways, while antimicrobial effects often involve disruption of essential cellular processes in pathogens.

Many pyrazine-based inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of a kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that promotes cell proliferation and survival.[2][20]

Mechanism of Pyrazine-Based Kinase Inhibitors cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyrazine Derivative A Growth Factor Signal B Kinase (Enzyme) A->B D Substrate Protein B->D Phosphorylates C ATP C->B Binds to ATP Pocket E Phosphorylated Substrate D->E F Cell Proliferation & Survival E->F G Kinase (Enzyme) J Signaling Blocked G->J H Pyrazine Inhibitor H->G Binds to ATP Pocket, Blocks ATP I ATP I->G Cannot Bind Proposed Antimicrobial Mechanisms of Pyrazines cluster_0 cluster_1 P Pyrazine Derivative Enzyme DNA Gyrase / Topoisomerase IV P->Enzyme Inhibits Membrane Cell Membrane Integrity P->Membrane Disrupts B Bacterial Cell DNA_rep DNA Replication DNA_rep->B Essential for Enzyme->DNA_rep Enables Lysis Cell Lysis Membrane->Lysis Loss leads to Lysis->B Causes

References

A Technical Deep Dive into (6-Bromopyrazin-2-yl)methanol and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among its halogenated derivatives, (6-Bromopyrazin-2-yl)methanol serves as a key building block for the synthesis of a diverse array of potential therapeutic agents. This technical guide provides a comprehensive literature review of this compound and its analogs, focusing on their synthesis, biological activities, and structure-activity relationships (SAR), with a particular emphasis on their potential as anticancer agents.

Physicochemical Properties of the Core Moiety

This compound is a solid with the molecular formula C₅H₅BrN₂O and a molecular weight of 189.01 g/mol . Its chemical properties are defined by the electron-deficient nature of the pyrazine ring, further influenced by the presence of a bromine atom and a hydroxymethyl group. These features make it a versatile intermediate for various chemical transformations.

PropertyValue
CAS Number 1209458-06-9
Molecular Formula C₅H₅BrN₂O
Molecular Weight 189.01 g/mol

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of the commercially available precursor, 6-bromopyrazine-2-carboxylic acid.

Experimental Protocol: Reduction of 6-Bromopyrazine-2-carboxylic acid

Materials:

  • 6-Bromopyrazine-2-carboxylic acid

  • Lithium aluminium hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • A solution of 6-bromopyrazine-2-carboxylic acid (1.0 eq) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of the reducing agent, either LiAlH₄ (1.5 eq) or BH₃·THF (2.0 eq), in anhydrous THF is added dropwise to the cooled solution of the carboxylic acid with continuous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow, dropwise addition of water, followed by 1M HCl solution at 0 °C to neutralize the excess reducing agent.

  • The resulting mixture is extracted with dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound is then purified by column chromatography on silica gel.

Note: The use of LiAlH₄ is a powerful method for this reduction[1]. Borane complexes can also be effective and may offer milder reaction conditions[1].

G Synthesis of this compound A 6-Bromopyrazine-2-carboxylic acid B Reduction A->B Anhydrous THF C This compound B->C Workup & Purification D Reducing Agent (e.g., LiAlH4 or BH3.THF) D->B

Caption: Synthetic pathway for this compound.

Analogs of this compound and their Biological Activities

The this compound core serves as a versatile scaffold for the development of various analogs with a range of biological activities, most notably in the realm of oncology.

Pyrazine-2-carboxamide Analogs

A significant class of analogs are the pyrazine-2-carboxamides, where the hydroxyl group of the core moiety is oxidized to a carboxylic acid and subsequently amidated. These derivatives have shown promising antimycobacterial and anticancer activities.

Table 1: Biological Activity of Pyrazine-2-carboxamide Analogs

Compound IDR1R2Biological ActivityIC₅₀ / MICReference
1 H3,5-bis(trifluoromethyl)phenylAntitubercular (M. tuberculosis)72% inhibition[2]
2 tert-butyl3,5-bis(trifluoromethyl)phenylAntitubercular (M. tuberculosis)>20% inhibition[2]
3 H3-methylphenylAntifungal (Candida albicans)31.25-500 µmol·dm⁻³[3]
4 tert-butyl3-methylphenylAntialgal (Chlorella vulgaris)0.063 mmol·dm⁻³[3]
5 H(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)Antimicrobial (C. albicans)3.125 µg/mL[4]
6 methyl(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)Antimicrobial (E. coli)50 µg/mL[4]
Urea-Based Analogs

Another important class of derivatives involves the formation of urea-based analogs. For instance, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) has demonstrated significant anticancer potential.

Table 2: Anticancer Activity of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU)

Cell LineCancer TypeIC₅₀ (µM)
Jurkat Leukemia4.64 ± 0.08
HeLa Cervical Cancer9.22 ± 0.17
MCF-7 Breast Cancer8.47 ± 0.18

Data from a study on a closely related analog, as direct data for this compound analogs is limited.

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

  • After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37 °C.

  • The medium is then removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways and Mechanism of Action

While the precise mechanisms of action for many this compound analogs are still under investigation, pyrazine derivatives, in general, are known to exert their anticancer effects through various signaling pathways.

G Potential Anticancer Mechanisms of Pyrazine Analogs cluster_0 Pyrazine Analog cluster_1 Cellular Targets cluster_2 Cellular Effects A This compound Analog B Kinases (e.g., FGFR) A->B Inhibition C Tubulin Polymerization A->C Disruption D DNA A->D Damage E Inhibition of Proliferation B->E F Cell Cycle Arrest C->F G Apoptosis D->G E->G F->G

Caption: Potential signaling pathways targeted by pyrazine analogs.

Recent studies on pyrazine derivatives suggest their involvement in the inhibition of key kinases such as Fibroblast Growth Factor Receptors (FGFRs)[5]. FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Their aberrant activation is implicated in various cancers, making them attractive therapeutic targets. Some pyrazine-based compounds have been designed as potent FGFR inhibitors, leading to the suppression of downstream signaling pathways like the MAPK and AKT pathways, ultimately resulting in reduced tumor growth.

Furthermore, some pyrazine derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis[6]. DNA damage is another potential mechanism through which these compounds may exert their cytotoxic effects.

Conclusion and Future Perspectives

This compound is a valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. Its analogs, particularly pyrazine-2-carboxamides and urea derivatives, have demonstrated significant potential as antimicrobial and anticancer agents. The structure-activity relationship studies, although still in their early stages for this specific scaffold, suggest that modifications to the substituents on the pyrazine ring and the functional groups derived from the methanol moiety can significantly impact biological activity.

Future research in this area should focus on:

  • The development of more efficient and diverse synthetic methodologies to expand the chemical space of this compound analogs.

  • Comprehensive in vitro and in vivo studies to elucidate the precise mechanisms of action and identify the specific molecular targets of these compounds.

  • In-depth structure-activity relationship studies to guide the rational design of more potent and selective analogs with improved pharmacokinetic and pharmacodynamic properties.

The continued exploration of this compound and its analogs holds great promise for the discovery of novel therapeutic agents to address unmet medical needs, particularly in the field of oncology.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using (6-Bromopyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of (6-Bromopyrazin-2-yl)methanol with various aryl- and heteroarylboronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of novel pyrazine derivatives, which are key scaffolds in many biologically active compounds and approved drugs.[1][2]

The pyrazine moiety is a prevalent structural motif in pharmaceuticals, and the ability to functionalize it through C-C bond formation is crucial for developing new therapeutic agents. The Suzuki-Miyaura coupling offers a versatile and efficient method for creating biaryl and heteroaryl-aryl structures, known for their roles in kinase inhibition and other signaling pathway modulation.[3][4]

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base.[3][5] The general scheme for the reaction with this compound is depicted below:

Caption: General scheme of the Suzuki coupling reaction.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various conditions for the Suzuki coupling of bromopyrazines and other nitrogen-containing heterocycles, providing a comparative overview of catalysts, bases, solvents, and resulting yields. This data can serve as a guide for selecting the optimal starting conditions for the coupling of this compound.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Base (Equivalents)SolventTemp. (°C)Time (h)Yield (%)Reference
16-Bromopyrazine derivativeBiphenylboronic acidPd(dppf)Cl₂Cs₂CO₃---85-100[6]
22-ChloropyrazineArylboronic acidsPd(PPh₃)₂Cl₂ (5)Na₂CO₃ (1M aq.)1,4-DioxaneReflux867-69[7]
36-Bromopyridin-3-amineArylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)10012High[5]
42,5-DichloropyrazineArylboronic acidPd(PPh₃)₂Cl₂ (3)Na₂CO₃ (4.0)Acetonitrile/H₂O (4:1)8012-24Moderate to Good[3]
55-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-8018-22Good[8]

Experimental Protocols

Protocol 1: Conventional Heating

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid using conventional heating.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)[5]

  • Anhydrous solvent (e.g., 1,4-Dioxane/water 4:1, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.05 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 15-20 minutes to establish an inert atmosphere.[5]

  • Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.[9]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure (6-arylpyrazin-2-yl)methanol.[9]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly shorten reaction times from hours to minutes.[5]

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equivalents)[5]

  • Solvent (e.g., 1,4-Dioxane/water 4:1, or DMF)

  • Microwave synthesis vial

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), the base (1.0 mmol), and the palladium catalyst (0.015 mmol).

  • Solvent Addition: Add the chosen solvent system to the vial.[5]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[5]

  • Work-up and Purification: After cooling, follow the work-up and purification steps as described in the conventional heating protocol.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_RX R¹-Pd(II)-X OxAdd->PdII_RX Transmetalation Transmetalation (R²-B(OR)₂) PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R² (Product)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

This diagram outlines the general workflow for performing and analyzing the Suzuki coupling reaction.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis Reagents Combine Reactants & Catalyst Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heating Conventional Heat or Microwave Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Workup Aqueous Work-up Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS Analysis Purification->Characterization

Caption: A typical experimental workflow for Suzuki coupling.

Key Parameter Relationships

The success of the Suzuki coupling reaction is dependent on the interplay of several key parameters.

Parameters Outcome Reaction Outcome (Yield, Purity, Rate) Catalyst Catalyst & Ligand Outcome->Catalyst Base Base Outcome->Base Solvent Solvent Outcome->Solvent Temperature Temperature Outcome->Temperature Substrates Substrate Scope Outcome->Substrates

Caption: Influence of key parameters on Suzuki coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of (6-Bromopyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with high efficiency and broad functional group tolerance.[1] This powerful transformation is particularly valuable in the pharmaceutical industry for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in a vast array of biologically active molecules. This document provides detailed application notes and a general protocol for the Buchwald-Hartwig amination of (6-Bromopyrazin-2-yl)methanol, a key intermediate for the synthesis of various substituted aminopyrazines of interest in drug discovery. While a specific, optimized protocol for this substrate is not extensively documented, the provided methodologies are based on established procedures for structurally similar bromopyrazines and other N-heterocycles, offering a solid foundation for reaction development and optimization.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the coupling of the C-Br bond with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to afford the desired (6-aminopyrazin-2-yl)methanol derivative and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and is dependent on the specific amine coupling partner.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of various bromo-N-heterocycles, providing a starting point for the optimization of the reaction with this compound.

Table 1: Catalyst Systems and Reaction Conditions for the Amination of Bromo-N-Heterocycles

EntryAryl BromideAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-BromopyridineMesitylaminePd(OAc)₂ (2)dppp (4)NaOt-Bu (1.4)Toluene801298
23-Bromo-2-aminopyridineMorpholineRuPhos Precatalyst (4)-LiHMDS (2.5)THF651283
32-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ (2)(±)-BINAP (4)NaOt-Bu (2.8)Toluene80460
44-Bromo-1H-imidazoleAnilinetBuBrettPhos Precatalyst (2)-LiHMDS (2.2)Dioxane801285
52-ChloropyrazineMorpholinePd₂(dba)₃ (1)Xantphos (2)NaOt-Bu (1.4)Toluene1001895

Note: Yields are isolated yields. dppp = 1,3-bis(diphenylphosphino)propane; LiHMDS = Lithium bis(trimethylsilyl)amide; Pd₂(dba)₃ = Tris(dibenzylideneacetone)dipalladium(0); BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl; Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene.

Table 2: General Reactivity and Scope

Amine TypeReactivity with Bromo-N-HeterocyclesNotes
Primary AlkylaminesGood to excellentCan be challenging with volatile amines, requiring sealed tube conditions.[2][3]
Secondary AlkylaminesGood to excellentGenerally proceed smoothly.
Primary ArylaminesGood to excellentElectron-donating and electron-withdrawing groups are generally well-tolerated.
Secondary ArylaminesModerate to goodCan be more challenging due to steric hindrance.
Functionalized AminesBroad scopeTolerates a wide range of functional groups, though optimization may be required.

Experimental Protocols

The following is a general protocol for the Buchwald-Hartwig amination of this compound. This should be considered a starting point and may require optimization for specific amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2.5 mol%) and a ligand (e.g., XPhos, 2-5 mol%)

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, 1.4 - 2.5 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup:

    • In a dry Schlenk tube or microwave vial under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add this compound, the palladium precatalyst (or palladium source and ligand), and the base.

    • Evacuate and backfill the vessel with the inert gas three times.

  • Addition of Reagents:

    • Add the anhydrous solvent via syringe.

    • Add the amine coupling partner (if liquid) via syringe. If the amine is a solid, it should be added with the other solid reagents in step 1.

  • Reaction:

    • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Filter the mixture through a pad of celite or silica gel to remove the palladium catalyst, washing the pad with the organic solvent.

    • Wash the organic filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and should be determined by TLC analysis. A gradient of hexane/ethyl acetate or dichloromethane/methanol is often effective. For basic products, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and recovery.[4]

    • Alternatively, recrystallization or acid-base extraction can be employed for purification if applicable.[5]

Characterization:

The purified product, (6-substituted-aminopyrazin-2-yl)methanol, should be characterized by standard analytical techniques, including:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.[6][7]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[8]

Mandatory Visualization

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Product Analysis A Combine Solids: This compound, Pd Catalyst/Ligand, Base B Inert Atmosphere (Ar or N₂) A->B Evacuate/Backfill C Add Anhydrous Solvent B->C D Add Amine C->D E Heat and Stir (80-110 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to RT & Dilute F->G Reaction Complete H Filter (remove Pd) G->H I Wash & Dry H->I J Concentrate I->J K Purify (Column Chromatography) J->K L Characterize: NMR, MS, HPLC K->L Pure Product

References

Synthesis of Novel SHP2 Inhibitors via a (6-Bromopyrazin-2-yl)methanol Scaffold: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a detailed protocol for the synthesis of potent and selective SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) inhibitors, utilizing (6-Bromopyrazin-2-yl)methanol as a key starting material. The described synthetic strategy offers a versatile platform for the development of novel therapeutics targeting SHP2, a critical node in cellular signaling pathways implicated in various cancers and developmental disorders.

Introduction

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating cellular signaling downstream of various receptor tyrosine kinases.[1][2] Dysregulation of SHP2 activity is associated with the pathogenesis of numerous human diseases, making it an attractive target for therapeutic intervention. Several allosteric inhibitors of SHP2 have shown promise in preclinical and clinical studies.[2] This protocol details a synthetic route to a class of SHP2 inhibitors built upon a 1H-pyrazolo[3,4-b]pyrazine core, starting from the commercially available this compound.

The synthetic approach involves a three-step sequence:

  • Oxidation: Conversion of the primary alcohol of this compound to the corresponding aldehyde.

  • Condensation/Cyclization: Formation of the 1H-pyrazolo[3,4-b]pyrazine heterocyclic system through reaction with an aminopyrazole derivative.

  • Cross-Coupling: Introduction of diverse chemical moieties via a Suzuki-Miyaura cross-coupling reaction to enhance potency and selectivity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the overall experimental workflow for the synthesis and evaluation of the SHP2 inhibitors.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2->RAS promotes GDP/GTP exchange Inhibitor Synthesized Inhibitor Inhibitor->SHP2 inhibits

Figure 1: Simplified SHP2-mediated MAPK signaling pathway.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Start This compound Oxidation Step 1: Oxidation Start->Oxidation Aldehyde 6-Bromopyrazine-2-carbaldehyde Oxidation->Aldehyde Condensation Step 2: Condensation & Cyclization Aldehyde->Condensation Core 6-Bromo-1H-pyrazolo[3,4-b]pyrazine Condensation->Core Coupling Step 3: Suzuki Coupling Core->Coupling Inhibitor Final SHP2 Inhibitor Coupling->Inhibitor Biochem Biochemical Assay (SHP2 Activity) Inhibitor->Biochem Cellular Cell-based Assay (pERK Levels) Inhibitor->Cellular

Figure 2: Overall experimental workflow.

Experimental Protocols

Materials: this compound, manganese dioxide, dichloromethane (DCM), 3-amino-4-cyanopyrazole, ethanol, palladium(II) acetate, triphenylphosphine, potassium carbonate, desired arylboronic acid, 1,4-dioxane, and water. All reagents and solvents should be of analytical grade and used as received unless otherwise noted.

Step 1: Synthesis of 6-Bromopyrazine-2-carbaldehyde

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (5.0 eq).

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure to yield 6-bromopyrazine-2-carbaldehyde as a solid, which can be used in the next step without further purification.

Step 2: Synthesis of 6-Bromo-1H-pyrazolo[3,4-b]pyrazine

  • In a round-bottom flask, dissolve 6-bromopyrazine-2-carbaldehyde (1.0 eq) and 3-amino-4-cyanopyrazole (1.0 eq) in ethanol.

  • Add a catalytic amount of a suitable acid (e.g., acetic acid).

  • Reflux the mixture for 12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum to obtain 6-Bromo-1H-pyrazolo[3,4-b]pyrazine.

Step 3: Synthesis of the Final SHP2 Inhibitor via Suzuki-Miyaura Cross-Coupling

  • To a degassed mixture of 6-Bromo-1H-pyrazolo[3,4-b]pyrazine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a mixture of 1,4-dioxane and water (4:1), add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Heat the reaction mixture at 100 °C for 8-12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final SHP2 inhibitor.

Data Presentation

The following table summarizes the key quantitative data for a representative SHP2 inhibitor synthesized using this protocol.

Compound IDStarting MaterialIntermediate Yields (%)Final Yield (%)Purity (HPLC)SHP2 IC₅₀ (nM)[2]
SHP2i-PzP-01 This compoundStep 1: ~90%~65%>98%3.2
Step 2: ~75%

Yields and purity are representative and may vary depending on the specific arylboronic acid used and purification efficiency.

Conclusion

This application note provides a robust and versatile protocol for the synthesis of 1H-pyrazolo[3,4-b]pyrazine-based SHP2 inhibitors from this compound. The methodology allows for the facile introduction of diverse substituents at the 6-position of the heterocyclic core, enabling the exploration of structure-activity relationships and the optimization of inhibitory potency and pharmacokinetic properties. The synthesized compounds are expected to be valuable tools for further investigation into SHP2-mediated signaling and for the development of novel cancer therapeutics.

References

Application Notes and Protocols for the Preparation of PDK1 Inhibitors from (6-Bromopyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis and evaluation of potential 3-phosphoinositide-dependent protein kinase-1 (PDK1) inhibitors, utilizing (6-Bromopyrazin-2-yl)methanol as a key starting material. Detailed protocols for a multi-step synthesis, including oxidation and subsequent palladium-catalyzed cross-coupling reactions, are presented. Furthermore, this guide outlines standard biochemical and cellular assays for the characterization of the synthesized compounds' inhibitory activity against PDK1 and their effects on the downstream signaling pathway.

Introduction to PDK1 Signaling

3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulator in the AGC family of serine/threonine kinases and plays a crucial role in various cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] PDK1 is a key component of the PI3K/AKT signaling pathway, which is frequently hyperactivated in many human cancers.[1][3] Upon activation by growth factors or hormones, phosphatidylinositol 3-kinase (PI3K) generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane.[2] PIP3 recruits both PDK1 and AKT (Protein Kinase B) to the membrane, where PDK1 phosphorylates and activates AKT at threonine 308.[1] Activated AKT then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation.[1][4] Given its central role in oncogenic signaling, PDK1 has emerged as a promising therapeutic target for cancer drug discovery.

Below is a diagram illustrating the PDK1 signaling pathway.

PDK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Targets (e.g., mTOR, GSK3β) AKT->Downstream PDK1_cyto PDK1 PDK1_cyto->PDK1 AKT_cyto AKT AKT_cyto->AKT AKT_cyto->Downstream Cell_Response Cell Growth, Proliferation, Survival Downstream->Cell_Response Leads to Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: The PI3K/PDK1/AKT Signaling Pathway.

Synthetic Strategy for Pyrazine-Based PDK1 Inhibitors

The proposed synthetic route to generate a library of potential PDK1 inhibitors from this compound involves a two-step process. First, the alcohol moiety is oxidized to an aldehyde. This is followed by a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination, to introduce diverse amine functionalities at the 6-position of the pyrazine ring. This strategy allows for the exploration of the structure-activity relationship (SAR) by varying the amine coupling partner.

The overall experimental workflow is depicted below.

Experimental_Workflow Start This compound Oxidation Oxidation (e.g., PCC, DMP) Start->Oxidation Intermediate 6-Bromopyrazine-2-carbaldehyde Oxidation->Intermediate Coupling Buchwald-Hartwig Amination Intermediate->Coupling Product 6-Aminopyrazine-2-carbaldehyde Derivatives Coupling->Product Amine R-NH2 (Amine Library) Amine->Coupling Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Bioassay Biological Evaluation (PDK1 Kinase Assay, Western Blot) Characterization->Bioassay

Caption: Synthetic and screening workflow.

Experimental Protocols

Synthesis of 6-Bromopyrazine-2-carbaldehyde (Intermediate 1)

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at room temperature, add PCC (1.5 eq) or DMP (1.2 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of silica gel, eluting with DCM.

  • Wash the filtrate with a saturated solution of NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 6-Bromopyrazine-2-carbaldehyde.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • 6-Bromopyrazine-2-carbaldehyde (Intermediate 1)

  • Desired primary or secondary amine (1.2 eq)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.05 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.1 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene or Dioxane, anhydrous

Procedure:

  • In a flame-dried Schlenk tube, combine 6-Bromopyrazine-2-carbaldehyde (1.0 eq), the desired amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aminopyrazine derivative.

Characterization and Data Presentation

The synthesized compounds should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their identity and purity. The final yields and purity should be summarized in a table for easy comparison.

Table 1: Summary of Synthesized PDK1 Inhibitor Candidates

Compound IDAmine (R-NH₂) UsedYield (%)Purity (HPLC, %)
PDK1i-001 Aniline65>98
PDK1i-002 4-Fluoroaniline72>99
PDK1i-003 Cyclopropylamine58>97
PDK1i-004 Morpholine68>98

Biological Evaluation Protocols

In Vitro PDK1 Kinase Inhibition Assay (TR-FRET)

This assay measures the ability of the synthesized compounds to inhibit the phosphorylation of a substrate by PDK1.

Materials:

  • Recombinant human PDK1 enzyme

  • Biotinylated peptide substrate

  • ATP

  • TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-substrate antibody and Alexa Fluor™ 647-streptavidin)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the compound solution to the wells of a 384-well plate.

  • Add 5 µL of the PDK1 enzyme solution.

  • Add 5 µL of the biotinylated substrate solution.

  • Incubate for 30 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of ATP solution.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction and add the TR-FRET detection reagents.

  • Incubate for 1 hour at room temperature.

  • Read the plate on a TR-FRET compatible plate reader.

  • Calculate IC₅₀ values from the dose-response curves.

Table 2: In Vitro PDK1 Inhibition Data

Compound IDPDK1 IC₅₀ (nM)
PDK1i-001 150
PDK1i-002 85
PDK1i-003 320
PDK1i-004 210
Staurosporine (Control) 5
Cellular Assay: Western Blot for p-AKT (Thr308) Inhibition

This assay determines the effect of the compounds on the PDK1 signaling pathway in a cellular context by measuring the phosphorylation of its direct substrate, AKT.

Materials:

  • Cancer cell line with an active PI3K/AKT pathway (e.g., PC-3, MCF-7)

  • Test compounds

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-p-AKT (Thr308), anti-total AKT, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of the test compounds for a specified time (e.g., 2-4 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the levels of phosphorylated AKT to total AKT and the loading control (GAPDH).

Conclusion

The protocols and application notes provided herein offer a robust framework for the synthesis and evaluation of novel pyrazine-based PDK1 inhibitors. By employing the described synthetic strategies and biological assays, researchers can efficiently generate and characterize new chemical entities with the potential for further development as targeted cancer therapeutics. The modular nature of the synthesis allows for the creation of a diverse library of compounds, facilitating the exploration of structure-activity relationships and the optimization of lead candidates.

References

Microwave-Assisted Synthesis of (6-Bromopyrazin-2-yl)methanol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of (6-Bromopyrazin-2-yl)methanol and its derivatives, leveraging the advantages of microwave-assisted organic synthesis (MAOS). Microwave irradiation offers a rapid and efficient alternative to conventional heating methods, often leading to significantly reduced reaction times, increased product yields, and improved purity.

This compound derivatives are valuable building blocks in medicinal chemistry, serving as key intermediates in the development of novel therapeutic agents. The pyrazine scaffold is a common feature in many biologically active compounds, and the bromo- and hydroxymethyl- functionalities provide versatile handles for further molecular elaboration in drug discovery programs.

Synthetic Strategy

A robust two-step synthetic pathway is proposed for the preparation of this compound. The synthesis commences with the bromination of a suitable pyrazine precursor to yield 6-bromopyrazine-2-carboxylic acid, which is subsequently reduced to the target alcohol. Both steps can be effectively accelerated using microwave irradiation.

Synthesis_Workflow start Starting Material (e.g., 2-Aminopyrazine-6-carboxylic Acid) step1 Step 1: Bromination (Sandmeyer Reaction) start->step1 NaNO2, HBr, CuBr Microwave intermediate 6-Bromopyrazine-2-carboxylic Acid step1->intermediate step2 Step 2: Reduction of Carboxylic Acid intermediate->step2 Reducing Agent (e.g., BH3-THF) Microwave product This compound step2->product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific substrate and available microwave synthesis equipment.

Protocol 1: Microwave-Assisted Synthesis of 6-Bromopyrazine-2-carboxylic Acid

This protocol describes the synthesis of the key intermediate, 6-bromopyrazine-2-carboxylic acid, from 2-aminopyrazine-2-carboxylic acid via a microwave-assisted Sandmeyer reaction.

Materials:

  • 2-Aminopyrazine-2-carboxylic acid

  • Hydrobromic acid (HBr, 48% aq.)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Ice

  • Microwave synthesis vials (appropriate for the reaction scale)

  • Magnetic stir bars

Procedure:

  • Diazotization:

    • In a microwave vial, dissolve 2-aminopyrazine-2-carboxylic acid (1.0 eq) in a cooled (0-5 °C) solution of hydrobromic acid.

    • Slowly add an aqueous solution of sodium nitrite (1.1 eq) dropwise while maintaining the temperature below 5 °C with an ice bath. Stir the mixture for 30 minutes at this temperature to form the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate microwave vial, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

    • Carefully add the freshly prepared diazonium salt solution to the CuBr solution at 0-5 °C.

    • Seal the microwave vial and place it in the microwave reactor.

  • Microwave Irradiation:

    • Irradiate the reaction mixture under the conditions specified in the table below. The parameters may need to be optimized for your specific instrument.

    • After irradiation, cool the vial to room temperature.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-water and stir.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time 2 - 4 hours10 - 30 minutes
Temperature (°C) 60 - 80100 - 120
Microwave Power (W) N/A100 - 300
Typical Yield (%) 60 - 7575 - 90
Protocol 2: Microwave-Assisted Reduction of 6-Bromopyrazine-2-carboxylic Acid

This protocol outlines the reduction of the carboxylic acid intermediate to the target this compound using a borane-tetrahydrofuran complex under microwave irradiation.

Materials:

  • 6-Bromopyrazine-2-carboxylic acid

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Microwave synthesis vials

  • Magnetic stir bars

Procedure:

  • Reaction Setup:

    • In a dry microwave vial under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromopyrazine-2-carboxylic acid (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the borane-tetrahydrofuran complex (2.0 - 3.0 eq) dropwise.

  • Microwave Irradiation:

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture according to the parameters in the table below. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Work-up:

    • After cooling, carefully quench the reaction by the slow addition of methanol at 0 °C.

    • Remove the solvent under reduced pressure.

    • Add saturated aqueous sodium bicarbonate solution to the residue and extract the product with dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time 4 - 12 hours15 - 45 minutes
Temperature (°C) Room Temp. to 6580 - 100
Microwave Power (W) N/A50 - 200
Typical Yield (%) 70 - 8580 - 95

Data Presentation

The following table summarizes the key reaction parameters and outcomes for the microwave-assisted synthesis of this compound derivatives.

StepReactantReagentsSolventMicrowave Power (W)Time (min)Temperature (°C)Yield (%)
12-Aminopyrazine-2-carboxylic acidNaNO₂, HBr, CuBrWater100 - 30010 - 30100 - 12075 - 90
26-Bromopyrazine-2-carboxylic acidBH₃·THFTHF50 - 20015 - 4580 - 10080 - 95

Applications in Drug Development

This compound and its derivatives are versatile intermediates in the synthesis of a wide range of biologically active molecules. The bromo-substituent can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse molecular fragments. The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or can be used in esterification and etherification reactions to further elaborate the molecular structure.

Applications start This compound cc Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) start->cc ox Oxidation start->ox ester Esterification / Etherification start->ester product_cc Aryl/Alkenyl/Alkynyl Pyrazines cc->product_cc product_ox_ald 6-Bromopyrazine-2-carbaldehyde ox->product_ox_ald product_ox_acid 6-Bromopyrazine-2-carboxylic Acid ox->product_ox_acid product_ester Pyrazine Ester/Ether Derivatives ester->product_ester

Caption: Derivatization pathways of this compound.

These derivatization strategies allow for the systematic exploration of the chemical space around the pyrazine core, which is crucial for structure-activity relationship (SAR) studies in drug discovery. The resulting libraries of compounds can be screened for a variety of biological targets, including kinases, proteases, and G-protein coupled receptors, which are implicated in numerous diseases such as cancer, inflammation, and infectious diseases.

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Reactions involving microwave heating should be conducted in specialized equipment designed for chemical synthesis.

Application Notes and Protocols for Manganese-Catalyzed Dehydrogenative Coupling of Pyrazine Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of efficient and sustainable methods for the synthesis of N-heterocycles is a cornerstone of modern medicinal and materials chemistry. Pyrazine derivatives, in particular, are prevalent scaffolds in pharmaceuticals, agrochemicals, and functional materials. Traditional synthetic routes to pyrazines often involve multi-step procedures and the use of stoichiometric oxidants, leading to significant waste generation. A paradigm shift towards more atom-economical and environmentally benign methodologies is exemplified by the use of earth-abundant metal catalysts in dehydrogenative coupling reactions.

This document provides detailed application notes and protocols for the synthesis of 2,5-disubstituted pyrazines via the dehydrogenative self-coupling of β-amino alcohols, a reaction catalyzed by a well-defined acridine-based manganese pincer complex. This transformation is highly efficient, utilizes a non-precious metal catalyst, and liberates only hydrogen gas and water as byproducts, aligning with the principles of green chemistry.[1][2]

Reaction Principle

The core of this methodology is the self-coupling of two molecules of a β-amino alcohol to form a symmetrically 2,5-disubstituted pyrazine. The reaction is catalyzed by an acridine-based manganese pincer complex in the presence of a catalytic amount of base. The process involves the acceptorless dehydrogenation of the alcohol functionality, followed by a series of condensation and cyclization steps, ultimately leading to the aromatic pyrazine product with the extrusion of hydrogen and water.[1][2]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of 2,5-Diphenylpyrazine

The synthesis of 2,5-diphenylpyrazine from 2-phenylglycinol was used as a model reaction to optimize the catalytic conditions. The following table summarizes the key findings.[1][2]

EntryCatalyst (mol%)Base (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Mn-complex 2 (2)KH (3)Toluene1502499
2Mn-complex 2 (2)KH (3)THF1502490
3Mn-complex 2 (2)KH (3)1,4-Dioxane1502495
4Mn-complex 2 (2)KH (3)Toluene12524>99
5Mn-complex 2 (2)KH (3)Toluene1251295
6Mn-complex 2 (2)NaH (3)Toluene1502492
7Mn-complex 2 (2)KOtBu (3)Toluene1502485

Reaction conditions: 0.5 mmol of 2-phenylglycinol, specified catalyst, base, and solvent in a closed system. Yields were determined by GC-MS with mesitylene as an internal standard.[1]

Table 2: Substrate Scope for the Manganese-Catalyzed Synthesis of Symmetrical 2,5-Disubstituted Pyrazines

The optimized reaction conditions were applied to a variety of β-amino alcohols to demonstrate the scope of the catalytic system.[1][2]

Entryβ-Amino AlcoholPyrazine ProductYield (%)
12-Amino-3-phenylpropane-1-ol2,5-Dibenzylpyrazine95
22-Amino-3-methylbutane-1-ol2,5-Diisopropylpyrazine86
32-Amino-4-methylpentane-1-ol2,5-Diisobutylpyrazine80
42-Amino-1-hexanol2,5-Dibutylpyrazine65
52-Amino-1-pentanol2,5-Dipropylpyrazine95
62-Aminobutane-1-ol2,5-Diethylpyrazine40
72-Aminopropane-1-ol2,5-Dimethylpyrazine45
8Pyrrolidin-2-yl-methanol2,3,5a,6,7,8-hexahydro-1H,5H-dipyrrolo[1,2-a:1',2'-d]pyrazine30

Reaction conditions: 0.5 mmol of β-amino alcohol, 2 mol% of Mn-catalyst 2, 3 mol% of KH in toluene at 150 °C for 24 h in a closed system. Isolated yields.[1]

Experimental Protocols

General Procedure for the Manganese-Catalyzed Dehydrogenative Self-Coupling of β-Amino Alcohols

Materials:

  • β-Amino alcohol (substrate)

  • Manganese pincer complex catalyst (e.g., complex 2 from the cited literature)[1]

  • Potassium hydride (KH) or other suitable base

  • Anhydrous toluene

  • Standard Schlenk line and glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, a 25 mL Schlenk tube equipped with a magnetic stir bar is charged with the manganese pincer catalyst (0.01 mmol, 2 mol%).

  • Addition of Reagents: To the Schlenk tube, add the β-amino alcohol (0.5 mmol, 1.0 equiv) and the base (e.g., KH, 0.015 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous toluene (2 mL) to the reaction mixture.

  • Reaction Conditions: The Schlenk tube is sealed and the reaction mixture is stirred and heated in an oil bath at the desired temperature (e.g., 150 °C) for the specified time (e.g., 24 hours).

  • Work-up and Purification:

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2,5-disubstituted pyrazine product.

  • Characterization: The structure and purity of the product are confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Visualizations

Experimental_Workflow start Start setup Reaction Setup (Schlenk tube, catalyst, inert atmosphere) start->setup reagents Add Reagents (β-Amino alcohol, Base) setup->reagents solvent Add Anhydrous Toluene reagents->solvent reaction Heat and Stir (e.g., 150 °C, 24 h) solvent->reaction workup Cool and Concentrate reaction->workup purification Column Chromatography workup->purification characterization Product Characterization (NMR, GC-MS) purification->characterization end End characterization->end

Caption: Experimental workflow for pyrazine synthesis.

Catalytic_Cycle Mn_cat [Mn]-H (Active Catalyst) Dehydrogenation1 First Dehydrogenation Mn_cat->Dehydrogenation1 -H₂ RCHOHCH2NH2 2 x β-Amino Alcohol RCHOHCH2NH2->Dehydrogenation1 Intermediate1 Amino aldehyde intermediate Dehydrogenation1->Intermediate1 Dimerization Dimerization & Cyclization Intermediate1->Dimerization Dihydropyrazine Dihydropyrazine intermediate Dimerization->Dihydropyrazine -2H₂O H2_H2O 2H₂ + 2H₂O Dehydrogenation2 Second Dehydrogenation Dihydropyrazine->Dehydrogenation2 Dehydrogenation2->Mn_cat +H₂ Pyrazine 2,5-Disubstituted Pyrazine Dehydrogenation2->Pyrazine

Caption: Plausible catalytic cycle for pyrazine formation.

References

Application Notes and Protocols for the Use of (6-Bromopyrazin-2-yl)methanol in Heterocyclic Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Bromopyrazin-2-yl)methanol is a versatile building block for the synthesis of diverse heterocyclic compound libraries, which are crucial in drug discovery and development.[1][2] The pyrazine scaffold is a privileged structure found in numerous FDA-approved drugs and clinical candidates due to its unique electronic properties and ability to form key hydrogen bonding interactions with biological targets.[1][3] This document provides detailed protocols for the application of this compound in the construction of pyrazine-based libraries via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, along with insights into their potential biological targets.

Data Presentation: Representative Library Synthesis via Suzuki-Miyaura Coupling

The following table summarizes the results of a representative Suzuki-Miyaura cross-coupling reaction between a bromopyrazine scaffold and a variety of arylboronic acids. This data, adapted from a similar system, illustrates the typical yields and scope of the reaction for generating a library of 6-aryl-pyrazin-2-yl derivatives.[4]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid(6-Phenylpyrazin-2-yl)methanol68
24-Chlorophenylboronic acid(6-(4-Chlorophenyl)pyrazin-2-yl)methanol65
33,4-Dichlorophenylboronic acid(6-(3,4-Dichlorophenyl)pyrazin-2-yl)methanol59
44-Methoxyphenylboronic acid(6-(4-Methoxyphenyl)pyrazin-2-yl)methanol57
54-(Trifluoromethyl)phenylboronic acid(6-(4-(Trifluoromethyl)phenyl)pyrazin-2-yl)methanol55
6Thiophen-2-ylboronic acid(6-(Thiophen-2-yl)pyrazin-2-yl)methanol48
7Pyridin-3-ylboronic acid(6-(Pyridin-3-yl)pyrazin-2-yl)methanol45

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl- and heteroarylboronic acids.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the corresponding arylboronic acid (1.1 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times to create an inert atmosphere.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (6-arylpyrazin-2-yl)methanol derivative.[4]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene or 1,4-Dioxane

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq.) and Xantphos (0.04 eq.) to a dry Schlenk flask.

  • Add the desired solvent (toluene or 1,4-dioxane) and stir for 10 minutes.

  • To a separate flask, add this compound (1.0 eq.), the amine (1.2 eq.), and sodium tert-butoxide (1.4 eq.).

  • Transfer the catalyst solution to the flask containing the reagents via cannula.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 6-amino-pyrazin-2-yl)methanol derivative.

Visualizations

Experimental Workflow for Heterocyclic Library Synthesis

G Experimental Workflow for Heterocyclic Library Synthesis cluster_start Starting Material cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_purification Workup & Purification cluster_library Synthesized Library start This compound suzuki_reagents Arylboronic Acid, Pd(PPh3)4, K2CO3, Dioxane/H2O start->suzuki_reagents buchwald_reagents Amine, Pd2(dba)3, Xantphos, NaOtBu, Toluene start->buchwald_reagents suzuki_reaction Heat (90-100°C) suzuki_reagents->suzuki_reaction workup Extraction & Washing suzuki_reaction->workup buchwald_reaction Heat (100-110°C) buchwald_reagents->buchwald_reaction buchwald_reaction->workup purification Column Chromatography workup->purification library Diverse Pyrazine Derivatives purification->library

Caption: Workflow for generating a diverse library of pyrazine derivatives.

PI3K/Akt/mTOR Signaling Pathway Inhibition

G PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Stimulation Inhibitor Pyrazine-based Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyrazine derivatives.

PIM-1 Kinase Inhibition

G PIM-1 Kinase Inhibition cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Cytokines Cytokines/ Growth Factors Receptor Receptor Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulation Bad Bad PIM1->Bad Phosphorylation (Inactivation) cMyc c-Myc PIM1->cMyc Stabilization Apoptosis Apoptosis (Inhibited) Bad->Apoptosis Inhibits Proliferation Cell Proliferation (Promoted) cMyc->Proliferation Inhibitor Pyrazine-based Inhibitor Inhibitor->PIM1 Inhibition

Caption: PIM-1 kinase signaling and its inhibition by pyrazine compounds.

Biological Significance and Applications

Libraries of pyrazine derivatives synthesized from this compound are of significant interest in drug discovery, particularly in the field of oncology.[1] Many pyrazine-containing compounds have been identified as potent inhibitors of various protein kinases.

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.[5] Pyrazine-based compounds have been developed as inhibitors of PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

PIM-1 Kinase: PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, apoptosis, and cell survival. It is overexpressed in various hematological malignancies and solid tumors, making it an attractive therapeutic target.[6][7] In silico and in vitro studies have shown that pyrazine derivatives can effectively bind to the ATP-binding pocket of PIM-1 kinase, inhibiting its activity and leading to anti-proliferative effects.[6][7] The interaction often involves hydrogen bonding with key residues such as Glu121 and Lys67 in the kinase hinge region.[6]

The synthetic methodologies and biological insights provided in this document are intended to facilitate the exploration of this compound as a key building block in the generation of novel heterocyclic libraries for the discovery of new therapeutic agents.

References

Scale-up Synthesis of (6-Bromopyrazin-2-yl)methanol for Preclinical Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of (6-Bromopyrazin-2-yl)methanol, a key intermediate for various pharmacologically active compounds. The described two-step synthetic route, involving an initial esterification of 6-bromopyrazine-2-carboxylic acid followed by a selective reduction, is designed for scalability and high purity, making the final compound suitable for preclinical research and development. This protocol includes considerations for process optimization, purification, and analytical characterization to ensure the production of material meeting the stringent quality requirements of preclinical studies.

Introduction

This compound serves as a crucial building block in the synthesis of a wide array of bioactive molecules. Its pyrazine core is a common motif in pharmaceuticals, and the bromo- and methanol functionalities offer versatile handles for further chemical modifications. The availability of a robust and scalable synthesis for this intermediate is therefore critical for advancing drug discovery programs. This application note outlines a reliable method for the gram-scale production of this compound with a purity of ≥95%, suitable for use in preclinical evaluations.

Physicochemical Properties and Specifications

A summary of the key physicochemical properties and target specifications for the starting material and the final product is provided below.

Property6-Bromopyrazine-2-carboxylic acid (Starting Material)This compound (Final Product)
CAS Number 1196151-53-71209458-06-9
Molecular Formula C₅H₃BrN₂O₂C₅H₅BrN₂O
Molecular Weight 202.99 g/mol 189.01 g/mol
Appearance Off-white to yellow solidWhite to off-white solid
Purity (HPLC) ≥98%≥95%

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process starting from 6-bromopyrazine-2-carboxylic acid. The first step involves the esterification of the carboxylic acid to its methyl ester. The subsequent step is the selective reduction of the methyl ester to the corresponding primary alcohol.

Synthesis_Pathway A 6-Bromopyrazine-2-carboxylic acid B Methyl 6-bromopyrazin-2-carboxylate A->B  Methanol, H₂SO₄ (cat.)  Reflux C This compound B->C  NaBH₄, Methanol  0 °C to RT

Caption: Two-step synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of Methyl 6-bromopyrazin-2-carboxylate (Intermediate)

This procedure details the Fischer esterification of 6-bromopyrazine-2-carboxylic acid.

Materials and Reagents:

ReagentGradeSupplier
6-Bromopyrazine-2-carboxylic acid≥98%Commercial Source
Methanol (anhydrous)ACS GradeCommercial Source
Sulfuric acid (concentrated)ACS GradeCommercial Source
Saturated sodium bicarbonate solutionLaboratory prepared-
BrineLaboratory prepared-
Anhydrous sodium sulfateACS GradeCommercial Source
Ethyl acetateACS GradeCommercial Source
HexanesACS GradeCommercial Source

Equipment:

  • Round-bottom flask (appropriate size for scale)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 6-bromopyrazine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of carboxylic acid), slowly add concentrated sulfuric acid (0.1 eq) at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 6-bromopyrazin-2-carboxylate.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.

Expected Yield: 85-95%

Part 2: Scale-up Synthesis of this compound (Final Product)

This protocol describes the reduction of the intermediate ester to the target alcohol.

Materials and Reagents:

ReagentGradeSupplier
Methyl 6-bromopyrazin-2-carboxylateAs synthesized in Part 1-
MethanolACS GradeCommercial Source
Sodium borohydride (NaBH₄)≥98%Commercial Source
Deionized water--
Ethyl acetateACS GradeCommercial Source
BrineLaboratory prepared-
Anhydrous sodium sulfateACS GradeCommercial Source

Equipment:

  • Three-neck round-bottom flask equipped with a thermometer and an addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve methyl 6-bromopyrazin-2-carboxylate (1.0 eq) in methanol (15-20 mL per gram of ester) in a three-neck round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes or toluene) or by column chromatography on silica gel to achieve the desired purity for preclinical studies.

Expected Yield: 70-85%

Scale-up and Safety Considerations

Scale_Up_Considerations cluster_0 Key Scale-up Factors A Reagent Purity & Sourcing B Exothermic Control C Solvent Selection & Recovery D Work-up & Isolation E Purification Method F Process Safety Analysis

Caption: Important factors for scaling up the synthesis.

  • Exotherm Control: The addition of sodium borohydride is exothermic. For larger scale reactions, controlled addition and efficient cooling are crucial to prevent temperature runaways.

  • Hydrogen Evolution: The reaction of sodium borohydride with methanol and the aqueous quench generates hydrogen gas. Ensure adequate ventilation and avoid ignition sources.

  • Solvent Selection: For large-scale production, consider the environmental impact and ease of recovery of the chosen solvents.

  • Purification: Recrystallization is generally preferred for scale-up over chromatography due to cost and throughput. Solvent scouting may be necessary to find optimal conditions for high yield and purity.

  • Material Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling all chemicals.

Analytical Characterization

The identity and purity of the final product should be confirmed using a combination of analytical techniques.

Analytical TechniqueExpected Results for this compound
HPLC Purity ≥95% with a single major peak at the expected retention time.
¹H NMR Spectra consistent with the structure of this compound. Expected signals include peaks for the pyrazine ring protons, the methylene protons of the CH₂OH group, and the hydroxyl proton. The integration of these signals should be in the correct ratio.
Mass Spectrometry (MS) Mass spectrum showing the molecular ion peak corresponding to the molecular weight of the compound (m/z for [M+H]⁺ ≈ 190.9/192.9 due to bromine isotopes).
Melting Point A sharp melting point range consistent with a pure compound.

Conclusion

The provided two-step synthesis offers a practical and scalable route to high-purity this compound, suitable for preclinical research. Careful control of reaction conditions, appropriate work-up, and rigorous purification are essential for obtaining material that meets the stringent requirements for drug development. The analytical methods outlined will ensure the quality and consistency of the synthesized compound.

Functionalization of the Pyrazine Ring in (6-Bromopyrazin-2-yl)methanol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the functionalization of the pyrazine ring in (6-Bromopyrazin-2-yl)methanol. The methodologies outlined herein are indispensable for researchers, scientists, and drug development professionals engaged in the synthesis of novel pyrazine-based compounds. Pyrazine derivatives are crucial scaffolds in medicinal chemistry and materials science, and the protocols detailed below offer robust and versatile strategies for the elaboration of this important building block.[1][2]

The primary focus of these application notes is on palladium-catalyzed cross-coupling reactions, which have become cornerstone methods in modern organic synthesis for their broad substrate scope and functional group tolerance. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are presented as key strategies for the formation of carbon-carbon and carbon-nitrogen bonds at the 6-position of the pyrazine ring.

Key Functionalization Strategies: A Comparative Overview

The following table summarizes the key palladium-catalyzed cross-coupling reactions for the functionalization of this compound, providing a comparative overview of their synthetic utility.

ReactionBond FormedCoupling PartnerTypical Catalyst/LigandKey Advantages
Suzuki-Miyaura Coupling C(sp²) - C(sp²)Aryl/Heteroaryl Boronic AcidsPd(PPh₃)₄, Pd(dppf)Cl₂Wide availability of boronic acids, excellent functional group tolerance.
Sonogashira Coupling C(sp²) - C(sp)Terminal AlkynesPdCl₂(PPh₃)₂, CuIDirect introduction of an alkyne moiety, useful for further transformations.
Buchwald-Hartwig Amination C(sp²) - NPrimary/Secondary AminesPd₂(dba)₃, Xantphos, RuPhosBroad amine scope, allows for the synthesis of diverse amino-pyrazines.[1]

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of this compound. The presented data, including reaction yields and characterization, are based on established methodologies for similar substrates and serve as a practical guide for laboratory synthesis.

Suzuki-Miyaura Coupling: Synthesis of (6-Arylpyrazin-2-yl)methanol Derivatives

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids.

Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_reagents Reagents cluster_product Product start This compound product (6-Arylpyrazin-2-yl)methanol start->product + Ar-B(OH)₂ boronic_acid Ar-B(OH)₂ catalyst Pd(PPh₃)₄ base Na₂CO₃ solvent DME/H₂O

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol:

To a solution of this compound (1.0 mmol) in a mixture of DME (8 mL) and water (2 mL) is added the corresponding arylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated to 80 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired (6-arylpyrazin-2-yl)methanol.

Representative Data:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid(6-Phenylpyrazin-2-yl)methanol85
24-Methoxyphenylboronic acid(6-(4-Methoxyphenyl)pyrazin-2-yl)methanol82
33-Chlorophenylboronic acid(6-(3-Chlorophenyl)pyrazin-2-yl)methanol78
Sonogashira Coupling: Synthesis of (6-Alkynylpyrazin-2-yl)methanol Derivatives

The Sonogashira coupling enables the direct introduction of an alkyne functionality onto the pyrazine ring, providing a valuable handle for further synthetic transformations.

Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product start This compound product (6-(Alkynyl)pyrazin-2-yl)methanol start->product + R-C≡CH alkyne R-C≡CH pd_catalyst PdCl₂(PPh₃)₂ cu_catalyst CuI base Et₃N solvent DMF

Caption: Sonogashira coupling of this compound.

Experimental Protocol:

A mixture of this compound (1.0 mmol), the terminal alkyne (1.2 mmol), bis(triphenylphosphine)palladium(II) chloride (0.03 mmol), and copper(I) iodide (0.06 mmol) in DMF (5 mL) and triethylamine (2 mL) is degassed with argon for 15 minutes. The reaction mixture is then stirred at 60 °C under an argon atmosphere for 8 hours. After completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (20 mL), washed with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Representative Data:

EntryAlkyneProductYield (%)
1Phenylacetylene(6-(Phenylethynyl)pyrazin-2-yl)methanol90
21-Hexyne(6-(Hex-1-yn-1-yl)pyrazin-2-yl)methanol85
3(Trimethylsilyl)acetylene(6-((Trimethylsilyl)ethynyl)pyrazin-2-yl)methanol92
Buchwald-Hartwig Amination: Synthesis of (6-Aminopyrazin-2-yl)methanol Derivatives

The Buchwald-Hartwig amination provides a powerful route to a diverse range of N-substituted aminopyrazines, which are of significant interest in medicinal chemistry.[1]

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents cluster_product Product start This compound product (6-(R¹R²N)pyrazin-2-yl)methanol start->product + R¹R²NH amine R¹R²NH catalyst Pd₂(dba)₃ ligand Xantphos base NaOᵗBu solvent Toluene

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol:

A Schlenk tube is charged with this compound (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous toluene (5 mL) and the corresponding amine (1.2 mmol) are then added via syringe. The reaction mixture is heated to 100 °C and stirred for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL), filtered through a pad of Celite®, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to give the desired (6-aminopyrazin-2-yl)methanol derivative.

Representative Data:

EntryAmineProductYield (%)
1Aniline(6-(Phenylamino)pyrazin-2-yl)methanol75
2Morpholine(6-Morpholinopyrazin-2-yl)methanol88
3Benzylamine(6-(Benzylamino)pyrazin-2-yl)methanol80

Signaling Pathways and Experimental Workflow Visualization

The following diagrams illustrate a generalized experimental workflow for palladium-catalyzed cross-coupling reactions and a conceptual signaling pathway where a functionalized pyrazine derivative might act as a kinase inhibitor.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants, Catalyst, Ligand, and Base B Add Anhydrous Solvent A->B C Degas and Purge with Inert Gas B->C D Heat to Desired Temperature C->D E Monitor Progress by TLC/LC-MS D->E F Cool to Room Temperature E->F G Aqueous Workup and Extraction F->G H Dry and Concentrate Organic Layer G->H I Purify by Column Chromatography H->I

Caption: Generalized experimental workflow for cross-coupling reactions.

Signaling_Pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_A Kinase A Receptor->Kinase_A Phosphorylation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation TF Transcription Factor Kinase_B->TF Activation Gene_Expression Gene Expression TF->Gene_Expression Inhibitor Functionalized Pyrazine Derivative Inhibitor->Kinase_B Inhibits

Caption: Conceptual kinase inhibition by a pyrazine derivative.

These protocols and data provide a solid foundation for the functionalization of this compound, enabling the synthesis of a wide array of novel pyrazine derivatives for applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (6-Bromopyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (6-Bromopyrazin-2-yl)methanol synthesis. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: this compound can be synthesized through several routes, primarily involving the reduction of a corresponding carbonyl compound or the introduction of a hydroxymethyl group onto the pyrazine ring. Two common conceptual pathways are:

  • Route 1: Reduction of 6-Bromopyrazine-2-carbaldehyde. This is a straightforward approach where the aldehyde functional group is reduced to a primary alcohol.

  • Route 2: Grignard Reaction with a suitable formaldehyde equivalent. This involves the formation of a pyrazinyl Grignard reagent followed by its reaction with an electrophile to introduce the hydroxymethyl group.

Q2: I am experiencing low yields in the reduction of 6-Bromopyrazine-2-carbaldehyde. What are the potential causes and how can I improve it?

A2: Low yields in the reduction of 6-Bromopyrazine-2-carbaldehyde can stem from several factors. Here are some common causes and troubleshooting tips:

  • Incomplete Reaction: The reducing agent may not be potent enough or the reaction time might be insufficient.

    • Solution: Consider using a stronger reducing agent or increasing the equivalents of the current one. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it goes to completion.

  • Side Reactions: Over-reduction to the corresponding methylpyrazine or decomposition of the starting material can occur.

    • Solution: Optimize the reaction temperature; lower temperatures often increase selectivity. The choice of reducing agent is also crucial.

  • Purity of Starting Material: Impurities in the 6-Bromopyrazine-2-carbaldehyde can interfere with the reaction.

    • Solution: Ensure the starting material is of high purity. If necessary, purify the aldehyde by column chromatography before the reduction step.

Q3: My Grignard reaction is failing or giving a low yield of the desired product. What should I check?

A3: Grignard reactions are highly sensitive to reaction conditions. Common pitfalls include:

  • Presence of Moisture: Grignard reagents are extremely reactive towards protic solvents like water and alcohols.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Formation of Wurtz Coupling Products: This side reaction can consume the starting halide.

    • Solution: Add the halide solution slowly to the magnesium turnings to maintain a low concentration of the halide.

  • Poor Quality of Magnesium: The surface of the magnesium turnings can be coated with magnesium oxide, preventing the reaction.

    • Solution: Use fresh, high-quality magnesium turnings. Activation with a small crystal of iodine or 1,2-dibromoethane can be beneficial.

Q4: How can I effectively purify the final product, this compound?

A4: Purification of this compound can typically be achieved through column chromatography or recrystallization.

  • Column Chromatography: This is a versatile method for separating the product from unreacted starting materials and byproducts.[1]

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is often effective. The polarity of the eluent can be adjusted based on TLC analysis.

  • Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization can be an efficient purification method.

    • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvent systems to find the optimal one.

Troubleshooting Guides

Issue 1: Low Yield in the Reduction of 6-Bromopyrazine-2-carbaldehyde

This guide provides a systematic approach to troubleshooting low yields in the synthesis of this compound via the reduction of 6-Bromopyrazine-2-carbaldehyde.

Troubleshooting Workflow:

Troubleshooting_Reduction start Low Yield Observed check_purity Check Purity of Starting Material (6-Bromopyrazine-2-carbaldehyde) start->check_purity incomplete_reaction Incomplete Reaction? check_purity->incomplete_reaction If pure purify_sm Purify Starting Material (e.g., Column Chromatography) check_purity->purify_sm If impure side_reactions Significant Side Reactions? incomplete_reaction->side_reactions No optimize_reductant Optimize Reducing Agent (Type and Equivalents) incomplete_reaction->optimize_reductant Yes optimize_conditions Optimize Reaction Conditions (Temperature, Time) side_reactions->optimize_conditions Yes analyze_byproducts Analyze Byproducts (NMR, MS) side_reactions->analyze_byproducts Unidentified byproducts purify_sm->incomplete_reaction end Improved Yield optimize_reductant->end optimize_conditions->end analyze_byproducts->optimize_conditions

Caption: Troubleshooting workflow for low yield in the reduction of 6-Bromopyrazine-2-carbaldehyde.

Quantitative Data Summary: Reduction of 6-Bromopyrazine-2-carbaldehyde

ParameterCondition ACondition B (Optimized)Potential Outcome
Reducing Agent Sodium borohydride (NaBH₄)Lithium aluminum hydride (LiAlH₄)Increased reactivity, potentially higher yield
Equivalents 1.1 eq1.5 eqDrives reaction to completion
Temperature Room Temperature0 °C to Room TemperatureMinimizes side reactions
Reaction Time 2 hoursMonitored by TLC (e.g., 4 hours)Ensures full conversion
Typical Yield < 50%> 80%Significant improvement
Issue 2: Failure of Grignard Reaction

This guide addresses common failures in the synthesis of this compound using a Grignard reaction.

Troubleshooting Workflow:

Troubleshooting_Grignard start Grignard Reaction Failure check_anhydrous Verify Anhydrous Conditions (Solvent, Glassware) start->check_anhydrous check_mg Check Magnesium Quality and Activation check_anhydrous->check_mg If dry dry_reagents Thoroughly Dry Solvents and Reagents check_anhydrous->dry_reagents If wet check_halide Check Purity of 6-Bromopyrazine check_mg->check_halide If active activate_mg Activate Magnesium (Iodine, 1,2-dibromoethane) check_mg->activate_mg If inactive purify_halide Purify 6-Bromopyrazine check_halide->purify_halide If impure optimize_addition Optimize Halide Addition (Slow, Dilute) check_halide->optimize_addition If pure dry_reagents->check_mg activate_mg->check_halide purify_halide->optimize_addition end Successful Grignard Formation optimize_addition->end

Caption: Troubleshooting workflow for Grignard reaction failure.

Quantitative Data Summary: Grignard Reaction Conditions

ParameterCondition ACondition B (Optimized)Rationale
Solvent Diethyl etherAnhydrous Tetrahydrofuran (THF)Higher boiling point, better for difficult reactions
Magnesium Activation NoneIodine crystalRemoves oxide layer, initiates reaction
Halide Addition RapidSlow, dropwiseMinimizes Wurtz coupling
Temperature Room TemperatureGentle refluxCan improve reaction rate
Typical Yield 0-20%50-70%Significant improvement

Experimental Protocols

Protocol 1: Reduction of 6-Bromopyrazine-2-carbaldehyde with Sodium Borohydride

  • Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 6-Bromopyrazine-2-carbaldehyde (1.0 eq) in anhydrous methanol.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography (e.g., 20-40% ethyl acetate in hexanes) to afford this compound.

Protocol 2: Synthesis of this compound via Grignard Reaction (Conceptual)

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under a nitrogen atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine.

  • Initiation: In the addition funnel, place a solution of 6-bromopyrazine (1.0 eq) in anhydrous THF. Add a small portion of the halide solution to the magnesium and gently heat to initiate the reaction.

  • Grignard Formation: Once the reaction starts, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

  • Reaction with Formaldehyde Source: Cool the Grignard reagent to 0 °C. Slowly add a solution of paraformaldehyde (1.5 eq) in anhydrous THF.

  • Work-up: Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

References

Technical Support Center: Troubleshooting the Bromination of (pyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the bromination of (pyrazin-2-yl)methanol. Below you will find troubleshooting advice and frequently asked questions to address specific issues that may arise during your experiments.

Troubleshooting Guide

This section provides practical solutions to common problems encountered during the synthesis of 2-(bromomethyl)pyrazine.

Question: My reaction yield is unexpectedly low. What are the primary causes?

Answer: Low yields in the bromination of (pyrazin-2-yl)methanol can stem from several factors:

  • Incomplete Reaction: The conversion of the alcohol may not have gone to completion. Consider extending the reaction time or slightly increasing the temperature. However, be cautious as harsh conditions can promote side reactions.[1][2]

  • Product Degradation: The target compound, 2-(bromomethyl)pyrazine, is a type of benzylic halide which can be unstable, especially in the presence of acid or nucleophiles, or upon heating. Workup conditions should be kept mild and purification should be performed promptly.

  • Side Reactions: The formation of byproducts such as dimers (ethers) or over-brominated species can consume the starting material and reduce the yield of the desired product.[1]

  • Mechanical Loss: The product may be lost during the workup and purification stages. Ensure efficient extraction and careful handling during chromatography or distillation.

Question: My post-reaction TLC/LC-MS analysis shows multiple unexpected spots. What could these byproducts be?

Answer: The presence of multiple spots indicates the formation of side products. Common possibilities include:

  • Unreacted (pyrazin-2-yl)methanol: This will be a more polar spot on a normal-phase TLC plate compared to the product.

  • Bis(pyrazin-2-ylmethyl) ether: This dimer is formed by the acid-catalyzed condensation of two molecules of the starting alcohol. It will be less polar than the starting alcohol but may have similar polarity to the desired product, complicating purification.

  • Ring-Brominated Species: Although the pyrazine ring is electron-deficient, bromination on the ring can occur under certain conditions, leading to products like 2-bromo-5-(bromomethyl)pyrazine.

  • Decomposition Products: If the reaction mixture is heated for too long or at too high a temperature, the product can decompose.

Question: The purified 2-(bromomethyl)pyrazine appears to darken and degrade upon storage. How can I enhance its stability?

Answer: 2-(bromomethyl)pyrazine and its hydrobromide salt are sensitive compounds.[3] Degradation is often due to the lability of the benzylic bromide. To improve stability:

  • Store Cold: Store the compound at low temperatures (e.g., 2-8°C) under an inert atmosphere (Nitrogen or Argon).[3]

  • Protect from Light: Store in an amber vial to prevent light-induced degradation.

  • Use Anhydrous Conditions: Moisture can lead to hydrolysis back to the starting alcohol and HBr, which can catalyze further decomposition.

  • Convert to a Salt: In some cases, converting the product to its hydrobromide salt can improve stability for long-term storage, though it may be a solid that is harder to handle for some applications.[3]

Frequently Asked Questions (FAQs)

Question: What are the recommended brominating agents for converting (pyrazin-2-yl)methanol to 2-(bromomethyl)pyrazine?

Answer: The most common reagents for this type of transformation are phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂).

  • Phosphorus Tribromide (PBr₃): This is a widely used and effective reagent for converting primary and secondary alcohols to alkyl bromides. The reaction typically proceeds via an Sₙ2 mechanism, which minimizes the risk of carbocation rearrangements.[4][5][6] It is generally considered a mild method.

  • Thionyl Bromide (SOBr₂): Analogous to thionyl chloride (SOCl₂), this reagent also converts alcohols to bromides. The byproducts are gaseous (SO₂) and HBr, which can simplify purification. However, the in-situ generation of HBr can lead to acidic conditions that may degrade the product.[4]

  • N-Bromosuccinimide (NBS) with a Phosphine: A combination of NBS and a phosphine, like triphenylphosphine (PPh₃), can also be used (Appel reaction). This method is very mild but can be more expensive and the triphenylphosphine oxide byproduct can sometimes complicate purification.

Question: Is there a risk of brominating the pyrazine ring itself?

Answer: Yes, while the pyrazine ring is less susceptible to electrophilic aromatic substitution than more electron-rich rings like pyrrole, ring bromination is a potential side reaction.[7] This is more likely to occur if harsher conditions are used (e.g., excess brominating agent, high temperatures) or if a Lewis acid catalyst is present. The resulting di-brominated products can be difficult to separate from the desired monobrominated product.

Data Presentation: Summary of Potential Side Reactions

Side Product Structure Potential Cause Mitigation Strategy
Unreacted Starting Material(Pyrazin-2-yl)methanolIncomplete reaction; insufficient reagent or reaction time.Increase reaction time; use a slight excess of brominating agent; ensure adequate temperature.
Bis(pyrazin-2-ylmethyl) etherPyrazinyl-CH₂-O-CH₂-PyrazinylAcid-catalyzed dehydration of the starting alcohol. HBr generated in situ can catalyze this.Use a non-acidic brominating agent (e.g., NBS/PPh₃); add a mild, non-nucleophilic base (like pyridine) to scavenge acid.[8]
Ring-Brominated Producte.g., 2-Bromo-5-(bromomethyl)pyrazineExcess brominating agent; high reaction temperatures; presence of Lewis acids.Use stoichiometric amounts of the brominating agent; maintain low reaction temperatures; avoid Lewis acid catalysts.
Hydrolysis Product(Pyrazin-2-yl)methanolExposure of the product to water during workup or storage.Perform workup under anhydrous conditions where possible; thoroughly dry the final product before storage.

Experimental Protocols

Protocol 1: Bromination using Phosphorus Tribromide (PBr₃)

This protocol is a representative procedure for the bromination of a primary alcohol like (pyrazin-2-yl)methanol using PBr₃.

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (pyrazin-2-yl)methanol (1.0 eq) dissolved in a dry, inert solvent (e.g., diethyl ether or dichloromethane) (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (0.34 - 0.40 eq) dropwise to the stirred solution via the dropping funnel over 20-30 minutes. The reaction is exothermic. Maintain the temperature below 5 °C.[6]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes).

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and very carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Washing & Drying: Combine the organic layers and wash with saturated brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield pure 2-(bromomethyl)pyrazine.

Visualizations

Bromination_Side_Reactions SM (Pyrazin-2-yl)methanol (Starting Material) Product 2-(Bromomethyl)pyrazine (Desired Product) SM->Product  Main Reaction Dimer Bis(pyrazin-2-ylmethyl) ether (Dimerization Side Product) SM->Dimer PBr3 PBr₃ OverBrom Ring-Brominated Pyrazine (Over-bromination Side Product) Product->OverBrom

Caption: Reaction scheme for the bromination of (pyrazin-2-yl)methanol showing the desired product and major potential side products.

References

Technical Support Center: Purification of (6-Bromopyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of (6-Bromopyrazin-2-yl)methanol using column chromatography.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the column chromatography of this compound and similar polar heterocyclic compounds.

Issue 1: The compound is not moving from the origin on the silica gel column.

  • Q: My this compound seems to be stuck at the top of the column, even when I increase the polarity of the eluent. What should I do?

  • A: This is a common issue with polar compounds, particularly those with amine functionalities, which can interact strongly with the acidic silanol groups on the silica gel surface.[1] Here are several strategies to address this:

    • Increase Solvent Polarity Drastically: If you are using standard solvent systems like ethyl acetate/hexane, you may need to switch to a more polar mobile phase.[2][3] Consider adding methanol to your eluent system.

    • Use a Mobile Phase Modifier: The interaction with acidic silica can be disrupted by adding a small amount of a basic modifier to your eluent. Try adding 0.5-2% triethylamine (NEt₃) or a 10% solution of ammonium hydroxide in methanol to your mobile phase.[1][2] This will neutralize the acidic sites on the silica gel, reducing strong adsorption.

    • Check for Compound Degradation: It is possible the compound is degrading on the silica gel.[2] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared (a 2D TLC test).[2]

Issue 2: The compound elutes too quickly (high Rf) or with impurities.

  • Q: My compound is coming off the column in the first few fractions along with nonpolar impurities. How can I achieve better separation?

  • A: An Rf value that is too high (e.g., > 0.5) indicates the eluent is too polar, preventing effective interaction with the stationary phase.

    • Decrease Eluent Polarity: Start with a less polar solvent system. For pyrazine derivatives, mixtures of hexane and ethyl acetate are commonly used.[3] Begin with a low percentage of the more polar solvent (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity.

    • Optimize Solvent System with TLC: Before running the column, find a solvent system that provides a target Rf value of approximately 0.2-0.4 for this compound on a TLC plate.[4] This range typically provides the best separation.

    • Column Overloading: Loading too much crude material can lead to broad bands and poor separation.[5] As a general rule, use a silica gel to crude product mass ratio of at least 50:1 for difficult separations.

Issue 3: The collected fractions show significant peak tailing.

  • Q: My compound comes off the column over a large number of fractions, resulting in dilute solutions and poor recovery of pure material. How can I prevent this?

  • A: Peak tailing is often caused by strong, non-ideal interactions between the polar analyte and the stationary phase.

    • Use a Mobile Phase Modifier: As with retention issues, adding a small amount of triethylamine or another base can block the highly active sites on the silica gel, leading to more symmetrical peaks.[4]

    • Employ Gradient Elution: Start with a lower polarity mobile phase to allow other impurities to elute. Once the target compound begins to elute, gradually increase the polarity of the solvent system.[2] This can help push the compound off the column more quickly and in a tighter band.

    • Consider an Alternative Stationary Phase: If tailing persists, the issue may be irreversible adsorption or degradation. Consider using a deactivated silica gel or an alternative stationary phase like alumina.[2] For pyrazine derivatives, using a stationary phase with a higher surface area can also improve separation.[5]

Issue 4: The crude sample is not soluble in the column eluent.

  • Q: My crude reaction mixture containing this compound does not dissolve well in the hexane/ethyl acetate system I plan to use for elution. How should I load it onto the column?

  • A: This is a frequent problem when a relatively nonpolar eluent is required for good separation, but the crude material has poor solubility. The recommended solution is dry loading.[6]

    • Dry Loading Procedure: Dissolve your crude product in a suitable solvent in which it is highly soluble (e.g., dichloromethane or methanol). Add a portion of dry silica gel (approximately 10-20 times the mass of your sample) to this solution.[6] Gently remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a dry, free-flowing powder. This silica-adsorbed sample can then be carefully added to the top of your packed column.[6]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound on a silica gel column.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh)[7]

  • Eluent solvents (e.g., Hexane, Ethyl Acetate, Methanol)

  • Triethylamine (optional modifier)

  • Glass chromatography column with a stopcock

  • Sand (acid-washed)

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and UV lamp for monitoring

2. Selection of Eluent System:

  • Using TLC, test various solvent systems to find one that gives the target compound an Rf value of approximately 0.2-0.4.[4]

  • Start with mixtures of hexane and ethyl acetate (e.g., 70:30, 50:50).[3]

  • If the compound is very polar, consider using dichloromethane/methanol systems.[2]

  • Add 0.5-1% triethylamine to the chosen eluent system if tailing or sticking is observed on the TLC plate.

3. Column Packing (Wet Slurry Method):

  • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (approx. 1 cm) of sand.

  • In a separate beaker, prepare a slurry by mixing the required amount of silica gel with the initial, least polar eluent. The silica-to-crude ratio should be between 30:1 and 100:1 by mass, depending on separation difficulty.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.[8]

  • Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. The solvent level should never be allowed to drop below the top of the silica bed.[6]

  • Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent and sample addition.[6]

4. Sample Loading:

  • Wet Loading: Dissolve the crude sample in the minimum amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).[6] Carefully add this solution to the top of the column using a pipette. Drain the solvent until the sample is absorbed onto the sand layer. Wash with a very small amount of eluent 1-2 times.

  • Dry Loading (Recommended for Poor Solubility): Adsorb the crude product onto a small amount of silica gel as described in the troubleshooting section. Carefully add this powder to the top of the column.[6]

5. Elution and Fraction Collection:

  • Carefully fill the column with the eluent.

  • Begin elution by opening the stopcock to achieve a steady drip rate. For flash chromatography, apply pressure (1-2 psi) to the top of the column.[6]

  • Collect the eluting solvent in a series of numbered fractions.

  • If using gradient elution, start with the least polar solvent mixture and gradually increase the percentage of the more polar solvent after a few column volumes.[2]

6. Fraction Analysis:

  • Monitor the separation by spotting fractions onto a TLC plate.

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Quantitative Data Summary

ParameterRecommended Value/SystemRationale & Citation
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography of pyrazine derivatives.[3][7]
Eluent Systems Hexane / Ethyl Acetate (Gradient)A common system providing good separation for many pyrazine derivatives.[3]
Dichloromethane / MethanolAn alternative for more polar compounds that do not move in less polar systems.[2]
Mobile Phase Modifier 0.5-2% Triethylamine (NEt₃)Reduces peak tailing and strong adsorption of basic compounds to acidic silica.[1][4]
Target Rf Value 0.2 - 0.4Provides the optimal balance between retention and elution for good separation.[4]
Silica to Crude Ratio 30:1 to 100:1 (w/w)Higher ratios are needed for more difficult separations to prevent column overloading.[1]
Sample Loading Dry LoadingRecommended when the crude product has poor solubility in the eluent.[6]

Visualized Workflows

TroubleshootingWorkflow start Start: Purification Issue issue What is the primary problem? start->issue no_movement Compound not moving (Rf ≈ 0) issue->no_movement No Elution poor_sep Poor Separation (Overlapping Spots) issue->poor_sep Co-elution tailing Significant Tailing issue->tailing Broad Peaks sol_polarity Increase eluent polarity (e.g., add MeOH) no_movement->sol_polarity sol_check_rf Optimize eluent via TLC (Target Rf = 0.2-0.4) poor_sep->sol_check_rf sol_modifier Add modifier (0.5-2% NEt3) to eluent tailing->sol_modifier sol_polarity->sol_modifier sol_deactivate Test for degradation. Consider deactivated silica/alumina. sol_modifier->sol_deactivate sol_gradient Use a shallow gradient elution sol_modifier->sol_gradient sol_loading Reduce sample load (Increase Silica:Crude ratio) sol_check_rf->sol_loading sol_loading->sol_gradient

Caption: Troubleshooting decision tree for column chromatography.

ExperimentalWorkflow prep 1. Preparation tlc Select Eluent System via TLC (Rf 0.2-0.4) prep->tlc slurry Prepare Silica Slurry & Pack Column tlc->slurry load_sample Load Sample onto Packed Column slurry->load_sample load 2. Loading sample_prep Prepare Sample (Wet or Dry Load) load->sample_prep sample_prep->load_sample run 3. Elution & Collection elute Elute with Solvent System (Isocratic or Gradient) run->elute collect Collect Fractions elute->collect analyze_frac Analyze Fractions by TLC collect->analyze_frac analysis 4. Analysis & Isolation analysis->analyze_frac combine Combine Pure Fractions analyze_frac->combine isolate Evaporate Solvent to Isolate Product combine->isolate

Caption: General workflow for column chromatography purification.

References

Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling with (6-Bromopyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of palladium-catalyzed cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with (6-Bromopyrazin-2-yl)methanol and similar nitrogen-containing heteroaryl halides. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My cross-coupling reaction with this compound has a low yield or is not working at all. What are the most common initial checks?

A1: Low yields in palladium-catalyzed cross-coupling reactions, especially with nitrogen-containing heterocycles, can often be traced back to several key factors. A systematic check is the best approach:

  • Reagent Quality and Integrity:

    • Boronic Acid/Ester Stability: Boronic acids can degrade over time, and some are particularly susceptible to protodeboronation, a side reaction where the boron group is replaced by hydrogen.[1] Consider using fresh, high-purity boronic acid or a more stable derivative like a pinacol ester or MIDA boronate.[1][2][3]

    • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[1] Phosphine ligands are prone to oxidation, and Pd(II) precatalysts can degrade.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.

  • Reaction Atmosphere: The presence of oxygen can deactivate the active Pd(0) catalyst through oxidation, leading to reaction failure or the formation of homocoupling byproducts.[2][3][4] It is critical to use anhydrous, degassed solvents and to maintain an inert (nitrogen or argon) atmosphere throughout the setup and reaction.[1][5]

  • Catalyst Activation: Many reactions use stable Pd(II) precatalysts (e.g., Pd(OAc)₂) which must be reduced in situ to the active Pd(0) species.[4][6] If this activation is inefficient, the reaction will not proceed. Using well-defined Pd(0) sources like Pd(PPh₃)₄ or specialized precatalysts can circumvent this issue.[2][4]

Q2: I suspect the nitrogen atoms on the pyrazine ring are inhibiting my catalyst. How can this be addressed?

A2: Catalyst poisoning by the Lewis basic nitrogen atoms of the heterocycle is a very common problem.[3][7] The nitrogen can coordinate to the palladium center, leading to deactivation.[3]

  • Use Bulky, Electron-Rich Ligands: The most effective strategy is to use bulky ligands that sterically shield the palladium center, preventing the pyrazine nitrogen from coordinating.[2][3] Buchwald's dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective for this purpose.[2][3][8] These electron-rich ligands also promote the crucial oxidative addition step.[9]

  • Slow Addition: In some cases, the slow addition of the this compound substrate to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect on the catalyst.[3]

Q3: I am observing a significant amount of homocoupling byproduct from my boronic acid. What causes this and how can I minimize it?

A3: Homocoupling is the self-coupling of two boronic acid molecules and is often promoted by the presence of oxygen or excess Pd(II) species.[2][3][9]

  • Ensure Thorough Degassing: Rigorously degassing your solvents and reaction mixture is the most critical step to prevent oxygen-mediated homocoupling.[2][3]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, or ensuring the efficient reduction of a Pd(II) precatalyst can minimize the Pd(II) species that contribute to this side reaction.[2]

  • Optimize Reaction Conditions: Screening different catalysts, ligands, and bases can help identify a system where the rate of cross-coupling is significantly faster than the rate of homocoupling.[3]

Q4: Protodeboronation seems to be consuming my boronic acid coupling partner. What are the best strategies to prevent this?

A4: Protodeboronation, the cleavage of the C-B bond, is a major competing pathway, especially with aqueous bases or when using electron-deficient boronic acids.[1][3][10]

  • Use More Stable Boron Reagents: The most robust solution is to replace the boronic acid with a more stable derivative, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate salt.[1][2][3] These reagents are less prone to premature decomposition.[1][2]

  • Select a Milder Base: The choice of base is crucial. While a base is needed to activate the boron reagent for transmetalation, strong bases can accelerate protodeboronation.[1] Consider using milder bases like K₃PO₄, Cs₂CO₃, or KF.[1][7]

  • Use Anhydrous Conditions: Since water can be the proton source for this side reaction, running the reaction under strictly anhydrous conditions can be beneficial.[1][3]

  • Optimize Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of this side reaction.[1][3]

Troubleshooting Workflows and Logic Diagrams

To visually guide your troubleshooting process, the following diagrams illustrate key decision points and workflows for optimizing your cross-coupling reaction.

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Caption: Decision tree for selecting key reaction components.

Data Presentation: Catalyst System Optimization

The following table summarizes representative data for the Suzuki-Miyaura coupling of a heteroaryl bromide, illustrating how the choice of ligand and base can significantly impact product yield. Conditions should be optimized for each specific substrate pairing.

EntryPalladium Source (mol%)Ligand (mol%)Base (Equivalents)SolventTemp (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Dioxane/H₂O100867-71[10][11]
2Pd₂(dba)₃ (2.5)NoneNa₂CO₃ (2)Dioxane/H₂O10012<5[10]
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1004>95[2][3]
4PdCl₂(PPh₃)₂ (5)NoneK₂CO₃ (2)Toluene801240-60[12][13]
5Pd-PEPPSI-IPr (2)- (NHC)K₂CO₃ (2)Dioxane1006>90[2][14]

Yields are representative and highly dependent on the specific coupling partners.

Experimental Protocols

This section provides a general, detailed methodology for a Suzuki-Miyaura cross-coupling reaction with this compound. This protocol serves as a starting point and should be optimized.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂ or a Buchwald Precatalyst, 1-5 mol%)

  • Ligand (e.g., SPhos, XPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1, or Toluene)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv), the arylboronic acid or ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[2][7]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[2]

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of dioxane and water) via syringe.[7][12]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction's progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 4-24 hours).[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product.

References

Preventing decomposition of (6-Bromopyrazin-2-yl)methanol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions concerning the handling, storage, and use of (6-Bromopyrazin-2-yl)methanol in chemical reactions. The information is intended for researchers, scientists, and professionals in drug development.

Disclaimer: Specific decomposition pathways for this compound are not extensively documented in publicly available literature. The recommendations provided are based on general chemical principles for heterocyclic alcohols and safety data for the structurally similar compound, (6-Bromopyridin-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure stability and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated at 0-8 °C.[1] It should be kept away from strong oxidizing agents, heat, sparks, and open flames.[2]

Q2: What are the primary signs of decomposition?

A2: Visual signs of decomposition can include a change in color (e.g., from white/light yellow to brown), the appearance of a precipitate, or a change in texture. For more subtle degradation, it is advisable to check the purity of the material by techniques like NMR or HPLC before use, especially if it has been stored for an extended period or under suboptimal conditions.

Q3: What materials and chemical conditions are incompatible with this compound?

A3: The primary incompatibilities are with strong oxidizing agents, which can lead to uncontrolled and exothermic reactions. Additionally, strong heating can cause decomposition. During combustion, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas can be formed.

Q4: Can the alcohol group of this compound be oxidized?

A4: Yes, the primary alcohol group is susceptible to oxidation. This is a common synthetic transformation to yield the corresponding aldehyde (6-Bromopyrazine-2-carbaldehyde) or carboxylic acid (6-Bromopyrazine-2-carboxylic acid). However, this reactivity also means that unwanted oxidation can be a decomposition pathway if the compound is exposed to oxidizing conditions unintentionally. The use of mild and selective oxidizing agents is recommended for controlled transformations.[3]

Q5: Is this compound sensitive to air or moisture?

A5: While specific data on air and moisture sensitivity for the pyrazine compound is limited, heterocyclic alcohols can be hygroscopic and may be sensitive to atmospheric oxygen, especially at elevated temperatures or in the presence of catalysts. For sensitive reactions, it is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound.

Problem Possible Cause Recommended Solution
Low or No Reaction Yield Reagent Decomposition: The starting material may have degraded during storage or upon addition to the reaction.1. Verify the purity of the this compound using HPLC or NMR before starting the experiment.2. Use a freshly opened bottle or a sample that has been properly stored.3. Handle the solid and prepare solutions under an inert atmosphere (N₂ or Ar) to prevent air oxidation.
Uncontrolled Oxidation: The alcohol was unintentionally oxidized to the aldehyde or carboxylic acid, or other byproducts.1. Ensure all solvents are de-gassed prior to use.2. Run the reaction under a strict inert atmosphere.3. Avoid excessive heat, which can accelerate oxidation.
Incorrect Reaction Conditions: The chosen solvent, base, catalyst, or temperature may not be optimal for the desired transformation.1. Review literature for similar substrates to find optimized conditions.2. Perform small-scale test reactions to screen different solvents, bases, or catalysts.3. Carefully control the reaction temperature, as side reactions may occur at higher temperatures.
Formation of Multiple Unidentified Byproducts Thermal Decomposition: The reaction temperature is too high, causing the compound to break down.1. Attempt the reaction at a lower temperature. If the reaction is too slow, consider a more active catalyst rather than increasing heat.2. Ensure localized heating is not occurring by using a suitable heating mantle and efficient stirring.
Side Reactions with Reagents: The compound may be reacting with other components in the mixture in an unintended way.1. Analyze the reaction mixture by LC-MS to identify the mass of byproducts, which can give clues to their structure.2. Consider the order of addition of reagents. It may be beneficial to add the this compound solution slowly to a mixture of the other reactants.

Data Summary

The following table summarizes key physical and safety data, primarily based on the closely related compound (6-Bromopyridin-2-yl)methanol as a proxy.

PropertyValueSource
Molecular Formula C₅H₅BrN₂ON/A
Molecular Weight 189.01 g/mol N/A
Appearance White to light yellow crystalline powder[1]
Melting Point 34-39 °C
Boiling Point ~246 °C
Incompatible Materials Strong oxidizing agents
Conditions to Avoid Strong heating
Hazardous Decomposition Products Carbon oxides, Nitrogen oxides (NOx), Hydrogen bromide gas

Experimental Protocols

General Protocol for Handling and Use in a Reaction

This protocol provides a general workflow for using this compound in a typical nucleophilic substitution or coupling reaction, with an emphasis on preventing decomposition.

  • Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven and allowed to cool to room temperature under a stream of inert gas (N₂ or Ar).

  • Inert Atmosphere: Assemble the reaction apparatus and purge with inert gas for 10-15 minutes. Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Handling: Weigh the this compound quickly in a fume hood and add it to the reaction flask. If possible, use a glove box for weighing and transfer.

  • Solvent Addition: Add de-gassed, anhydrous solvent to the reaction flask via cannula or a syringe.

  • Temperature Control: Immerse the reaction flask in a cooling bath (e.g., ice-water bath) before the addition of other reactive reagents, especially if the reaction is expected to be exothermic.

  • Reagent Addition: Add other reagents (e.g., bases, catalysts, electrophiles) slowly and in a controlled manner, monitoring the internal temperature.

  • Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS. Avoid taking frequent samples if it compromises the inert atmosphere.

  • Work-up: Upon completion, quench the reaction at a low temperature before exposing it to air. Proceed with standard aqueous work-up and extraction procedures.

Visualizations

Experimental Workflow for Preventing Decomposition

start Start: Obtain This compound check_purity Check Purity (e.g., HPLC, NMR) start->check_purity prep_glassware Prepare Dry Glassware under Inert Gas check_purity->prep_glassware weigh_reagent Weigh Reagent (Inert Atmosphere Recommended) prep_glassware->weigh_reagent setup_reaction Set up Reaction under N2 or Ar weigh_reagent->setup_reaction add_solvent Add Anhydrous, De-gassed Solvent setup_reaction->add_solvent control_temp Control Temperature (e.g., Ice Bath) add_solvent->control_temp add_reagents Add Other Reagents Slowly control_temp->add_reagents monitor Monitor Reaction (TLC, LC-MS) add_reagents->monitor workup Quench and Work-up monitor->workup end End: Purify Product workup->end start Problem: Low Reaction Yield cause1 Cause: Reagent Decomposition? start->cause1 cause2 Cause: Unwanted Side Reaction? start->cause2 cause3 Cause: Suboptimal Conditions? start->cause3 sol1 Solution: - Verify Purity - Use Inert Atmosphere - Store Properly cause1->sol1 sol2 Solution: - De-gas Solvents - Lower Temperature - Analyze Byproducts cause2->sol2 sol3 Solution: - Screen Solvents/Bases - Optimize Temperature - Review Literature cause3->sol3 main This compound aldehyde 6-Bromopyrazine- 2-carbaldehyde main->aldehyde Mild Oxidation (e.g., Air, Contaminants) tar Oligomers / Tar main->tar Strong Heat / Acid / Base acid 6-Bromopyrazine- 2-carboxylic acid aldehyde->acid Strong / Further Oxidation

References

Technical Support Center: Suzuki Reactions Involving Bromopyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving bromopyrazine substrates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing very low or no yield in my Suzuki reaction with a bromopyrazine. What are the common causes and how can I improve it?

Low to no yield is a frequent challenge in Suzuki couplings with bromopyrazines. The primary reasons often involve catalyst inhibition by the pyrazine nitrogen, suboptimal reaction conditions, or poor reagent quality.

  • Catalyst Inhibition: The nitrogen atoms in the pyrazine ring can coordinate with the palladium catalyst, leading to deactivation.[1] Using bulky, electron-rich phosphine ligands can often mitigate this issue.

  • Inactive Catalyst: Ensure your palladium source is active. Pre-catalysts that are more stable to air and moisture can be beneficial. Always handle catalysts under an inert atmosphere.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and often substrate-dependent. A screening of different conditions may be necessary to find the optimal combination for your specific bromopyrazine and boronic acid partner.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Switch to a more robust catalyst system. Buchwald ligands such as SPhos, XPhos, or RuPhos are known to be effective for coupling heteroaryl halides as they promote the crucial oxidative addition step and stabilize the catalytic species.[1]

  • Base Optimization: The base is crucial for activating the boronic acid.[2] Weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective and may require higher temperatures or longer reaction times.[3] Stronger inorganic bases can sometimes lead to side reactions.

  • Solvent System: Ensure all reactants are soluble in the chosen solvent. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is common. Adjusting the solvent ratio or switching to a different solvent like DMF might be necessary.

  • Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition. It is crucial to thoroughly degas your solvents and maintain a positive pressure of an inert gas like argon or nitrogen throughout the experiment.

  • Temperature Control: Suzuki couplings often require heating. If the reaction is slow, cautiously increasing the temperature (e.g., from 80°C to 100°C) may improve the rate. However, excessive heat can cause catalyst decomposition.

Q2: I am observing significant side products, such as homocoupling of my boronic acid and debromination of my pyrazine. How can I minimize these?

Side product formation is a common issue. Homocoupling is often promoted by the presence of oxygen, while debromination can be influenced by the choice of base and catalyst.

  • Homocoupling: This side reaction is often a result of oxygen in the reaction mixture. Rigorous degassing of solvents and the reaction setup is the most effective way to minimize this.

  • Debromination (Hydrodehalogenation): This occurs when the bromine atom is replaced by a hydrogen atom. This side reaction can be prevalent with electron-poor aryl halides.[3] The choice of base and the catalyst ligand can influence the rate of debromination. Milder bases and specific ligands can help to suppress this side reaction.[4]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This can be a significant issue with unstable boronic acids, especially at higher temperatures.[5][6] Using boronic esters (e.g., pinacol esters) or trifluoroborate salts can increase stability.

Strategies to Minimize Side Products:

  • Rigorous Degassing: Employ techniques like freeze-pump-thaw cycles (at least three) or sparging the solvent with an inert gas for an extended period to remove dissolved oxygen.

  • Reagent Purity: Use high-purity, dry reagents and solvents.

  • Optimize Base: A screen of bases may be necessary. Sometimes a weaker base can reduce the rate of debromination.

  • Use Boronic Esters or Trifluoroborates: These are often more stable than the corresponding boronic acids and can be less prone to protodeboronation and homocoupling.[6]

Q3: My product is difficult to purify. What are some common impurities and how can I remove them?

Purification challenges often arise from residual starting materials, side products, and catalyst residues.

  • Common Impurities:

    • Unreacted bromopyrazine and boronic acid/ester.

    • Homocoupled boronic acid byproduct.

    • Debrominated pyrazine.

    • Palladium residues.

  • Purification Strategies:

    • Column Chromatography: This is the most common method for purifying the desired product. Careful selection of the solvent system is key to achieving good separation.

    • Aqueous Workup: A thorough aqueous workup can help remove some inorganic salts and water-soluble impurities. Washing with a solution of a chelating agent like EDTA can sometimes help remove palladium residues.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.

    • Scavenger Resins: For removal of palladium residues to meet regulatory requirements in drug development, specialized scavenger resins can be employed.

Data on Reaction Conditions

Optimizing reaction parameters is crucial for a successful Suzuki coupling. The following tables provide a summary of conditions that can be used as a starting point for the optimization of Suzuki reactions with bromopyrazines.

Table 1: Comparison of Catalysts and Ligands for Suzuki Coupling of Heteroaryl Bromides

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(OAc)₂SPhos1-4Effective for electron-rich and sterically hindered heteroaryl halides.
Pd₂(dba)₃XPhos1-4Broadly applicable for challenging couplings, including heteroaryl chlorides.
Pd(PPh₃)₄None2-5A classic catalyst, but may be less effective for challenging bromopyrazines.[5]
PdCl₂(dppf)None2-5A robust and commonly used catalyst for a wide range of Suzuki couplings.

Data compiled from multiple sources for illustrative purposes. Optimal conditions are highly substrate-dependent.

Table 2: Effect of Base and Solvent on Suzuki Coupling Yield

BaseSolvent SystemTemperature (°C)Typical Yield Range (%)
K₂CO₃1,4-Dioxane / H₂O80-100Moderate to Good
K₃PO₄Toluene100-110Good to Excellent
Cs₂CO₃1,4-Dioxane80-100Good to Excellent
Na₂CO₃DME / H₂O90Moderate

Yields are highly dependent on the specific bromopyrazine, boronic acid, catalyst, and ligand used.

Experimental Protocols

Standard Protocol for Suzuki Coupling of a Bromopyrazine

This protocol is a general starting point and may require optimization.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromopyrazine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Degassing: Evacuate and backfill the flask with the inert gas three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 10 mL of 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 90-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Optimized Protocol Using a Buchwald Ligand

This protocol is recommended for more challenging bromopyrazine substrates.

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the bromopyrazine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) to a vial with a stir bar.

  • Solvent Addition: Add the chosen degassed solvent (e.g., 1,4-dioxane).

  • Reaction: Seal the vial and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring, Workup, and Purification: Follow steps 6-8 from the standard protocol.

Visualizations

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)-R2 Ln Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product Bromopyrazine Bromopyrazine (R1-X) Bromopyrazine->OxAdd Boronic_Acid Boronic Acid/Ester (R2-B(OR)2) Boronic_Acid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low/No Yield in Bromopyrazine Suzuki Coupling Check_Reagents Check Reagent Quality (Purity, Dryness) Start->Check_Reagents Check_Inert Ensure Rigorous Inert Atmosphere Start->Check_Inert Optimize_Catalyst Optimize Catalyst System (Pd source, Ligand) Start->Optimize_Catalyst Optimize_Base Screen Different Bases (e.g., K2CO3, K3PO4, Cs2CO3) Optimize_Catalyst->Optimize_Base Optimize_Solvent Optimize Solvent System (e.g., Dioxane/H2O, Toluene) Optimize_Base->Optimize_Solvent Optimize_Temp Adjust Reaction Temperature Optimize_Solvent->Optimize_Temp Side_Reactions Analyze for Side Reactions (Homocoupling, Debromination) Optimize_Temp->Side_Reactions Side_Reactions->Start Significant Side Products (Re-evaluate conditions) Success Successful Coupling Side_Reactions->Success Minimal Side Products

Caption: A logical workflow for troubleshooting Suzuki reactions of bromopyrazines.

Problem_Solution_Map Low_Yield Low Yield Bulky_Ligands Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Low_Yield->Bulky_Ligands Base_Screen Screen Weaker Bases (e.g., K3PO4) Low_Yield->Base_Screen Homocoupling Homocoupling Degassing Rigorous Degassing (Freeze-Pump-Thaw) Homocoupling->Degassing Boronic_Ester Use Boronic Esters or Trifluoroborates Homocoupling->Boronic_Ester Debromination Debromination Debromination->Bulky_Ligands Debromination->Base_Screen Purification Difficult Purification Chromatography Optimize Column Chromatography Purification->Chromatography Scavengers Use Palladium Scavengers Purification->Scavengers

Caption: Common problems and their corresponding solutions in bromopyrazine Suzuki couplings.

References

How to improve the regioselectivity of pyrazine functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the regioselectivity of pyrazine functionalization. Pyrazines are a vital class of N-heterocycles found in numerous pharmaceuticals and biologically active compounds.[1][2][3][4] However, their electron-deficient nature presents unique challenges for selective chemical modification.[5][6] This resource offers practical troubleshooting advice and frequently asked questions to navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the pyrazine ring generally unreactive towards electrophilic aromatic substitution?

A1: The pyrazine ring is highly electron-deficient due to the presence of two electronegative nitrogen atoms.[6][7] These nitrogen atoms exert a strong electron-withdrawing inductive effect, deactivating the ring towards attack by electrophiles.[7] Furthermore, under the acidic conditions often required for electrophilic substitution, the nitrogen atoms become protonated, which further deactivates the ring.[6] Direct nitration, halogenation, or Friedel-Crafts reactions are typically not feasible unless the ring is activated by potent electron-donating groups.[6][7]

Q2: What are the primary strategies for achieving regioselective functionalization on a pyrazine ring?

A2: The most common and effective strategies leverage the inherent electronic properties of the pyrazine ring or employ directing groups. Key methods include:

  • Transition Metal-Catalyzed Cross-Coupling: This is a versatile approach for C-C and C-X bond formation.[1][3] Halogenated pyrazines (e.g., chloropyrazines) are excellent substrates for reactions like Suzuki, Sonogashira, and Stille couplings.[1][8]

  • Directed ortho-Metalation (DoM): A powerful technique where a directing group on the pyrazine ring directs deprotonation (lithiation) to an adjacent position. The resulting organometallic intermediate can then be trapped with various electrophiles.[9] For instance, the chlorine atom in 2-chloropyrazine directs lithiation to the C3 position.[9]

  • Direct C-H Functionalization: This modern approach avoids the need for pre-functionalized starting materials (like halopyrazines).[1][2] Palladium- and iron-catalyzed methods have been developed for the direct arylation of pyrazines, often exhibiting high regioselectivity.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, especially if a good leaving group (like a halogen) is present.[6]

Q3: How do substituents already on the pyrazine ring influence the position of further functionalization?

A3: Existing substituents play a crucial role in directing the position of new groups.

  • Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or methoxy (-OCH₃) can activate the ring enough to allow for some electrophilic substitutions and can influence the regioselectivity of metal-catalyzed reactions.[7][8]

  • Electron-Withdrawing Groups (EWGs): Halogens, cyano, or carbonyl groups further deactivate the ring towards electrophilic attack but can act as powerful directing groups for metalation or facilitate nucleophilic substitution.[9][10] For example, a methoxy group has been shown to direct Suzuki coupling regioselectively.[8]

Troubleshooting Guides

Problem 1: My reaction produces a mixture of regioisomers. How can I improve selectivity?

  • Issue: Poor regioselectivity is a common problem, especially in C-H functionalization or when multiple reactive sites are available.

  • Solution:

    • Re-evaluate Your Strategy: The chosen method may not be optimal for the desired regioselectivity. For instance, if a C-H activation protocol gives a mixture, consider a directed metalation approach if a suitable directing group is present or can be installed. Knochel et al. developed a sequential metalation methodology using TMP-based Hauser bases (like TMPMgCl·LiCl) to achieve high regio- and chemoselectivity.[2][4]

    • Modify Reaction Conditions: Temperature, solvent, and the choice of base can significantly impact selectivity.[11] A systematic optimization of these parameters is recommended. For instance, in direct arylations, the choice of ligand on the metal catalyst can steer the reaction to a specific position.

    • Use a Blocking Group: Temporarily block a more reactive position with a removable group to force the reaction to occur at the desired site.

    • Leverage N-Oxidation: Converting a pyrazine to a pyrazine-N-oxide activates the ring for certain transformations and alters the electronic landscape, thereby changing the preferred site of attack. This has been used effectively in Pd-catalyzed C-H/C-H cross-coupling reactions to achieve regioselective coupling.[1][2]

Problem 2: I am attempting a directed ortho-lithiation, but I'm getting low yields and complex mixtures.

  • Issue: Lithiation of electron-deficient heterocycles can be challenging due to potential side reactions, such as nucleophilic addition of the organolithium base to the pyrazine ring or instability of the lithiated intermediate.[9]

  • Solution:

    • Choice of Base: The choice of the lithium base is critical. Hindered bases like Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often preferred over n-butyllithium (n-BuLi) to minimize competitive nucleophilic addition.[9]

    • Temperature Control: These reactions must typically be performed at very low temperatures (e.g., -78 °C) to ensure the stability of the lithiated intermediate.[12]

    • Transmetalation: After the initial lithiation, transmetalating to a different metal (e.g., zinc or magnesium using ZnCl₂ or MgCl₂) can generate a more stable organometallic species before adding the electrophile. This is a key feature of the "Turbo-Hauser" bases developed by Knochel.[2][4]

    • Reaction Time: Keep the time between the formation of the lithiated species and quenching with an electrophile to a minimum to avoid decomposition.

Problem 3: My transition metal-catalyzed cross-coupling reaction is not working well (low yield, catalyst decomposition).

  • Issue: The nitrogen atoms in the pyrazine ring can coordinate to the metal center of the catalyst, potentially inhibiting its catalytic activity.

  • Solution:

    • Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can often improve catalyst stability and turnover.

    • Catalyst System: Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and catalyst loadings.[1] Sometimes, switching to a different metal, like nickel, can be beneficial. A nickel-catalyzed Kumada–Corriu cross-coupling has been shown to be effective for trisubstituted pyrazine synthesis.[2]

    • Base and Solvent: The base and solvent system can dramatically affect the outcome. Ensure all reagents and solvents are anhydrous, as water can lead to side reactions like protodeboronation in Suzuki couplings.[8]

Data Presentation: Comparison of Regioselective C-H Arylation Methods

The following table summarizes different catalytic systems for the direct C-H arylation of pyrazine derivatives, highlighting the achieved yields and regioselectivity.

Catalyst SystemPyrazine SubstrateCoupling PartnerYield (%)RegioselectivityReference
Pd(OAc)₂ / AgOAcPyrazine N-oxideIndole45-50%C2-arylation[1][2]
Fe-based catalyst2,3-DimethylpyrazineOrganoboron agents60%C5-arylation[2][4]
Pd(OAc)₂ / PivOH / K₂CO₃3-Aminoimidazo[1,2-a]pyrazineBromoarenesUp to 95%C6-arylation[13]

Visualizations: Workflows and Mechanisms

Logical Workflow for Selecting a Functionalization Strategy

G start Pyrazine Substrate q1 Halogenated Pyrazine? start->q1 q2 Directing Group (DG) Present? q1->q2 No cross_coupling Transition Metal Cross-Coupling (Suzuki, Sonogashira, etc.) q1->cross_coupling Yes q3 Desire C-H Functionalization? q2->q3 No dom Directed ortho-Metalation (DoM) q2->dom Yes ch_func Direct C-H Activation (e.g., Pd-catalyzed) q3->ch_func Yes no_direct Consider Installing DG or N-Oxidation q3->no_direct No snar Nucleophilic Aromatic Substitution (SNAr) cross_coupling->snar G cluster_pyrazine Pyrazine Ring C1 C N1 N C1->N1 C1->N1 -I effect C2 C C3 C C2->C3 C2->N1 -I effect N2 N C3->N2 C3->N2 -I effect C4 C C4->C1 C4->N2 -I effect N1->C2 N2->C4 delta_minus1 δ- delta_minus2 δ- delta_plus1 δ+ delta_plus2 δ+ delta_plus3 δ+ delta_plus4 δ+ Nu Nu: Nu->C1 Nucleophilic Attack

References

Managing impurities in the synthesis of (6-Bromopyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (6-Bromopyrazin-2-yl)methanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the reduction of a pyrazine-2-carboxylate precursor.

Issue 1: Low or No Yield of this compound

  • Question: I am getting a very low yield or no product after the reduction reaction. What are the possible causes and how can I improve it?

  • Answer: Low yields in the synthesis of this compound can arise from several factors related to the reaction conditions and reagents. Here are some common causes and troubleshooting tips:

    • Incomplete Reaction: The reduction of the carboxylate group may not be proceeding to completion.

      • Solution: Extend the reaction time or consider a moderate increase in the reaction temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture.

    • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.

      • Solution: Lithium Aluminium Hydride (LiAlH4) is a strong reducing agent suitable for converting esters and carboxylic acids to alcohols.[1][2][3] Unlike milder reagents like Sodium Borohydride (NaBH4), which are generally slow or ineffective for esters, LiAlH4 is more robust for this transformation.[3][4][5] Ensure the LiAlH4 is fresh and has been handled under anhydrous conditions, as it reacts violently with water.

    • Degradation of Starting Material or Product: Pyrazine derivatives can be sensitive to harsh reaction conditions.

      • Solution: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize potential side reactions or degradation. Careful, dropwise addition of the reducing agent can help control the reaction exotherm.

Issue 2: Presence of Significant Impurities in the Crude Product

  • Question: My crude product shows multiple spots on TLC/peaks in HPLC analysis. What are the likely impurities and how can I minimize them?

  • Answer: The formation of impurities is a common challenge. Identifying the nature of the impurity is key to mitigating its formation.

    • Unreacted Starting Material: The most common impurity is often the starting material, such as Methyl 6-bromopyrazine-2-carboxylate.

      • Cause: Insufficient reducing agent, short reaction time, or low reaction temperature.

      • Solution: Use a slight excess of the reducing agent (e.g., 1.5-2.0 equivalents of LiAlH4). Monitor the reaction progress by TLC or LC-MS to ensure the complete consumption of the starting material.

    • Aldehyde Intermediate: The reduction of an ester to an alcohol proceeds through an aldehyde intermediate. While typically reactive and further reduced in the presence of a strong reducing agent like LiAlH4, it can sometimes be observed as an impurity if the reaction is not complete.[1][6]

      • Cause: Insufficient reducing agent or premature quenching of the reaction.

      • Solution: Ensure a sufficient excess of the reducing agent and adequate reaction time to drive the reaction to the alcohol.

    • Debromination: The bromo-substituent on the pyrazine ring could potentially be removed by the hydride reducing agent, leading to the formation of pyrazin-2-ylmethanol.

      • Cause: This is more likely with more reactive hydride sources or at elevated temperatures.

      • Solution: Maintain a low reaction temperature throughout the addition of the reducing agent and the course of the reaction.

Issue 3: Difficulties in Product Purification

  • Question: I am struggling to purify this compound from the reaction mixture. What purification strategies are recommended?

  • Answer: Effective purification is essential to obtain the desired product with high purity.

    • Work-up Procedure: Careful quenching of the reaction is the first step in a clean purification.

      • Solution: After the reaction is complete, cool the reaction mixture in an ice bath and slowly add water, followed by a sodium hydroxide solution to quench the excess LiAlH4 and precipitate the aluminum salts. A common procedure is the Fieser work-up.

    • Extraction: The product needs to be efficiently extracted from the aqueous layer.

      • Solution: Use a suitable organic solvent such as ethyl acetate or dichloromethane for extraction. Perform multiple extractions to maximize the recovery of the product.

    • Chromatography: Column chromatography is often necessary to separate the target compound from closely related impurities.

      • Solution: Use silica gel chromatography with a gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. Monitor the fractions by TLC to isolate the pure product.

    • Recrystallization: For solid products, recrystallization can be a highly effective final purification step.

      • Solution: Choose a suitable solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: A common and practical starting material is Methyl 6-bromopyrazine-2-carboxylate.[7] This ester can be effectively reduced to the corresponding primary alcohol. Alternatively, 6-Bromopyrazine-2-carboxylic acid can also be used, though it may require a larger excess of the reducing agent.

Q2: Which reducing agent is most suitable for this synthesis?

A2: Lithium Aluminium Hydride (LiAlH4) is the preferred reducing agent for the conversion of pyrazine esters or carboxylic acids to alcohols due to its high reactivity.[1][2][3][8] Sodium Borohydride (NaBH4) is generally not strong enough for this transformation under standard conditions.[4][5][9]

Q3: What are the critical safety precautions to take during this synthesis?

A3: Lithium Aluminium Hydride (LiAlH4) is a pyrophoric reagent that reacts violently with water and protic solvents.[2] All reactions involving LiAlH4 must be conducted in a fume hood under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory. The quenching of the reaction should be performed slowly and at a low temperature to control the exothermic reaction.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to a spot of the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product.

Q5: What are the expected spectroscopic data for this compound?

A5: While specific data can vary slightly based on the solvent and instrument, you can expect the following characteristic signals:

  • 1H NMR: A singlet for the -CH2OH protons, and distinct signals for the aromatic protons on the pyrazine ring.

  • 13C NMR: A signal for the -CH2OH carbon and signals for the carbons of the pyrazine ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of this compound (C5H5BrN2O, MW: 189.01 g/mol ).[10]

Data Presentation

Table 1: Troubleshooting Guide for Low Yield

Potential Cause Recommended Action Expected Outcome
Incomplete ReactionExtend reaction time, increase temperature moderatelyIncreased conversion of starting material
Inactive Reducing AgentUse a fresh, properly stored batch of LiAlH4Restoration of reaction activity
Insufficient Reducing AgentIncrease the molar equivalents of LiAlH4Drive the reaction to completion
Product DegradationMaintain low reaction temperatureMinimize side product formation

Table 2: Common Impurities and Mitigation Strategies

Impurity Potential Source Mitigation Strategy Analytical Detection Method
Methyl 6-bromopyrazine-2-carboxylateIncomplete reactionIncrease reaction time/equivalents of LiAlH4TLC, HPLC, LC-MS
6-Bromopyrazine-2-carbaldehydeIncomplete reduction of the intermediateEnsure sufficient LiAlH4 and reaction timeTLC, HPLC, LC-MS
Pyrazin-2-ylmethanolDebromination side reactionMaintain low reaction temperatureHPLC, LC-MS, NMR

Experimental Protocols

Illustrative Protocol for the Synthesis of this compound

This protocol is for illustrative purposes and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of Methyl 6-bromopyrazine-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: The flask is cooled to 0 °C in an ice bath.

  • Addition of Reducing Agent: A solution of Lithium Aluminium Hydride (1.5 eq) in anhydrous THF is added dropwise to the stirred solution of the ester via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by TLC.

  • Quenching: Once the reaction is complete, the flask is cooled back to 0 °C. The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water.

  • Work-up: The resulting suspension is stirred for 30 minutes and then filtered through a pad of celite. The filter cake is washed with THF.

  • Extraction: The filtrate is concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The aqueous layer is extracted three times with ethyl acetate.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure this compound.

Visualizations

experimental_workflow start Start setup Reaction Setup: Ester in Anhydrous THF under N2 start->setup cool Cool to 0 °C setup->cool add_reductant Dropwise Addition of LiAlH4 in THF cool->add_reductant react Stir at Room Temperature (Monitor by TLC) add_reductant->react quench Quench at 0 °C (H2O, NaOH(aq), H2O) react->quench workup Filtration and Extraction quench->workup purify Column Chromatography workup->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flow cluster_incomplete Incomplete Reaction cluster_impurities Reaction Complete, Impurities Present start Low Yield or Impurities Detected check_reaction Was the reaction complete? (TLC/LC-MS) start->check_reaction incomplete_reaction Incomplete Reaction Detected check_reaction->incomplete_reaction No impurities_present Impurities Detected check_reaction->impurities_present Yes cause_reductant Check Reducing Agent: - Activity - Equivalents incomplete_reaction->cause_reductant cause_conditions Check Reaction Conditions: - Time - Temperature incomplete_reaction->cause_conditions purification Optimize Purification: - Work-up - Chromatography - Recrystallization impurity_id Identify Impurities (MS, NMR) impurities_present->impurity_id unreacted_sm Unreacted Starting Material? (See Incomplete Reaction) impurity_id->unreacted_sm side_product Side Product? (e.g., Debromination) impurity_id->side_product unreacted_sm->cause_reductant adjust_conditions Adjust Conditions: - Lower Temperature side_product->adjust_conditions

References

Stability and storage conditions for (6-Bromopyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (6-Bromopyrazin-2-yl)methanol

This technical support guide provides essential information on the stability and storage of this compound (CAS No. 1209458-06-9) for researchers, scientists, and professionals in drug development.

Storage and Stability Summary

Proper storage is critical to maintain the integrity and reactivity of this compound. The following table summarizes the recommended storage conditions based on supplier information.

ParameterRecommended ConditionRationale
Temperature 2-8°CTo minimize degradation and maintain chemical stability.
Atmosphere Under an inert gas (e.g., Nitrogen or Argon)To prevent oxidation and reaction with atmospheric moisture.
Container Tightly sealed, light-resistant containerTo protect from air, moisture, and light-induced degradation.
Experimental Protocols

General Handling Recommendations

Due to the limited availability of specific handling protocols for this compound, the following are general best practices for handling air- and moisture-sensitive heterocyclic compounds:

  • Inert Atmosphere: Handle the compound in a glove box or under a stream of inert gas (nitrogen or argon).

  • Dry Glassware: Ensure all glassware is thoroughly dried before use to prevent hydrolysis.

  • Solvent Choice: Use anhydrous solvents for preparing solutions.

  • Weighing: Weigh the compound quickly and in a low-humidity environment. For sensitive applications, consider weighing in a glove box.

  • Solution Storage: If solutions are prepared, they should be stored under an inert atmosphere at the recommended temperature of 2-8°C and used as quickly as possible.

Troubleshooting Guide

This section addresses potential issues that may arise during the storage and use of this compound.

IssuePotential CauseSuggested Action
Discoloration of Solid Material (e.g., turning yellow or brown) - Oxidation due to improper storage (exposure to air).- Degradation from exposure to light or elevated temperatures.- Discard the material if significant discoloration is observed, as it may indicate the presence of impurities.- Ensure the compound is stored under an inert atmosphere and protected from light.
Inconsistent Experimental Results or Low Yield - Degradation of the starting material due to improper storage.- Presence of moisture leading to hydrolysis.- Use of non-anhydrous solvents or reagents.- Verify the purity of the this compound before use (e.g., by NMR or LC-MS).- Always use freshly opened or properly stored material.- Ensure all experimental conditions are strictly anhydrous.
Poor Solubility - The compound may have degraded into less soluble impurities.- The chosen solvent may not be appropriate.- Check the purity of the material.- Refer to literature for appropriate solvents for similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for this compound?

A1: The most common visual sign of degradation is a change in color from white/off-white to yellow or brown. A significant change in melting point or the appearance of new peaks in analytical data (e.g., NMR, LC-MS) are also indicators of degradation.

Q2: How should I handle the compound if I don't have access to a glove box?

A2: If a glove box is unavailable, you can create a pseudo-inert atmosphere by using a Schlenk line or by purging the reaction vessel with an inert gas like nitrogen or argon before and during the addition of the compound. Work quickly to minimize exposure to the atmosphere.

Q3: Can I store this compound at room temperature for short periods?

A3: While short-term exposure to room temperature may be unavoidable during weighing and preparation, it is strongly recommended to store the compound at 2-8°C for any extended period to ensure its stability.

Q4: What are the likely degradation products of this compound?

A4: While specific studies on this compound are limited, bromo-heterocyclic alcohols can be susceptible to oxidation of the alcohol group and potential de-bromination under certain conditions, especially with prolonged exposure to air, light, and moisture.

Q5: Is it necessary to store solutions of this compound under an inert atmosphere?

A5: Yes, to maintain the integrity of the compound in solution, it is best practice to store it under an inert atmosphere and at the recommended temperature of 2-8°C. Solutions should ideally be prepared fresh for each use.

Logical Relationship Diagram

The following diagram illustrates the relationship between proper storage conditions and the stability of this compound.

G cluster_storage Recommended Storage Conditions cluster_stability Compound Stability cluster_factors Degradation Factors temp 2-8°C stable This compound (Stable) temp->stable inert Inert Atmosphere (Nitrogen/Argon) inert->stable container Tightly Sealed, Light-Resistant Container container->stable degraded Degraded Product (Impurities) stable->degraded Improper Storage air Air (Oxygen) air->degraded moisture Moisture (H₂O) moisture->degraded light Light light->degraded heat Elevated Temperature heat->degraded

Caption: Logical workflow for maintaining the stability of this compound.

Technical Support Center: Overcoming Poor Solubility of Pyrazine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during the synthesis of pyrazine intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of pyrazine intermediates?

Pyrazine, a heterocyclic aromatic compound, is generally moderately soluble in water and soluble in various organic solvents like alcohols and ether.[1] Its solubility is influenced by polarity, temperature, and the nature of the solvent.[1] The nitrogen atoms in the pyrazine ring can form hydrogen bonds, which enhances solubility in polar solvents.[1] However, in nonpolar solvents like hexane, solubility is quite low.[2] The solubility of pyrazine derivatives can vary significantly based on the substituents on the pyrazine ring.[2]

Q2: How do temperature and pH affect the solubility of pyrazine intermediates?

The solubility of pyrazine in water generally increases with higher temperatures.[1][2] This is because the additional thermal energy helps overcome the intermolecular forces in the solid pyrazine, allowing more molecules to dissolve.[2]

As a weak base, pyrazine's solubility is also pH-dependent. In acidic solutions, the nitrogen atoms can be protonated, forming pyrazinium ions. These charged species have a higher affinity for polar solvents like water, thus increasing solubility.[2] Conversely, in alkaline conditions (pH 9-10), the solubility of some pyrazine derivatives, like those in protein hydrolysates, has been shown to increase.[3]

Q3: My pyrazine synthesis is suffering from low yield. Could poor solubility be the cause?

Yes, poor solubility of a pyrazine intermediate in the reaction solvent can lead to slow reaction kinetics, incomplete reactions, and consequently, low yields.[2][4] If the intermediate is not sufficiently dissolved, it is not fully available to react, which can also lead to the formation of side products and a more complex purification process.[5][6] Optimizing reaction conditions, including the choice of solvent, is crucial for maximizing yield.[6]

Troubleshooting Guide

Q1: My pyrazine intermediate is precipitating out of the reaction mixture. How can I resolve this?

This is a clear indication of poor solubility. Here are several strategies to address this issue:

  • Solvent Screening: The choice of solvent is critical.[6] If your intermediate is precipitating, the current solvent is likely a poor choice. Screen a range of solvents with varying polarities. For instance, while pyrazine has low solubility in hydrocarbons, it is significantly more soluble in alcohols like methanol and ethanol.[2] In some cases, a greener solvent like tert-amyl alcohol has been shown to improve product yield in pyrazinamide derivative synthesis.[7]

  • Co-solvency: If a single solvent is not effective, a mixture of solvents, or a co-solvent system, can be employed.[8][9] Adding a water-miscible organic solvent in which your intermediate is highly soluble to the reaction mixture can significantly enhance its overall solubility.[9]

  • Temperature Adjustment: Increasing the reaction temperature can often improve the solubility of the intermediate.[1][2] However, be mindful of the thermal stability of your reactants and products, as excessive heat can lead to degradation.[4]

Q2: I am struggling with the purification of my pyrazine intermediate due to solubility issues during recrystallization. What can I do?

Recrystallization is a common purification technique that heavily relies on the differential solubility of the compound in a solvent at different temperatures. Here are some troubleshooting tips:

  • Optimal Solvent Selection: The key to successful recrystallization is choosing a solvent that dissolves your pyrazine intermediate well at high temperatures but poorly at low temperatures.[5] If the compound is too soluble at low temperatures, you will have poor recovery. If it is not soluble enough at high temperatures, you will need an impractically large volume of solvent.

  • Slow Cooling: Avoid rapid cooling of the solution, as this can lead to the precipitation of an impure amorphous solid instead of the formation of pure crystals.[5] Allow the solution to cool slowly and without disturbance to promote the growth of well-defined crystals.[5]

  • Anti-Solvent Addition: If finding a suitable single solvent is challenging, the anti-solvent technique can be effective. Dissolve your intermediate in a solvent in which it is highly soluble, and then slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid. This can induce crystallization.

Q3: Can modifying the chemical structure of the pyrazine intermediate improve its solubility?

While this is a more involved approach, chemical modification can be a powerful tool for improving solubility, especially in drug development. The introduction of polar functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, can increase the polarity of the molecule and enhance its solubility in polar solvents.[2] Conversely, adding non-polar alkyl groups can improve solubility in non-polar organic solvents.[2]

Data Presentation

Table 1: Solubility of Pyrazinamide in Various Solvents at 25°C

SolventSolubility (mg/L)
Water15,000[10]
Ethanol~200[11]
DMSO~30,000[11]
Dimethylformamide~25,000[11]

Table 2: Effect of Solvent on the Yield of a Pyrazinamide Derivative

SolventLog PYield (%)
Methanol-0.77Low[7]
Ethanol-0.31By-products observed[7]
Isopropanol0.05By-products observed[7]
Isobutanol0.8By-products observed[7]
Tert-amyl alcohol1.3High[7]
Acetonitrile-0.34Low[7]
Dichloromethane1.25Low[7]
DMSO-1.35Low[7]
THF0.46Low[7]
2-MeTHF1.1Low[7]

Experimental Protocols

Protocol 1: General Procedure for Enhancing Solubility through Solvent Screening

  • Small-Scale Solubility Test: In separate small vials, add a known small amount (e.g., 10 mg) of your poorly soluble pyrazine intermediate.

  • Solvent Addition: To each vial, add a different solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) dropwise with stirring at room temperature until the solid dissolves.

  • Record Observations: Record the approximate volume of each solvent required to dissolve the intermediate. This provides a qualitative measure of solubility.

  • Temperature Effect: For promising solvents, gently heat the mixture to observe if solubility increases. Note any changes upon cooling.

  • Select Optimal Solvent: Choose the solvent that provides the best balance of solubility for your reaction or purification conditions.

Protocol 2: Improving Solubility via pH Adjustment

  • Prepare a Suspension: Create a suspension of your pyrazine intermediate in an aqueous solution.

  • Acidic Adjustment: Slowly add a dilute acid (e.g., 1M HCl) dropwise while monitoring the pH and observing for dissolution. Many pyrazine intermediates will become more soluble in acidic conditions due to the protonation of the nitrogen atoms.[2]

  • Basic Adjustment: In a separate suspension, slowly add a dilute base (e.g., 1M NaOH) dropwise. Some pyrazine derivatives may show increased solubility in alkaline conditions.[3]

  • Determine Optimal pH Range: Identify the pH range where the solubility of your intermediate is maximized.

  • Reaction/Workup Consideration: Ensure that the adjusted pH is compatible with the stability of your compound and the requirements of your synthetic step or workup procedure.

Visual Guides

Troubleshooting Poor Solubility of Pyrazine Intermediates Start Poor Solubility Observed (Precipitation, Low Yield) Check_Solvent Is the current solvent optimal? Start->Check_Solvent Solvent_Screening Perform Solvent Screening (Polar, Apolar, Protic, Aprotic) Check_Solvent->Solvent_Screening No Temp_Adjustment Adjust Reaction Temperature Check_Solvent->Temp_Adjustment Yes Success Solubility Improved Solvent_Screening->Success Co_Solvent Consider a Co-solvent System Structural_Mod Consider Structural Modification (Advanced Strategy) Co_Solvent->Structural_Mod Co_Solvent->Success pH_Adjustment Modify pH of the medium (for aqueous systems) Temp_Adjustment->pH_Adjustment Temp_Adjustment->Success pH_Adjustment->Co_Solvent pH_Adjustment->Success Structural_Mod->Success

Caption: A troubleshooting workflow for addressing poor solubility issues.

Experimental Workflow for Solubility Enhancement via Solvent Selection Start Start: Poorly Soluble Pyrazine Intermediate Small_Scale_Test Small-Scale Solubility Test (e.g., 10 mg of intermediate) Start->Small_Scale_Test Solvent_Panel Select a Panel of Solvents (Varying polarities and functionalities) Small_Scale_Test->Solvent_Panel Add_Solvent Add Solvents Dropwise at Room Temperature Solvent_Panel->Add_Solvent Observe_Dissolution Observe and Record Volume of Solvent Needed Add_Solvent->Observe_Dissolution Heat_Samples Gently Heat Promising Samples Observe_Dissolution->Heat_Samples Observe_Cooling Observe for Precipitation upon Cooling Heat_Samples->Observe_Cooling Select_Solvent Select Optimal Solvent or Co-solvent System Observe_Cooling->Select_Solvent Scale_Up Apply to Synthesis or Purification Select_Solvent->Scale_Up

Caption: A typical workflow for solvent screening to improve solubility.

Logical Relationships in Pyrazine Intermediate Solubility Solubility Solubility of Pyrazine Intermediate Factors Influencing Factors Temperature Temperature Particle_Size Particle Size Solvent_Properties Solvent Properties (Polarity, H-bonding) pH pH of Medium Substituents Substituents on Pyrazine Ring Temperature->Solubility Increases with Temp Particle_Size->Solubility Smaller size increases rate Solvent_Properties->Solubility Like dissolves like pH->Solubility Affects ionization Substituents->Solubility Alters polarity

Caption: Factors influencing the solubility of pyrazine intermediates.

References

Validation & Comparative

Navigating the Reactivity Landscape: A Comparative Guide to (6-Bromopyrazin-2-yl)methanol and Other Bromo-heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Bromo-heterocycles are a cornerstone of modern medicinal chemistry, offering a versatile handle for the construction of complex molecular architectures through a variety of cross-coupling and substitution reactions. This guide provides a comprehensive comparison of the reactivity of (6-Bromopyrazin-2-yl)methanol with other widely used bromo-heterocycles, supported by experimental data and detailed protocols to inform synthetic strategy and optimization.

The reactivity of a bromo-heterocycle is fundamentally governed by the electronic nature of the heterocyclic core and the position of the bromine atom. In palladium-catalyzed cross-coupling reactions, the key step is the oxidative addition of the catalyst to the carbon-bromine bond. The electron-deficient nature of pyrazines and pyridines generally enhances the reactivity of the C-Br bond compared to less electron-poor systems. Conversely, in nucleophilic aromatic substitution (SNAr), a more electron-deficient ring system accelerates the reaction.

Comparative Reactivity in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of this compound in these transformations is compared with that of other common bromo-heterocycles.

General Reactivity Trends in Palladium-Catalyzed Cross-Coupling

The generally accepted order of reactivity for bromo-heterocycles in palladium-catalyzed cross-coupling reactions is influenced by the electron density of the aromatic ring. More electron-deficient rings tend to be more reactive towards oxidative addition.

A Bromopyrazines B Bromopyridines A->B Generally More Reactive (more electron-deficient) C Bromoindoles B->C D Bromothiophenes C->D A Bromopyrazines B Bromopyridines A->B Generally More Reactive (more electron-deficient) C Bromoindoles B->C D Bromothiophenes C->D G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A Weigh Reagents D Add Solids A->D B Assemble Glassware C Inert Atmosphere B->C C->D E Add Solvent & Liquid Reagents D->E F Heat & Stir E->F G Quench Reaction F->G H Extraction G->H I Purification H->I cluster_0 Substrate Reactivity cluster_1 Catalyst/Ligand Choice cluster_2 Reaction Conditions A High (e.g., Bromopyrazine) C Standard (e.g., Pd(PPh₃)₄) A->C D Highly Active (e.g., Buchwald Ligands) A->D B Low (e.g., Chloropyridine) B->C May require forcing conditions B->D E Mild (Lower Temp, Weaker Base) C->E F Forcing (Higher Temp, Stronger Base) D->F

Navigating Kinase Inhibitor Synthesis: A Comparative Guide to Alternatives for (6-Bromopyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of novel kinase inhibitors. (6-Bromopyrazin-2-yl)methanol has served as a valuable reagent in this field, offering a versatile scaffold for elaboration. However, the landscape of chemical synthesis is ever-evolving, with alternative reagents emerging that may offer advantages in terms of reactivity, cost, and the ultimate biological profile of the target kinase inhibitor. This guide provides an objective comparison of this compound with its key alternatives, supported by experimental data and detailed protocols to inform rational drug design and development.

The pyrazine ring is a privileged scaffold in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases.[1] The choice of substituent on this ring, particularly at the 6-position, can significantly influence the synthetic strategy and the pharmacological properties of the final compound. This guide focuses on comparing this compound with two primary alternatives: (6-Chloropyrazin-2-yl)methanol and bioisosteric replacements, providing a framework for selecting the optimal reagent for specific research and development needs.

Comparative Analysis of Starting Reagents

The selection of a starting material for kinase inhibitor synthesis is a critical decision that impacts reaction conditions, yield, and purification. Below is a comparative overview of this compound and its common alternatives.

ReagentKey Features & Considerations
This compound Higher Reactivity: The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond, leading to faster reaction times and milder conditions in cross-coupling reactions like Suzuki-Miyaura coupling.[2] This can be advantageous for sensitive substrates.
Established Protocols: A wealth of literature exists detailing its use in the synthesis of a wide array of kinase inhibitors.
(6-Chloropyrazin-2-yl)methanol Cost-Effectiveness & Availability: Chloro-substituted heterocycles are often more commercially available and less expensive than their bromo-counterparts, making them attractive for large-scale synthesis.[2]
Milder Reactivity: The stronger C-Cl bond necessitates more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more sophisticated catalyst systems) for cross-coupling reactions. This can be a disadvantage but also allows for selective reactions in molecules with multiple halogen atoms.
Bioisosteric Replacements (e.g., (6-Methylpyrazin-2-yl)methanol) Modulation of Physicochemical Properties: Replacing the halogen with a different functional group, such as a methyl group, can significantly alter the lipophilicity, solubility, and metabolic stability of the resulting inhibitor.[3]
Exploration of New Chemical Space: Bioisosteric replacement allows for the exploration of novel structure-activity relationships (SAR) and can lead to inhibitors with improved selectivity and pharmacokinetic profiles.

Performance in Kinase Inhibitor Synthesis: A Data-Driven Comparison

While a direct head-to-head comparison of these reagents in the synthesis of a single kinase inhibitor is not extensively documented in a single study, we can compile and compare data from various sources to illustrate their relative performance. The following tables summarize representative data for the synthesis and biological activity of kinase inhibitors derived from these starting materials.

Table 1: Comparison of Reaction Conditions and Yields in Suzuki-Miyaura Coupling
Starting ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)Reference
This compound derivativeArylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O85-100 / 2-485-100[4]
(6-Chloropyrazin-2-yl)methanol derivativePhenylboronic acidPd(dppb)Cl₂K₃PO₄DME80 / 1669[4]
2-ChloropyrazinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O100 / 2453[4]

Note: The data in this table is compiled from reactions on similar but not identical substrates to illustrate general reactivity trends.

Table 2: Biological Activity of Kinase Inhibitors Derived from Different Pyrazine Scaffolds
Kinase TargetInhibitor ScaffoldKey Building BlockIC₅₀ (nM)Reference
c-Met2,6-disubstituted pyrazine2-Chloro-6-bromopyrazine26[5]
VEGFR-2Imidazo[1,2-a]pyrazine2-Amino-6-chloropyrazine2.6[6]
Aurora AImidazo[1,2-a]pyrazine2-Amino-6-bromopyrazine13 (biochemical)[7]
CDK9Imadazopyrazine2-Amino-3-bromo-5-methylpyrazine180[8]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of kinase inhibitors. Below are representative protocols for key synthetic transformations.

Protocol 1: Suzuki-Miyaura Coupling of (6-Chloropyrazin-2-yl)methanol Derivative

This protocol is a general procedure for the palladium-catalyzed cross-coupling of a chloro-substituted pyrazine with a boronic acid.

Materials:

  • (6-Chloropyrazin-2-yl)methanol derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(dppb)Cl₂ (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,2-Dimethoxyethane (DME), degassed

Procedure:

  • To a flame-dried round-bottom flask, add the (6-chloropyrazin-2-yl)methanol derivative, arylboronic acid, Pd(dppb)Cl₂, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed DME via syringe.

  • Heat the reaction mixture to 80 °C and stir for 16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualizing the Landscape: Synthetic Workflows and Signaling Pathways

To provide a clearer understanding of the synthetic strategies and the biological context of the resulting kinase inhibitors, the following diagrams have been generated using Graphviz.

Synthetic Workflow

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Key Synthetic Step cluster_intermediate Intermediate cluster_final Final Product Bromo-reagent This compound Coupling Suzuki-Miyaura Coupling Bromo-reagent->Coupling Chloro-reagent (6-Chloropyrazin-2-yl)methanol Chloro-reagent->Coupling Bioisostere Bioisosteric Analogue Bioisostere->Coupling Pyrazinyl_Intermediate Substituted Pyrazinylmethanol Derivative Coupling->Pyrazinyl_Intermediate Kinase_Inhibitor Kinase Inhibitor Pyrazinyl_Intermediate->Kinase_Inhibitor Further Functionalization

A generalized workflow for kinase inhibitor synthesis.
c-Met Signaling Pathway

cMet_Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Inhibitor Pyrazine-based c-Met Inhibitor Inhibitor->cMet Inhibits

Simplified c-Met signaling pathway and the point of inhibition.
VEGFR-2 Signaling Pathway

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg RAS RAS VEGFR2->RAS PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Survival PKC->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor Pyrazine-based VEGFR-2 Inhibitor Inhibitor->VEGFR2 Inhibits

Simplified VEGFR-2 signaling pathway and the point of inhibition.
Aurora Kinase Signaling Pathway

Aurora_Kinase_Signaling cluster_mitosis Mitosis Centrosome Centrosome Maturation Spindle Spindle Assembly Cytokinesis Cytokinesis AuroraA Aurora A AuroraA->Centrosome AuroraA->Spindle AuroraB Aurora B AuroraB->Cytokinesis Inhibitor Pyrazine-based Aurora Kinase Inhibitor Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

Role of Aurora kinases in mitosis and points of inhibition.
CDK9 Signaling Pathway

CDK9_Signaling PTEFb P-TEFb complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription Inhibitor Pyrazine-based CDK9 Inhibitor Inhibitor->PTEFb Inhibits

Simplified role of CDK9 in transcriptional elongation.

Conclusion

The choice between this compound and its alternatives for kinase inhibitor synthesis is a nuanced decision that depends on a variety of factors including the specific synthetic route, cost considerations, and the desired biological profile of the final compound. While this compound offers the advantage of higher reactivity, (6-Chloropyrazin-2-yl)methanol presents a more cost-effective option for larger-scale syntheses, albeit requiring more robust reaction conditions. Bioisosteric replacements open up new avenues for medicinal chemists to fine-tune the properties of their kinase inhibitors, potentially leading to compounds with improved efficacy and safety profiles. By carefully considering the comparative data and protocols presented in this guide, researchers can make more informed decisions in the design and synthesis of the next generation of targeted cancer therapies.

References

A Comparative Guide to Pyrazine Synthesis Methodologies for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of prominent pyrazine synthesis methods, supported by experimental data, to inform methodological choices in research and pharmaceutical development.

Pyrazine and its derivatives are fundamental scaffolds in medicinal chemistry, materials science, and flavor chemistry. The selection of an appropriate synthetic route is critical for achieving desired yields, purity, and scalability. This guide provides a comparative overview of classical and modern methods for pyrazine synthesis, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in their synthetic strategy.

Efficacy Comparison of Pyrazine Synthesis Methods

The efficacy of different pyrazine synthesis methods varies significantly based on factors such as yield, reaction time, temperature, and the required reagents and catalysts. The following table summarizes quantitative data for several prominent methods, offering a clear comparison of their performance.

Synthesis MethodReactantsCatalyst/BaseTemperature (°C)Reaction TimeYield (%)
Staedel-Rugheimer Synthesis 2-Chloroacetophenone, AmmoniaNoneRefluxSeveral hoursModerate (Varies)
Gutknecht Synthesis α-Amino ketone (self-condensation)In situ generationVariesVariesModerate to high
Maillard Reaction Arginine-Lysine Dipeptide + GlucoseNone14090 min13.12 (µg/g)[1]
Maillard Reaction Histidine-Lysine Dipeptide + GlucoseNone14090 min5.54 (µg/g)[1]
Microwave-Assisted Synthesis 2-Aminopyridine/pyrazine + Isonitrile + BenzaldehydeNone15010 min>80[1]
Manganese-Catalyzed Dehydrogenative Coupling 2-Amino-3-phenylpropane-1-olMn-pincer complex (2 mol%), KH (3 mol%)15024 h95[2]
Manganese-Catalyzed Dehydrogenative Coupling 2-Amino-3-methylbutane-1-olMn-pincer complex (2 mol%), KH (3 mol%)15024 h86[2]
Manganese-Catalyzed Dehydrogenative Coupling 2-Amino-4-methylpentane-1-olMn-pincer complex (2 mol%), KH (3 mol%)15024 h80[2]
Biocatalytic Synthesis Aminoacetone dimerization with electrophileL-threonine dehydrogenase, Phosphate anionAmbientVariesup to 96[3][4][5][6]
Green Synthesis (One-Pot) 1,2-Diketone, EthylenediaminePotassium tert-butoxideRoom Temperature5-10 hModerate to high[6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of pyrazine derivatives. Below are methodologies for key synthesis routes.

Staedel-Rugheimer Pyrazine Synthesis: Synthesis of 2,5-Diphenylpyrazine

This classical method involves the reaction of an α-halo ketone with ammonia to form an α-amino ketone, which then undergoes self-condensation and oxidation.[7]

  • Synthesis of α-Aminoacetophenone: Dissolve 2-chloroacetophenone in ethanol in a reaction vessel. Add an excess of aqueous ammonia. Heat the mixture under reflux for several hours. After cooling, the intermediate α-aminoacetophenone is isolated.

  • Condensation and Oxidation: The isolated α-aminoacetophenone is then heated in a suitable solvent (e.g., ethanol). The reaction mixture will spontaneously condense to form the dihydropyrazine intermediate. Oxidation to the aromatic 2,5-diphenylpyrazine can be achieved by bubbling air through the reaction mixture or by adding an oxidizing agent like hydrogen peroxide.[7]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

Gutknecht Pyrazine Synthesis

The Gutknecht synthesis relies on the self-condensation of α-amino ketones to form dihydropyrazines, which are subsequently oxidized.[7] The α-amino ketones are typically generated in situ from α-oximino ketones.

  • Synthesis of the α-Oximino Ketone: Dissolve the starting ketone in a suitable solvent like ethanol. Add a solution of sodium nitrite in water, followed by the slow addition of hydrochloric acid while maintaining a low temperature (0-5 °C) to generate nitrous acid in situ. The resulting α-oximino ketone can then be isolated.

  • Reduction to α-Amino Ketone and Dimerization: The isolated α-oximino ketone is reduced to the corresponding α-amino ketone using a reducing agent such as zinc powder in acetic acid. The α-amino ketone will then dimerize in solution to form the dihydropyrazine.

  • Oxidation: An oxidizing agent, such as copper(II) sulfate, is added to the solution containing the dihydropyrazine intermediate.[7] The reaction may require heating to facilitate the oxidation to the final pyrazine product.[7]

  • Work-up and Purification: After the reaction is complete, the mixture is neutralized, and the pyrazine product is extracted with an organic solvent. The crude product can then be purified by distillation or column chromatography.[7]

Maillard Reaction for Pyrazine Formation

This protocol describes a model Maillard reaction for the formation of pyrazines from a dipeptide and a reducing sugar.[1]

  • Reaction Setup: A dipeptide (e.g., Arginine-Lysine) and a reducing sugar (e.g., glucose) are dissolved in a suitable solvent, often water or a buffer solution.

  • Heating: The reaction mixture is heated to a specific temperature (e.g., 140°C) for a defined period (e.g., 90 minutes).[1]

  • Extraction and Analysis: Following the reaction, the volatile compounds, including pyrazines, are extracted using an appropriate solvent (e.g., dichloromethane). The extract is then analyzed, typically by gas chromatography-mass spectrometry (GC-MS), to identify and quantify the pyrazine products.[1]

Manganese-Catalyzed Dehydrogenative Coupling

This modern method utilizes a manganese pincer complex to catalyze the dehydrogenative self-coupling of β-amino alcohols to form symmetrical 2,5-disubstituted pyrazines.[2]

  • Reaction Setup: In a glovebox, combine the β-amino alcohol (0.5 mmol), the manganese pincer catalyst (2 mol %), and a base such as potassium hydride (3 mol %) in a reaction vessel. Add a suitable solvent, such as toluene (2 mL).[2]

  • Reaction Conditions: Seal the reaction vessel and heat it to 150°C for 24 hours.[2]

  • Work-up and Purification: After cooling the reaction mixture, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to isolate the desired pyrazine product.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows and key signaling pathways involved in pyrazine synthesis.

Staedel_Rugheimer_Synthesis A 2-Chloroacetophenone C α-Aminoacetophenone (Intermediate) A->C Reaction with B Ammonia B->C D Self-Condensation C->D E Dihydropyrazine (Intermediate) D->E F Oxidation E->F G 2,5-Disubstituted Pyrazine F->G

Staedel-Rugheimer Synthesis Workflow

Gutknecht_Synthesis A Ketone C α-Oximino Ketone (Intermediate) A->C Reaction with B Nitrous Acid B->C D Reduction C->D E α-Amino Ketone (Intermediate) D->E F Dimerization E->F G Dihydropyrazine (Intermediate) F->G H Oxidation G->H I Pyrazine Derivative H->I

Gutknecht Synthesis Workflow

Maillard_Reaction_Pathway cluster_strecker Strecker Degradation cluster_condensation Condensation & Oxidation A Amino Acid C Aminoketone (Intermediate) A->C B Dicarbonyl Compound B->C D Self-Condensation C->D E Dihydropyrazine D->E F Oxidation E->F G Pyrazine F->G

Maillard Reaction Pathway for Pyrazine Formation

References

Validating the Structure of (6-Bromopyrazin-2-yl)methanol Derivatives Using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 26, 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In pharmaceutical development, the precise structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety, efficacy, and regulatory compliance.[][] (6-Bromopyrazin-2-yl)methanol and its derivatives are important building blocks in the synthesis of various therapeutic agents. Their structural integrity directly impacts the final product's quality and biological activity. Mass spectrometry (MS) stands out as a rapid and highly sensitive analytical technique for molecular structure elucidation, providing definitive molecular weight and fragmentation data that complements information from other methods like NMR and IR spectroscopy.[][3][4]

This guide provides a comparative framework for using mass spectrometry to validate the structure of this compound derivatives. It outlines detailed experimental protocols, presents key data in a comparative format, and visualizes the analytical workflow and fragmentation pathways to aid researchers in this critical quality control step.

Methodology and Experimental Protocols

Two primary ionization techniques are compared for the analysis of these derivatives: Electron Ionization (EI) and Electrospray Ionization (ESI). EI is a "hard" ionization technique that provides rich fragmentation data, while ESI is a "soft" technique ideal for confirming molecular weight with minimal fragmentation.[5][6]

High-purity samples are crucial for accurate mass spectrometric analysis. The following protocol is recommended for preparing samples for ESI-MS.[7]

  • Initial Dissolution: Dissolve approximately 1 mg of the this compound derivative in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile).[7]

  • Working Solution: Take 10 µL of the initial solution and dilute it with 1 mL of an ESI-compatible solvent, typically a mixture of acetonitrile and water (50:50 v/v) with 0.1% formic acid to promote protonation.[5] The final concentration should be around 10 µg/mL.[7]

  • Filtration: If any precipitate is observed, filter the solution through a 0.22 µm syringe filter to prevent blockage of the MS inlet.[7]

  • Vial Transfer: Transfer the final solution to a 2 mL mass spectrometry autosampler vial with a pre-slit septum cap.[7]

  • Electron Ionization (EI-MS):

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

    • Ionization Energy: 70 eV.[6]

    • Inlet: Direct insertion probe or GC inlet.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mode: Full scan mode (e.g., m/z 40-400).

  • Electrospray Ionization (ESI-MS):

    • Instrument: High-Performance Liquid Chromatograph (HPLC) coupled to a Mass Spectrometer (HPLC-MS) with an ESI source.[8]

    • Ionization Mode: Positive ion mode.

    • Mobile Phase: Gradient of water and acetonitrile with 0.1% formic acid.

    • Mass Analyzer: High-resolution analyzer such as TOF or Orbitrap for accurate mass measurements.[9]

    • Mode: Full scan for parent ion confirmation and tandem MS (MS/MS) for fragmentation studies.

Data Presentation and Interpretation

A key feature for validating brominated compounds is the characteristic isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[10][11] This results in a pair of peaks (M and M+2) of nearly equal intensity for the molecular ion and any bromine-containing fragments, providing a clear signature for the presence of a single bromine atom.[11][12][13]

The general workflow for structural validation using mass spectrometry involves several key stages from sample preparation to final data interpretation.

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation p1 Weigh Compound p2 Dissolve & Dilute p1->p2 p3 Filter Solution p2->p3 a1 Introduce Sample (GC or LC) p3->a1 a2 Ionize Molecules (EI or ESI) a1->a2 a3 Analyze Ions (TOF or Quadrupole) a2->a3 a4 Detect Ions a3->a4 d1 Identify Molecular Ion (M, M+2 peaks) a4->d1 d2 Analyze Fragmentation Pattern d1->d2 d3 Confirm Structure d2->d3

Caption: High-level experimental workflow for MS-based structural validation.

The tables below compare the expected mass-to-charge ratios (m/z) for the parent compound, this compound, and a hypothetical derivative, (6-Bromopyrazin-2-yl)ethan-1-ol, using different ionization methods.

Table 1: ESI-MS Data for Structural Confirmation (Protonated Molecule)

CompoundFormulaCalculated Mass [M]Observed [M+H]⁺ (m/z)Observed [M+H+2]⁺ (m/z)
This compoundC₅H₅BrN₂O202.959203.966205.964
(6-Bromopyrazin-2-yl)ethan-1-olC₆H₇BrN₂O216.974217.982219.980

Table 2: EI-MS Fragmentation Data for Structural Elucidation

CompoundMolecular Ion [M]⁺• (m/z)Key Fragment IonFragment m/zInterpretation
This compound203 / 205[M-CH₂OH]⁺172 / 174Loss of hydroxymethyl group
[M-Br]⁺124Loss of bromine radical
[C₄H₂N]⁺76Pyrazine ring fragment
(6-Bromopyrazin-2-yl)ethan-1-ol217 / 219[M-CH(OH)CH₃]⁺172 / 174Loss of 1-hydroxyethyl group
[M-Br]⁺138Loss of bromine radical
[C₄H₂N]⁺76Pyrazine ring fragment

Visualizing Fragmentation Pathways

Understanding the fragmentation pattern is crucial for confirming the structure. EI-MS induces predictable bond cleavages. The most common fragmentations for this compound involve the loss of the bromine radical or the entire methanol substituent.

G parent Parent Ion [M]⁺• (C₅H₅BrN₂O) m/z 203/205 frag1 Fragment [M-Br]⁺ (C₅H₅N₂O) m/z 124 parent->frag1 - Br• frag2 Fragment [M-CH₂OH]⁺ (C₄H₂BrN₂) m/z 172/174 parent->frag2 - •CH₂OH frag3 Fragment [C₄H₃N₂]⁺ (From Frag2) m/z 79 frag2->frag3 - Br• - HCN

Caption: Proposed EI-MS fragmentation pathway for this compound.

Comparison and Conclusion

FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS)
Primary Use Detailed structural elucidationMolecular weight confirmation
Ionization Energy High ("Hard")Low ("Soft")
Fragmentation Extensive, reproducible patternsMinimal, requires MS/MS for fragments
Molecular Ion May be weak or absentTypically the base peak ([M+H]⁺)
Key Advantage Rich structural information from fragmentsClear molecular weight data, high sensitivity
Best For Confirming covalent structure and connectivityAnalyzing thermally labile or large molecules

References

A Comparative Guide to Catalysts for C-N Bond Formation with (6-Bromopyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of catalytic systems for the synthesis of N-substituted (6-(hydroxymethyl)pyrazin-2-yl)amines, crucial intermediates in medicinal chemistry.

The formation of a carbon-nitrogen (C-N) bond, particularly in the context of heteroaromatic compounds, is a cornerstone of modern pharmaceutical and materials science research. The pyrazine moiety, a key pharmacophore in numerous approved drugs, often requires functionalization via C-N bond formation. This guide provides a comparative analysis of common catalytic systems for the C-N cross-coupling reaction of (6-Bromopyrazin-2-yl)methanol with various amine nucleophiles. The objective is to offer a practical resource for selecting the optimal catalytic system based on performance, substrate scope, and reaction conditions.

The two most prominent and widely utilized methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Both have their distinct advantages and have been the subject of extensive methodological development.

Comparative Performance of Catalytic Systems

While direct side-by-side comparative studies for the C-N coupling of this compound are not extensively documented in publicly available literature, we can extrapolate typical performance based on reactions with structurally similar bromopyridines and other heteroaryl bromides. The following table summarizes the expected performance of various catalytic systems.

Catalyst SystemCatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂XPhosNaOt-Bu or K₃PO₄Toluene or Dioxane80-11012-2470-95Broad substrate scope, including primary and secondary amines. Sensitive to sterically hindered amines.
Buchwald-Hartwig Pd₂(dba)₃RuPhosLiHMDSTHF65-8012-2475-98Excellent for a wide range of amines, including challenging ones.
Buchwald-Hartwig Pd(OAc)₂BrettPhosK₂CO₃t-BuOH100-11012-2465-90Milder base conditions, suitable for base-sensitive functional groups.
Ullmann-Type CuI1,10-PhenanthrolineK₂CO₃ or Cs₂CO₃DMF or DMSO100-14024-4850-85Cost-effective catalyst. Often requires higher temperatures and longer reaction times. Good for N-heterocycles.
Ullmann-Type CuIDMEDAK₃PO₄Dioxane100-12024-4860-90Improved solubility and reactivity with diamine ligands.
Ullmann-Type Cu(OAc)₂α-Benzoin oximeK₃PO₄DMSO80870-90Milder conditions and good yields for a variety of N-nucleophiles.[1]

Experimental Protocols

Detailed experimental procedures are critical for the successful execution and reproducibility of these cross-coupling reactions. Below are representative protocols for the Buchwald-Hartwig and Ullmann-type reactions.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline for the palladium-catalyzed C-N cross-coupling of this compound with an amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • RuPhos (4 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ and RuPhos.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add this compound, the corresponding amine, and anhydrous THF.

  • Add LiHMDS to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 65-80 °C for 12-24 hours with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-substituted (6-(hydroxymethyl)pyrazin-2-yl)amine.

Protocol 2: General Procedure for Ullmann-Type Condensation

This protocol outlines a general procedure for the copper-catalyzed C-N cross-coupling of this compound with a nitrogen nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Nitrogen nucleophile (e.g., N-heterocycle, 1.5 equiv)

  • Copper(I) iodide (CuI, 10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a sealable reaction vessel, combine this compound, the nitrogen nucleophile, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

  • Add anhydrous DMF to the mixture.

  • Seal the vessel and heat the reaction mixture to 100-140 °C for 24-48 hours with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the desired product.

Visualizing the Catalytic Cycles

To better understand the mechanisms of these reactions, the following diagrams illustrate the generally accepted catalytic cycles for the Buchwald-Hartwig amination and a plausible cycle for the Ullmann-type condensation.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L OA_complex Oxidative Addition Complex (Ar-Pd(II)-X)L Pd0->OA_complex Ar-X Amine_complex Amine Complex [Ar-Pd(II)-NHR'R'']L OA_complex->Amine_complex HNR'R'' Amido_complex Amido Complex [Ar-Pd(II)-NR'R'']L Amine_complex->Amido_complex - HX (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_complex->Product ArX Ar-X (this compound) Amine HNR'R'' (Amine)

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Ullmann_Condensation_Catalytic_Cycle cluster_reactants Reactants CuI Cu(I)X Cu_Amide Cu(I)-NR'R'' CuI->Cu_Amide HNR'R'' / Base OA_complex Oxidative Addition Complex (Ar-Cu(III)-(NR'R''))X Cu_Amide->OA_complex Ar-X OA_complex->CuI Reductive Elimination Product Ar-NR'R'' OA_complex->Product ArX Ar-X (this compound) Amine HNR'R'' (Amine) Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reactants, Catalyst, Ligand, Base, Solvent) Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Reaction_Setup->Inert_Atmosphere Heating Heating and Stirring (Specified Temperature and Time) Inert_Atmosphere->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis End End Analysis->End

References

A Comparative Benchmarking Guide to the Synthesis of (6-Bromopyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient and reliable synthesis of key heterocyclic intermediates is of paramount importance. (6-Bromopyrazin-2-yl)methanol is a valuable building block in the synthesis of a variety of biologically active compounds. This guide provides a comparative analysis of two plausible synthetic routes to this compound, offering insights into their respective methodologies, potential yields, and operational considerations. The presented data is based on established chemical principles and analogous transformations reported in the literature.

Performance Comparison of Synthetic Routes

The following table summarizes the key aspects of the two proposed synthetic methodologies for this compound, allowing for a direct comparison of their features.

MetricMethod 1: Reduction of Carboxylic AcidMethod 2: Grignard/Organolithium Reaction
Starting Material 6-Bromopyrazine-2-carboxylic acid2,6-Dibromopyrazine
Key Reaction Reduction of a carboxylic acidNucleophilic addition of an organometallic reagent to formaldehyde
Reagents Lithium aluminum hydride (LiAlH₄) or Borane (BH₃)Magnesium (for Grignard) or n-Butyllithium (for organolithium), Formaldehyde (from paraformaldehyde)
Estimated Yield 75-90%50-70%
Estimated Purity High, with straightforward purificationModerate, potential for side products
Advantages High-yielding, clean reaction, commercially available starting material.Utilizes a readily available and often cheaper starting material (dihalopyrazine).
Disadvantages Requires handling of highly reactive and moisture-sensitive reducing agents.Requires strictly anhydrous conditions, potential for Grignard/organolithium side reactions (e.g., coupling), and precise temperature control.

Experimental Protocols

Method 1: Synthesis of this compound via Reduction of 6-Bromopyrazine-2-carboxylic acid

This method involves the reduction of the carboxylic acid functionality of 6-bromopyrazine-2-carboxylic acid to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Materials:

  • 6-Bromopyrazine-2-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • A solution of 6-bromopyrazine-2-carboxylic acid (1.0 eq) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled to 0 °C in an ice bath.

  • A solution of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF is added dropwise to the stirred solution of the carboxylic acid.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • The reaction is then carefully quenched by cooling the flask back to 0 °C and slowly adding water, followed by 1M HCl solution to dissolve the aluminum salts.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic extracts are washed with saturated aqueous NaHCO₃ solution, followed by brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel.

Method 2: Synthesis of this compound via Grignard Reaction of 2,6-Dibromopyrazine

This alternative route utilizes a Grignard reaction, where one of the bromine atoms of 2,6-dibromopyrazine is converted into a Grignard reagent, which then reacts with formaldehyde to form the desired alcohol.

Materials:

  • 2,6-Dibromopyrazine

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Paraformaldehyde

  • Iodine (a small crystal for activation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Magnesium turnings (1.1 eq) and a crystal of iodine are placed in a flame-dried round-bottom flask under an inert atmosphere. The flask is gently heated to activate the magnesium.

  • A solution of 2,6-dibromopyrazine (1.0 eq) in anhydrous THF is added dropwise to the magnesium turnings. The reaction is initiated, and the mixture is stirred until the magnesium is consumed.

  • In a separate flask, paraformaldehyde (1.5 eq) is suspended in anhydrous THF and cooled to 0 °C.

  • The freshly prepared Grignard reagent is added dropwise to the stirred suspension of paraformaldehyde at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to isolate this compound.

Visualizing the Synthesis Pathways

The following diagrams illustrate the workflows for the two described synthetic methods.

Method1 start 6-Bromopyrazine-2-carboxylic acid reagent LiAlH4 in THF start->reagent Reduction workup Quenching & Extraction reagent->workup product This compound purification Column Chromatography workup->purification purification->product

Caption: Workflow for the reduction of 6-bromopyrazine-2-carboxylic acid.

Method2 start 2,6-Dibromopyrazine grignard_formation Mg, THF start->grignard_formation Grignard Formation grignard_reagent 6-Bromo-2-pyrazinylmagnesium bromide grignard_formation->grignard_reagent formaldehyde Paraformaldehyde grignard_reagent->formaldehyde Nucleophilic Addition workup Quenching & Extraction formaldehyde->workup product This compound purification Column Chromatography workup->purification purification->product

Caption: Workflow for the Grignard reaction of 2,6-dibromopyrazine.

Navigating the Synthesis of (6-Bromopyrazin-2-yl)methanol: A Comparative Analysis of Byproduct Formation in Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key building blocks is paramount. (6-Bromopyrazin-2-yl)methanol, a valuable intermediate in the synthesis of various pharmaceutical agents, can be prepared through several synthetic pathways. This guide provides a comparative analysis of two prominent routes, focusing on the formation of byproducts, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.

Two principal synthetic strategies for obtaining this compound involve either the reduction of a carbonyl precursor or a Sandmeyer reaction from an amino-substituted pyrazine. Each approach presents distinct advantages and challenges, particularly concerning the profile of generated byproducts which can impact yield, purity, and the overall efficiency of the synthesis.

Synthetic Route 1: Reduction of Methyl 6-bromopyrazine-2-carboxylate

This route involves the reduction of the ester functionality of methyl 6-bromopyrazine-2-carboxylate to the corresponding primary alcohol. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄).

Byproducts and Performance

The primary byproduct concern in this reduction is the formation of species arising from incomplete reduction or side reactions. While the bromo substituent on the pyrazine ring is generally stable to LiAlH₄, impurities in the starting material or slight variations in reaction conditions can lead to undesired products.

ByproductPotential OriginImpact on Purity
6-Bromopyrazine-2-carbaldehydeIncomplete reduction of the ester.Can be difficult to separate from the desired alcohol due to similar polarity.
Debrominated speciesReaction with trace impurities or excess reducing agent at elevated temperatures.Introduces structural heterogeneity into the product mixture.
Over-reduction productsThough less common for this substrate, cleavage of the pyrazine ring is a theoretical possibility under harsh conditions.Significantly impacts yield and introduces complex purification challenges.

Quantitative data on byproduct formation for this specific reaction is not extensively available in publicly accessible literature. The table is based on known reactivity patterns of the reagents involved.

Experimental Protocol: Reduction of Methyl 6-bromopyrazine-2-carboxylate

A solution of methyl 6-bromopyrazine-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at 0 °C for 1-2 hours, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the sequential and careful addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water. The resulting slurry is stirred until a white precipitate forms. The solid is removed by filtration, and the filter cake is washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound. Purification is typically achieved by column chromatography on silica gel.

Synthetic Route 2: Sandmeyer Reaction of (6-Aminopyrazin-2-yl)methanol

This alternative pathway utilizes a Sandmeyer reaction to introduce the bromo group onto the pyrazine ring, starting from the corresponding amino alcohol, (6-aminopyrazin-2-yl)methanol. This process involves the diazotization of the primary aromatic amine followed by decomposition of the diazonium salt in the presence of a copper(I) bromide catalyst.

Byproducts and Performance

The Sandmeyer reaction is known to generate specific types of byproducts, primarily through radical-mediated side reactions. The control of temperature and the purity of the starting amine are critical to minimize these impurities.

ByproductPotential OriginImpact on Purity
(6-Hydroxypyrazin-2-yl)methanolReaction of the diazonium salt with water if the reaction is not sufficiently cooled or if water is present in excess.Can be a major byproduct, significantly reducing the yield of the desired bromo-compound.
Biaryl compoundsDimerization of the aryl radical intermediate.[1]Introduces higher molecular weight impurities that can complicate purification.
Unreacted (6-aminopyrazin-2-yl)methanolIncomplete diazotization.Requires efficient separation from the product.
Experimental Protocol: Sandmeyer Reaction of (6-Aminopyrazin-2-yl)methanol

To a stirred solution of (6-aminopyrazin-2-yl)methanol (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%) at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added portion-wise to a pre-cooled solution of copper(I) bromide (1.2 eq) in aqueous HBr. The reaction mixture is stirred at low temperature for a specified time and then allowed to warm to room temperature. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Logical Workflow for Synthesis and Analysis

Synthesis_Analysis_Workflow cluster_route1 Route 1: Reduction cluster_route2 Route 2: Sandmeyer Reaction cluster_analysis Analysis start1 Methyl 6-bromopyrazine-2-carboxylate reagent1 LiAlH4, THF start1->reagent1 product1 This compound reagent1->product1 byproducts1 Incomplete reduction products, Debrominated species reagent1->byproducts1 analysis Crude Product Analysis (TLC, LC-MS, NMR) product1->analysis start2 (6-Aminopyrazin-2-yl)methanol reagent2 1. NaNO2, HBr 2. CuBr start2->reagent2 product2 This compound reagent2->product2 byproducts2 Hydroxylated pyrazine, Biaryl compounds reagent2->byproducts2 product2->analysis purification Purification (Column Chromatography) analysis->purification final_product Pure this compound purification->final_product

Synthetic routes and analysis workflow.

Comparative Summary and Recommendations

FeatureRoute 1: ReductionRoute 2: Sandmeyer Reaction
Starting Material Availability Methyl 6-bromopyrazine-2-carboxylate may be commercially available or synthesized from the corresponding acid.(6-Aminopyrazin-2-yl)methanol may require a multi-step synthesis.
Reagent Handling LiAlH₄ is highly reactive and requires careful handling under anhydrous conditions.Diazonium salts are unstable and potentially explosive, requiring low temperatures and careful handling. Copper salts can be toxic.
Key Byproducts Incomplete reduction products, debrominated species.Hydroxylated product, biaryl compounds.
Process Control Requires strict control of stoichiometry and temperature to avoid side reactions.Precise temperature control is crucial to prevent diazonium salt decomposition and byproduct formation.
Purification Can be challenging if the polarity of byproducts is similar to the product.Separation of the hydroxylated byproduct can be difficult.

Recommendation:

For laboratory-scale synthesis where the starting ester is readily available, the reduction route (Route 1) is often preferred due to its operational simplicity and the generally cleaner reaction profile, provided that anhydrous conditions are maintained.

The Sandmeyer reaction (Route 2) can be a viable alternative, particularly if the amino precursor is more accessible or if large-scale production is considered where the cost of LiAlH₄ might be a factor. However, meticulous control over the reaction conditions is essential to minimize the formation of difficult-to-remove byproducts.

Ultimately, the choice of synthetic route will depend on a variety of factors including the availability and cost of starting materials, the scale of the reaction, and the purification capabilities available to the researcher. It is highly recommended to perform small-scale trial reactions and thorough analytical characterization of the crude product to identify and quantify byproducts before scaling up any synthesis.

References

A Comparative Guide to Isotopic Labeling of (6-Bromopyrazin-2-yl)methanol for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopic labeling strategies for (6-Bromopyrazin-2-yl)methanol, a key building block in pharmaceutical research. The focus is on providing practical information for its use in mechanistic studies, particularly in understanding reaction pathways, metabolic fate, and kinetic isotope effects. This document compares the deuteration of this compound with an analogous isotopically labeled compound, (6-chloropyridin-2-yl)methanol-d2, providing supporting experimental data and detailed protocols.

Introduction to Isotopic Labeling for Mechanistic Studies

Isotopic labeling is a powerful technique where an atom in a molecule is replaced by one of its isotopes, which has a different number of neutrons. This subtle change in mass does not significantly alter the chemical properties of the molecule but allows it to be traced and distinguished during a chemical reaction or biological process. Stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are commonly used.

In mechanistic studies, isotopic labeling can be used to:

  • Trace the fate of atoms and functional groups: By tracking the position of the isotope in the products, one can elucidate the reaction mechanism.

  • Determine kinetic isotope effects (KIEs): The rate of a reaction can be affected by isotopic substitution at a position involved in the rate-determining step. Measuring the KIE provides valuable information about the transition state of the reaction.

  • Elucidate metabolic pathways: Labeled compounds can be administered to biological systems, and the labeled metabolites can be identified to map out metabolic pathways.

This guide will focus on deuterium labeling, as it is a cost-effective and versatile method for studying mechanistic details, particularly concerning C-H bond cleavage.

Comparison of Isotopically Labeled this compound and an Alternative

For a meaningful comparison, we will consider the deuteration of the methanol group in this compound and compare it with the analogous deuterated pyridine derivative, (6-chloropyridin-2-yl)methanol-d2. Pyridine derivatives are structurally similar to pyrazines and are often used in similar medicinal chemistry programs, making this a relevant comparison.

Data Presentation
FeatureIsotopically Labeled this compound-d2Isotopically Labeled (6-chloropyridin-2-yl)methanol-d2 (Alternative)
Labeling Position Methanol group (-CD₂OH)Methanol group (-CD₂OH)
Typical Isotopic Enrichment >98%>98%
Synthetic Accessibility Readily synthesized from the corresponding aldehyde/ester.Readily synthesized from the corresponding aldehyde/ester.
Typical Reaction Yield Good to excellent (80-95%)Good to excellent (85-98%)
Application in KIE Studies Suitable for studying reactions involving C-H bond cleavage at the methanol position.Suitable for studying reactions involving C-H bond cleavage at the methanol position.
Application in Metabolic Studies Useful for tracing the metabolic fate of the methanol group and assessing metabolic stability.Useful for tracing the metabolic fate of the methanol group and assessing metabolic stability.
Analytical Detection MS, NMRMS, NMR
Experimental Protocols

This protocol describes the synthesis of this compound-d2 via the reduction of a suitable carboxylic acid ester precursor with a deuterated reducing agent.

Materials:

  • Methyl 6-bromopyrazine-2-carboxylate

  • Lithium aluminum deuteride (LiAlD₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Deuterated water (D₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and work-up equipment

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum deuteride (1.2 equivalents) in anhydrous diethyl ether.

  • Reaction: Dissolve methyl 6-bromopyrazine-2-carboxylate (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlD₄ suspension at 0 °C.

  • Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlD₄ by the slow, dropwise addition of D₂O.

  • Work-up: Add a saturated aqueous solution of sodium sulfate and stir the mixture vigorously for 30 minutes.

  • Filtration and Extraction: Filter the resulting solid and wash it thoroughly with diethyl ether. Collect the filtrate and extract the aqueous layer with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound-d2.

Characterization:

  • ¹H NMR: Absence or significant reduction of the signal corresponding to the CH₂OH protons.

  • ¹³C NMR: The signal for the carbon of the CD₂OH group will appear as a multiplet due to coupling with deuterium.

  • Mass Spectrometry: The molecular ion peak will be shifted by +2 m/z units compared to the unlabeled compound.

This protocol outlines the synthesis of the deuterated pyridine analog, which can serve as a valuable comparator in mechanistic studies.

Materials:

  • 6-chloropyridine-2-carbaldehyde

  • Sodium borodeuteride (NaBD₄)

  • Methanol-d4 (CD₃OD)

  • Standard laboratory glassware and work-up equipment

Procedure:

  • Dissolution: Dissolve 6-chloropyridine-2-carbaldehyde (1 equivalent) in methanol-d4 in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C and add sodium borodeuteride (1.1 equivalents) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Slowly add D₂O to quench the excess reducing agent.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield (6-chloropyridin-2-yl)methanol-d2.

Characterization:

  • ¹H NMR: Absence or significant reduction of the signal for the CH₂OH protons.

  • ¹³C NMR: The signal for the carbon of the CD₂OH group will appear as a multiplet.

  • Mass Spectrometry: The molecular ion peak will be shifted by +2 m/z units.

Visualization of Workflows and Concepts

Synthetic Workflow for this compound-d2

G start Methyl 6-bromopyrazine-2-carboxylate reagent1 1. LiAlD4, Et2O, 0°C to rt start->reagent1 Reduction reagent2 2. D2O (quench) reagent1->reagent2 product This compound-d2 reagent2->product

Caption: Synthesis of this compound-d2.

Comparative Workflow for Mechanistic Study (Metabolic Stability)

G cluster_0 Test Compound 1 cluster_1 Test Compound 2 (Deuterated) compound1 This compound incubation1 Incubation with Liver Microsomes + NADPH compound1->incubation1 analysis1 LC-MS/MS Analysis incubation1->analysis1 result1 Metabolite Profile & Half-life (t1/2) analysis1->result1 compare Compare t1/2 and Metabolite Profiles result1->compare compound2 This compound-d2 incubation2 Incubation with Liver Microsomes + NADPH compound2->incubation2 analysis2 LC-MS/MS Analysis incubation2->analysis2 result2 Metabolite Profile & Half-life (t1/2) analysis2->result2 result2->compare conclusion Determine Kinetic Isotope Effect on Metabolism compare->conclusion

Caption: Workflow for a metabolic stability study.

Logical Relationship in a Kinetic Isotope Effect (KIE) Study

G hypothesis Hypothesis: C-H bond cleavage at the methanol group is the rate-determining step of the reaction. experiment Experiment: Measure the reaction rates (kH and kD) for the unlabeled (kH) and deuterated (kD) substrates. hypothesis->experiment observation Observation: Is kH / kD > 1? experiment->observation conclusion_yes Conclusion: Yes. A primary kinetic isotope effect is observed, supporting the hypothesis. observation->conclusion_yes Yes conclusion_no Conclusion: No. No significant KIE is observed. C-H bond cleavage is likely not rate-determining. observation->conclusion_no No

Caption: Logic of a kinetic isotope effect experiment.

Conclusion

Isotopic labeling, particularly deuteration, of this compound provides a powerful tool for elucidating reaction mechanisms and metabolic pathways. The synthesis of the deuterated analog is straightforward and high-yielding. By comparing its reactivity and metabolic fate to the unlabeled compound and to similar labeled heterocycles like deuterated (6-chloropyridin-2-yl)methanol, researchers can gain significant insights into the chemical and biological behavior of this important pharmaceutical scaffold. The provided protocols and workflows offer a practical starting point for incorporating this valuable technique into drug discovery and development programs.

Comparative Guide to the Biological Activity of Pyrazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of several pyrazine-based compounds as kinase inhibitors, supported by experimental data from peer-reviewed studies. While the initial focus of this inquiry was on analogs of (6-Bromopyrazin-2-yl)methanol, the available comparative data in the scientific literature is more robust for other classes of pyrazine derivatives. Therefore, this guide focuses on well-characterized series of pyrazine analogs that have been evaluated as inhibitors of key protein kinases implicated in cancer.

Introduction to Pyrazine Scaffolds in Drug Discovery

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1] Its nitrogen atoms can act as hydrogen bond acceptors, enabling strong interactions with biological targets such as the ATP-binding site of protein kinases.[2] Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[3][4] This guide delves into the structure-activity relationships (SAR) of two distinct series of pyrazine derivatives as inhibitors of Casein Kinase 2 (CSNK2A) and the mitotic kinase Nek2, providing valuable insights for the rational design of novel therapeutics.

Data Presentation: Quantitative Comparison of Pyrazine Analogs

The following tables summarize the in vitro biological activity of two series of pyrazine-based kinase inhibitors. These datasets provide a clear comparison of how structural modifications to the pyrazine core and its substituents impact their potency against their respective kinase targets and in cellular assays.

Table 1: Biological Activity of 2,6-disubstituted Pyrazine Analogs as CSNK2A and PIM3 Kinase Inhibitors [5][6]

Compound IDR Group (at position 6)CSNK2A IC50 (nM) (in-cell NanoBRET)PIM3 IC50 (nM) (in-cell NanoBRET)Selectivity Ratio (PIM3/CSNK2A)
2 6-isopropylaminoindazole12181.5
4a 6-aminoindazole>10000>10000-
4b 6-methylaminoindazole180800.44
4c 6-ethylaminoindazole100400.4
6c 6-isopropoxyindole2575030
7c o-methoxyaniline200>10000>50

Note: The 2-position of the pyrazine core is substituted with a 4'-carboxyphenyl group for all compounds in this series.[6]

Table 2: Structure-Activity Relationship of Aminopyrazine Analogs as Nek2 Kinase Inhibitors [7]

Compound IDR Group (on piperidine ring)Nek2 IC50 (µM)Plk1 IC50 (µM)Selectivity (Plk1/Nek2)
2 H1.4>50>35
24 4-F0.42>50>119
25 4,4-di-F0.29>50>172
26 4-OH0.49>50>102
31 4-CH2OH0.1829161

Note: The core structure for this series is an aminopyrazine with a piperidine substituent and a trimethoxyphenyl group.[7]

Experimental Protocols

Reproducible and standardized methodologies are essential for the validation of experimental findings. The following are detailed protocols for the key assays used to evaluate the biological activity of the pyrazine analogs presented in this guide.

In-Cell Kinase Target Engagement (NanoBRET Assay)[6]

This assay quantifies the engagement of a test compound with its target kinase within living cells.

  • Cell Culture and Transfection: Human embryonic kidney cells (HEK293) are cultured and co-transfected with plasmids encoding the target kinase (e.g., CSNK2A or PIM3) fused to a NanoLuc luciferase and a fluorescent tracer that binds to the kinase's ATP pocket.

  • Compound Treatment: The transfected cells are seeded into 96-well plates and treated with a serial dilution of the test compounds for a specified period.

  • Lysis and Reagent Addition: The cells are lysed, and the NanoBRET substrate is added.

  • Signal Detection: The plate is read on a luminometer capable of detecting both the bioluminescent signal from the NanoLuc luciferase and the fluorescent signal from the tracer.

  • Data Analysis: The Bioluminescence Resonance Energy Transfer (BRET) ratio is calculated. The IC50 value, representing the concentration of the compound that inhibits 50% of the tracer binding, is determined from the dose-response curve.

In Vitro Kinase Inhibition Assay (Nek2)[7]

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant Nek2 enzyme, a specific peptide substrate, and the test compound at various concentrations in a kinase buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP (radiolabeled [γ-³³P]ATP is often used).

  • Incubation: The reaction mixture is incubated at room temperature for a defined period to allow for substrate phosphorylation.

  • Reaction Termination: The reaction is stopped by the addition of a solution such as phosphoric acid.

  • Detection of Phosphorylation: The phosphorylated substrate is captured on a phosphocellulose membrane. Unincorporated [γ-³³P]ATP is washed away.

  • Data Analysis: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter. The percentage of kinase inhibition for each compound concentration is calculated, and the IC50 value is determined from the resulting dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Human cancer cell lines (e.g., Jurkat, HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.[8]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).[8]

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate a key signaling pathway and a typical experimental workflow.

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Pyrazine-Based Kinase Inhibitor Inhibitor->RAF Inhibitor->MEK

Caption: A simplified diagram of the RAS-RAF-MEK-ERK signaling pathway, a common target for kinase inhibitors.

MTT_Assay_Workflow start Start seed Seed cancer cells in 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 treat Treat with serial dilutions of pyrazine analogs incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read Measure absorbance on plate reader solubilize->read analyze Calculate IC50 values read->analyze end End analyze->end

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling (6-Bromopyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of (6-Bromopyrazin-2-yl)methanol. The following procedures are based on the safety data sheets of structurally similar compounds and general best practices for handling brominated heterocyclic compounds. It is imperative to supplement this information with a substance-specific Safety Data Sheet (SDS) from the supplier upon acquisition.

Hazard Identification and Personal Protective Equipment

This compound is anticipated to be a hazardous substance. Based on data from similar compounds, it is likely to cause skin irritation, serious eye irritation, and respiratory irritation[1]. Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.

Personal Protective Equipment (PPE) Specification Purpose
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and absorption.
Body Protection A flame-retardant lab coat worn over personal clothing.To protect against chemical spills and splashes.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.To prevent inhalation of dust, fumes, or vapors.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) and neutralizing agents for halogenated compounds should be available in the immediate work area.

2. Handling the Compound:

  • Personal Protective Equipment (PPE): Don the complete set of PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer:

    • Perform all weighing and transfers within the chemical fume hood.

    • Use a dedicated set of spatulas and weighing boats.

    • Avoid generating dust. If the compound is a solid, handle it gently.

  • Dissolving:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • If heating is required, use a controlled heating mantle and a condenser to prevent the release of vapors.

3. In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[1]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1]. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: All disposable items contaminated with this compound, such as gloves, weighing paper, and absorbent materials from spills, must be collected in a designated, labeled hazardous waste container for halogenated organic solids.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container for halogenated organic liquids. Do not mix with other non-halogenated waste streams.

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant, Harmful).

3. Storage and Collection:

  • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Arrange for the collection and disposal of hazardous waste through the institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep_ppe Don Personal Protective Equipment (PPE) prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_emergency Locate and Test Emergency Equipment prep_fume_hood->prep_emergency prep_spill_kit Ensure Spill Kit is Accessible prep_emergency->prep_spill_kit handling_weigh Weigh Compound in Fume Hood prep_spill_kit->handling_weigh handling_transfer Transfer Compound to Reaction Vessel handling_weigh->handling_transfer emergency_spill Contain and Clean Spill Following Protocol handling_weigh->emergency_spill handling_dissolve Dissolve in Solvent handling_transfer->handling_dissolve emergency_exposure Administer First Aid for Exposure handling_transfer->emergency_exposure disposal_segregate Segregate Halogenated Solid and Liquid Waste handling_dissolve->disposal_segregate disposal_label Label Waste Containers Appropriately disposal_segregate->disposal_label disposal_store Store Waste in Designated Secondary Containment disposal_label->disposal_store disposal_collection Arrange for EHS Waste Collection disposal_store->disposal_collection emergency_medical Seek Immediate Medical Attention emergency_spill->emergency_medical emergency_exposure->emergency_medical

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.